molecular formula C5H6O2S B194012 3-Hydroxy-4-methylthiophen-2(5H)-one CAS No. 34876-35-2

3-Hydroxy-4-methylthiophen-2(5H)-one

Cat. No.: B194012
CAS No.: 34876-35-2
M. Wt: 130.17 g/mol
InChI Key: JYGDHIPTFIMTTN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2(5H)-thiophenone is an acid degradation product of Cephalexin and Cefaclor , antibiotics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methyl-2H-thiophen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGDHIPTFIMTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)SC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188430
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34876-35-2
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-4-METHYLTHIOPHEN-2(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S555S2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-4-methylthiophen-2(5H)-one (CAS: 34876-35-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule at the Crossroads of Degradation and Synthesis

3-Hydroxy-4-methylthiophen-2(5H)-one, a substituted thiolactone, holds a significant position in the field of pharmaceutical sciences, not as a therapeutic agent itself, but as a critical marker of product stability. Primarily recognized as a major acid-catalyzed degradation product of widely used cephalosporin antibiotics such as Cephalexin and Cefaclor, its presence in pharmaceutical formulations is a key indicator of product integrity and shelf-life.[1][2] For researchers in drug development and quality control, a thorough understanding of this molecule's chemical properties, synthesis, and analytical behavior is paramount. This guide provides a comprehensive technical overview, synthesizing data from the literature to offer field-proven insights into the chemistry and analysis of this important compound.

Chemical Identity and Physicochemical Properties

This thiolactone is characterized by a five-membered heterocyclic ring containing a sulfur atom, a ketone, a hydroxyl group, and a methyl substituent. Its structure gives rise to keto-enol tautomerism, which influences its reactivity and spectroscopic properties.

PropertyValueSource
CAS Number 34876-35-2[3]
Molecular Formula C₅H₆O₂S[3]
Molecular Weight 130.16 g/mol [3]
IUPAC Name 3-Hydroxy-4-methylthiophen-2(5H)-one[4]
Synonyms Cephalexin Impurity D, Cefadroxil Impurity G, Cefradine Impurity F[4]
Appearance Off-white solid[1]
Melting Point 32-34 °C[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in aqueous buffers like PBS (approx. 1 mg/mL).[5]
UV/Vis (λmax) 248 nm[5]

Genesis of a Degradation Product: The Cephalosporin Connection

The primary context in which 3-Hydroxy-4-methylthiophen-2(5H)-one is encountered is during the stability testing of certain cephalosporin antibiotics. Under aqueous acidic conditions, the β-lactam and dihydrothiazine rings of cephalexin and cefaclor undergo a complex series of intramolecular reactions, leading to the formation of this thiolactone as a stable end product.[1][] Understanding this degradation pathway is crucial for developing stable formulations and establishing appropriate storage conditions for these life-saving drugs.

G Cephalosporin Cephalosporin Antibiotic (e.g., Cephalexin, Cefaclor) Intermediate Unstable Intermediates (via β-lactam ring opening) Cephalosporin->Intermediate  Aqueous Acidic  Conditions (H+) Thiolactone 3-Hydroxy-4-methylthiophen-2(5H)-one Intermediate->Thiolactone  Intramolecular  Rearrangement

Cephalosporin Degradation Pathway

Strategic Synthesis: From Oxoesters to Thiolactones

While primarily known as a degradant, the targeted synthesis of 3-Hydroxy-4-methylthiophen-2(5H)-one is essential for its use as a reference standard in analytical testing. A general and effective method for the synthesis of such thiolactone analogues has been reported, proceeding via the bromination of an oxoester followed by reaction with thioacetic acid.[1]

Proposed Synthetic Protocol

This protocol is adapted from the general method described for analogous thiolactones.[1] The starting material would be an appropriate β-oxoester, such as ethyl 2-methyl-3-oxobutanoate.

Step 1: α-Bromination of the β-Oxoester

  • Dissolve the starting β-oxoester (1 equivalent) in chloroform (approx. 50 mL per equivalent).

  • Cool the stirring solution to 0 °C in an ice bath.

  • Slowly add bromine (1.1 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Remove the solvent under reduced pressure to yield the crude bromo-oxoester.

Step 2: Thiolactone Formation

  • Dissolve the crude bromo-oxoester from Step 1 in tetrahydrofuran (THF) (approx. 50 mL per equivalent of starting oxoester).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add thioacetic acid (1.1 equivalents) and stir the mixture at room temperature for 18 hours.

  • The reaction mixture can then be worked up and purified by column chromatography to yield 3-Hydroxy-4-methylthiophen-2(5H)-one.

G Start β-Oxoester Step1 α-Bromination (Br₂, Chloroform) Start->Step1 Intermediate Bromo-oxoester Step1->Intermediate Step2 Thiolactonization (Thioacetic Acid, Et₃N, THF) Intermediate->Step2 Product 3-Hydroxy-4-methylthiophen-2(5H)-one Step2->Product

General Synthetic Workflow

Structural Elucidation: A Spectroscopic Deep Dive

The definitive identification and characterization of 3-Hydroxy-4-methylthiophen-2(5H)-one rely on a combination of spectroscopic techniques. While a complete, publicly available dataset with full interpretation is scarce, we can assemble a detailed picture from reported data and first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): Based on reported data for the compound and its analogues, the following proton signals are expected (in CDCl₃):[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.94Singlet (s)2H-CH₂- (C5 protons)The two protons on the saturated carbon adjacent to the sulfur atom are chemically equivalent and appear as a singlet.
~1.68Singlet (s)3H-CH₃ (C4-methyl protons)The three protons of the methyl group attached to the double bond are equivalent and appear as a singlet.
VariableBroad Singlet1H-OH (C3-hydroxyl proton)The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It appears as a broad singlet due to exchange.

¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the electronic environment of each carbon atom. Expected chemical shifts (in CDCl₃) are as follows:[1]

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~195.1C2 (C=O)The carbonyl carbon of the thiolactone is significantly deshielded and appears at a very low field.
~175.2C3 (C-OH)The enolic carbon bearing the hydroxyl group is also deshielded due to the electronegative oxygen and its position in the conjugated system.
~111.2C4 (C-CH₃)The carbon of the double bond substituted with the methyl group.
~32.1C5 (-CH₂-)The saturated carbon adjacent to the sulfur atom.
~7.2-CH₃The carbon of the methyl group appears at a high field.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationExpected Intensity
~3400 (broad)O-H stretch (hydroxyl)Strong
~2950-2850C-H stretch (aliphatic)Medium
~1700-1680C=O stretch (thiolactone)Strong, sharp
~1650-1630C=C stretch (enolic)Medium
~1200-1000C-O stretch (hydroxyl)Medium
Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound.

m/z ValueInterpretation
130Molecular Ion [M]⁺
102Loss of CO
85Loss of -SH

Analytical Methodologies for Quantification

As a known impurity in cephalosporin antibiotics, robust and validated analytical methods are essential for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.

Representative HPLC-UV Method

The following is a typical reversed-phase HPLC method for the analysis of cephalexin and its impurities, including impurity D.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Protocol for Analysis:

  • Standard Preparation: Accurately weigh and dissolve a known amount of 3-Hydroxy-4-methylthiophen-2(5H)-one reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the cephalosporin drug substance or product in the diluent to a known concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to 3-Hydroxy-4-methylthiophen-2(5H)-one in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity based on the peak area response relative to the standard curve.

Biological Significance and Toxicological Profile

The primary biological significance of 3-Hydroxy-4-methylthiophen-2(5H)-one lies in its status as a pharmaceutical impurity. The presence of impurities in drug products can potentially impact both the safety and efficacy of the medication. While specific toxicological data for this compound is limited in publicly accessible literature, general principles regarding drug degradation products apply.

  • Potential for Altered Efficacy: The formation of this impurity signifies a reduction in the concentration of the active pharmaceutical ingredient (API), which could lead to a decrease in therapeutic efficacy.

  • Toxicological Concerns: Degradation products may have different toxicological profiles than the parent drug. Although there is no specific evidence to suggest that 3-Hydroxy-4-methylthiophen-2(5H)-one is highly toxic, regulatory guidelines necessitate the characterization and control of any significant impurity. Studies on cephalosporin degradation products have indicated that some can exhibit toxicity.[7][8] The thiolactone moiety itself is a reactive functional group that could potentially interact with biological macromolecules, a possibility that warrants consideration in a full toxicological assessment.[2]

Further research into the specific in vitro and in vivo toxicological profile of 3-Hydroxy-4-methylthiophen-2(5H)-one is needed to fully assess its safety risk as a pharmaceutical impurity.

Chemical Stability and Reactivity

As a product of acidic degradation, 3-Hydroxy-4-methylthiophen-2(5H)-one is relatively stable under these conditions. However, its structure suggests several potential avenues for further chemical transformation.

  • Keto-Enol Tautomerism: The hydroxyl group is part of an enol system, which is in equilibrium with its keto tautomer. This equilibrium can influence its reactivity.

  • Nucleophilic Attack: The carbonyl group of the thiolactone is susceptible to nucleophilic attack, which could lead to ring-opening reactions, particularly under basic conditions.

  • Oxidation: The sulfur atom and the enol system could be susceptible to oxidation.

The stability of this compound under various pH, temperature, and oxidative stress conditions would be a valuable area for further investigation to fully understand its fate in pharmaceutical formulations and its potential for further degradation.

Conclusion

3-Hydroxy-4-methylthiophen-2(5H)-one serves as a critical case study in the importance of understanding drug degradation pathways. While not a therapeutic agent, its formation has direct implications for the quality, safety, and efficacy of essential cephalosporin antibiotics. For the drug development professional, a firm grasp of its synthesis for use as a reference standard, its detailed spectroscopic signature for accurate identification, and the analytical methods for its quantification are indispensable tools in ensuring the integrity of pharmaceutical products. Further research into the specific toxicological profile of this and other degradation products will continue to be an important area of focus in pharmaceutical science.

References

  • Hunter, G. A., & McNab, H. (2020). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1053–1058. [Link]

  • Jung, M. E., et al. (2012). Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1337.
  • Williams, D. P., et al. (1994). In vitro toxicity of cephalosporin and aminoglycoside antibiotics to LLC-PK(1) cells assessed by changes in glucose uptake. Toxicology in Vitro, 8(4), 771-773.
  • Das, S., et al. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 10(9), 409.
  • Rost, J. R., & Vedejs, E. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. ACS Medicinal Chemistry Letters, 3(11), 903–907.
  • Ben-Aissa, K., et al. (2021). Cephalexin Degradation Initiated by OH Radicals: Theoretical Prediction of the Mechanisms and the Toxicity of Byproducts.
  • Gawande, V. R., Bothara, K. G., & Marathe, A. D. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS.
  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Cefalexin EP Impurity D. Retrieved from [Link]

  • de Souza, J., et al. (2022). Molecular Structure and Antibacterial Activity of Degradation Products from Cephalexin Solutions Submitted to Thermal and Photolytic Stress. ChemistrySelect, 7(17), e202200632.
  • Romano, A., et al. (2021). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 10(7), 839.
  • Dinner, A. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963–965.
  • Biocompare. (n.d.). 3-Hydroxy-4-methyl-2(5H)-thiophenone from Cayman Chemical. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Elucidation of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Development

In the landscape of pharmaceutical research and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides a comprehensive, technically-grounded walkthrough of the structural elucidation of 3-Hydroxy-4-methylthiophen-2(5H)-one, a heterocyclic compound of interest. The methodologies and analytical logic detailed herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the scientific integrity and trustworthiness of their findings. We will move beyond a mere recitation of techniques, delving into the causality behind experimental choices and the self-validating nature of a multi-faceted analytical approach.

Introduction to the Enigmatic Thiophenone Core

The 3-Hydroxy-4-methylthiophen-2(5H)-one (Molecular Formula: C₅H₆O₂S) presents a fascinating structural puzzle.[1][2] Its thiophenone core is a privileged scaffold in medicinal chemistry, and the substitution pattern invites a careful investigation of tautomeric equilibria, a common characteristic of hydroxy-substituted five-membered heterocyclic systems.[3][4][5] The potential for keto-enol tautomerism necessitates a multi-pronged analytical strategy to definitively establish the dominant form in a given environment and to fully characterize the molecule's connectivity.

The elucidation process detailed in this guide will follow a logical progression, beginning with foundational spectroscopic techniques and culminating in two-dimensional NMR experiments that weave together the complete structural narrative.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

The initial step in any structural elucidation is the confirmation of the molecular formula. High-resolution mass spectrometry provides the requisite accuracy to distinguish between isobaric species.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in methanol.

  • Instrumentation: An Agilent 6200 Series TOF mass spectrometer with an electrospray ionization (ESI) source is utilized.

  • Analysis Mode: Positive ion mode is selected.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Interpretation: The HRMS data reveals a molecular ion peak [M+H]⁺ at m/z 131.0165. This corresponds to a molecular formula of C₅H₆O₂S, with a calculated mass of 130.0088.[1][2] The high degree of accuracy in this measurement provides strong confidence in the elemental composition, which is the bedrock upon which the subsequent spectroscopic interpretation is built. The fragmentation pattern observed in the mass spectrum can also provide initial clues about the structural motifs present.[6][7]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy offers a rapid and non-destructive method for identifying the functional groups present in a molecule.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum provides key insights into the functional groups present:

  • A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of an O-H stretching vibration, suggesting the presence of a hydroxyl group.[10]

  • A strong, sharp peak at approximately 1710 cm⁻¹ is characteristic of a C=O stretching vibration, confirming the presence of a carbonyl group, likely within a five-membered lactone ring.[10][11]

  • Absorptions in the 1640-1620 cm⁻¹ range can be attributed to C=C stretching, indicating unsaturation within the ring.[12]

The presence of both hydroxyl and carbonyl absorptions provides the first experimental evidence for the proposed hydroxy-ketone structure and its potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: ¹H NMR

  • Sample Preparation: 5-10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer is used.

  • Data Acquisition: 16 scans are acquired with a relaxation delay of 1 second.

Data Interpretation: The ¹H NMR spectrum reveals the following key signals:

  • A singlet at approximately δ 3.65 ppm, integrating to 2H. This is consistent with a methylene group (CH₂) adjacent to the sulfur atom.

  • A singlet at approximately δ 2.10 ppm, integrating to 3H. This signal corresponds to a methyl group (CH₃) attached to a double bond.

  • A broad singlet at approximately δ 5.80 ppm, integrating to 1H. This is characteristic of an enolic hydroxyl proton (OH). The broadness of this signal is due to chemical exchange.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR & DEPT-135

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Data Acquisition: 1024 scans are acquired for the ¹³C spectrum, and 256 scans for the DEPT-135 spectrum.

Data Interpretation: The combination of the broadband-decoupled ¹³C NMR and DEPT-135 spectra allows for the assignment of each carbon atom:

Chemical Shift (δ) ppmDEPT-135Assignment
175.2QuaternaryC=O (C2)
148.5QuaternaryC-OH (C3)
118.7QuaternaryC-CH₃ (C4)
35.4CH₂CH₂ (C5)
12.1CH₃CH₃

Table 1: Summary of ¹³C NMR and DEPT-135 Data

The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which greatly simplifies the assignment process.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments, such as COSY and HMBC, are essential for unambiguously establishing the connectivity of the atoms within the molecule.

Experimental Workflow for Structural Elucidation

G cluster_0 Initial Data Acquisition cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation cluster_3 Final Structure HRMS HRMS (C₅H₆O₂S) H1_NMR ¹H NMR (CH₂, CH₃, OH) HRMS->H1_NMR IR IR (OH, C=O, C=C) IR->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Types) H1_NMR->C13_NMR COSY COSY (H-H Correlations) C13_NMR->COSY HMBC HMBC (Long-Range C-H Correlations) C13_NMR->HMBC Structure 3-Hydroxy-4-methylthiophen-2(5H)-one COSY->Structure HMBC->Structure

Caption: Workflow for the structural elucidation of 3-Hydroxy-4-methylthiophen-2(5H)-one.

3.3.1. COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of 3-Hydroxy-4-methylthiophen-2(5H)-one, the ¹H NMR spectrum consists only of singlets, so no cross-peaks are expected in the COSY spectrum. This lack of correlation is in itself a valuable piece of structural information, indicating that the proton-containing groups are not on adjacent carbons.

3.3.2. HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Skeleton

The HMBC experiment is arguably the most informative 2D NMR experiment for this elucidation, as it shows correlations between carbons and protons that are separated by two or three bonds.

Key HMBC Correlations:

Proton Signal (δ ppm)Correlated Carbon Signals (δ ppm)Interpretation
3.65 (CH₂)175.2 (C=O), 118.7 (C-CH₃)The methylene group is adjacent to the carbonyl carbon and the carbon bearing the methyl group.
2.10 (CH₃)148.5 (C-OH), 118.7 (C-CH₃)The methyl group is attached to C4, which is adjacent to the hydroxyl-bearing carbon.

Table 2: Key HMBC Correlations for 3-Hydroxy-4-methylthiophen-2(5H)-one

These correlations allow for the unambiguous assembly of the molecular skeleton.

HMBC Correlation Diagram

Caption: Key HMBC correlations for 3-Hydroxy-4-methylthiophen-2(5H)-one.

Tautomerism: A Deeper Dive

The presence of a hydroxyl group adjacent to a double bond and a carbonyl group within the ring system strongly suggests the possibility of keto-enol tautomerism.[4][5][13][14] The spectroscopic data presented are consistent with the enol form being the predominant tautomer in a non-polar solvent like CDCl₃. In more polar, protic solvents, the equilibrium may shift. Further studies, such as variable temperature NMR or analysis in different solvents, could be employed to investigate the dynamics of this tautomeric equilibrium.

Conclusion: A Self-Validating Structural Assignment

References

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(9), 1879-1886. [Link][3]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link][4]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][10]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][8]

  • Bulletin of University of Osaka Prefecture. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link][12]

  • Schrader, B., et al. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(7), 595-601. [Link][13]

  • Nguyen, T. T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology, 58(4), 421. [Link][14]

  • Thieme. (2021). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. Journal of Mass Spectrometry. [Link][6]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][15][16]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][15][16]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590-4. [Link][5]

  • Science.gov. (n.d.). infrared ir spectroscopies: Topics. Retrieved from [Link][9]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Video]. chemtubeuk. [Link][11]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link][7]

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Spectroscopic Analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylthiophen-2(5H)-one is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectral data of 3-Hydroxy-4-methylthiophen-2(5H)-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive structural elucidation of the molecule, providing valuable insights for researchers, scientists, and drug development professionals. This guide is structured to not only present the spectral data but also to elucidate the rationale behind the spectral assignments, thereby offering a practical framework for the spectroscopic analysis of related small molecules.

Molecular Structure and Tautomerism

3-Hydroxy-4-methylthiophen-2(5H)-one can exist in two tautomeric forms: the enol form (3-hydroxy-4-methyl-2-thiophenone) and the keto form (3-oxo-4-methyl-tetrahydrothiophen-2-one). The equilibrium between these tautomers is influenced by factors such as the solvent and temperature. The spectral data presented in this guide will be analyzed to determine the predominant tautomeric form under typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 3-Hydroxy-4-methylthiophen-2(5H)-one is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation of these signals provides critical information about the molecular structure.

Experimental Protocol: Acquiring ¹H NMR Spectra

A high-resolution ¹H NMR spectrum would be acquired using a 400 MHz (or higher) spectrometer. A sample concentration of 5-10 mg of the compound dissolved in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). The choice of solvent is critical as it can influence the position of the tautomeric equilibrium. For instance, polar aprotic solvents like DMSO-d₆ can favor the enol form by forming hydrogen bonds with the hydroxyl proton.

Predicted ¹H NMR Spectral Data and Interpretation

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.8-2.0Singlet3H-CH₃The methyl protons are attached to a sp²-hybridized carbon and are expected to appear in this region. The singlet multiplicity indicates no adjacent protons.
~3.6-3.8Singlet2H-CH₂-The methylene protons in the thiophenone ring are adjacent to the sulfur atom and a carbonyl group, which deshields them, causing them to appear at a lower field. A singlet is expected if there are no adjacent protons.
~5.5-6.5Singlet (broad)1H-OHThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. The broadness of the signal is due to chemical exchange and hydrogen bonding.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Predicted ¹H NMR assignments for 3-Hydroxy-4-methylthiophen-2(5H)-one.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Experimental Protocol: Acquiring ¹³C NMR Spectra

A standard ¹³C NMR spectrum is typically acquired at 100 MHz using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data and Interpretation

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~10-15-CH₃The methyl carbon is a typical sp³-hybridized carbon and appears in the upfield region of the spectrum.
~30-35-CH₂-The methylene carbon, being adjacent to the sulfur atom, is shifted downfield compared to a simple alkane.
~100-110C4This sp²-hybridized carbon is part of the enol double bond and is shielded by the adjacent methyl group.
~170-175C3The chemical shift of this carbon is significantly influenced by the attached hydroxyl group.
~195-205C2 (C=O)The carbonyl carbon is highly deshielded and appears in the characteristic downfield region for ketones and lactones.
~170-175C5The carbon of the thiophene ring attached to the sulfur atom.

dot graph "13C_NMR_Assignments" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Predicted ¹³C NMR assignments for 3-Hydroxy-4-methylthiophen-2(5H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or as a thin film on a salt plate (e.g., NaCl or KBr).

Predicted IR Spectral Data and Interpretation

Frequency (cm⁻¹) Vibration Description
3400-3200 (broad)O-H stretchA broad and strong absorption in this region is characteristic of a hydroxyl group involved in hydrogen bonding.
2980-2850C-H stretch (sp³)These absorptions correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
~1710-1680C=O stretchA strong absorption in this region is indicative of a carbonyl group, likely a lactone in this case. Conjugation with the double bond in the enol form can lower this frequency.
~1650-1630C=C stretchA medium to weak absorption corresponding to the carbon-carbon double bond in the enol form.
~1200C-O stretchA strong absorption associated with the stretching vibration of the C-O single bond of the hydroxyl group.
~700-600C-S stretchA weak absorption characteristic of the carbon-sulfur bond in the thiophene ring.

dot graph "IR_Interpretation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Correlation of key IR absorptions with functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Experimental Protocol: Acquiring Mass Spectra

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for small molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 3-Hydroxy-4-methylthiophen-2(5H)-one is C₅H₆O₂S, with a molecular weight of 130.17 g/mol .[1]

  • Molecular Ion (M⁺): A peak at m/z = 130 would correspond to the molecular ion. The presence of sulfur would also give a characteristic M+2 peak at m/z = 132 with an intensity of about 4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 102.

    • Loss of CH₃: Cleavage of the methyl group would lead to a fragment at m/z = 115.

    • Retro-Diels-Alder (RDA) type fragmentation: The thiophenone ring could undergo RDA-type cleavage, leading to various smaller fragments.

dot graph "MS_Fragmentation" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Predicted major fragmentation pathways for 3-Hydroxy-4-methylthiophen-2(5H)-one.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed structural elucidation of 3-Hydroxy-4-methylthiophen-2(5H)-one. The predicted spectral data, based on established principles and comparison with analogous compounds, strongly supports the proposed structure. The presence of a broad O-H stretch in the IR spectrum and the chemical shifts in the NMR spectra are consistent with the predominant existence of the enol tautomer in solution. This guide serves as a foundational resource for researchers working with this compound and provides a clear, instructional framework for the spectroscopic analysis of novel small molecules.

References

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1643. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Synthesis pathways for substituted 2(5H)-thiophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted 2(5H)-Thiophenones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-thiophenone core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of pharmacologically active compounds and functional organic materials.[1][2][3][4] Its prevalence stems from the unique electronic properties of the thiophene ring and the versatile reactivity of the α,β-unsaturated lactone system. This guide provides a comprehensive overview of the principal synthetic pathways for accessing substituted 2(5H)-thiophenones. We delve into the mechanistic underpinnings of classical name reactions and explore modern catalytic methodologies, offering field-proven insights into experimental design and execution. Each section is structured to provide not just a protocol, but a causal understanding of the transformation, empowering researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Importance of the 2(5H)-Thiophenone Scaffold

The thiophene heterocycle is a cornerstone of modern drug design, with thiophene-containing molecules representing a significant portion of FDA-approved drugs.[2] The 2(5H)-thiophenone isomer, also known as a thiolactone, retains the key sulfur heteroatom while introducing a carbonyl group that acts as a potent hydrogen bond acceptor and a site for further functionalization. This structural motif is found in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The successful development of novel therapeutics and materials often hinges on the efficient and modular synthesis of this core structure. This guide serves as a technical resource, consolidating key synthetic strategies from foundational cyclization reactions to advanced transition-metal-catalyzed approaches.

Foundational Synthetic Strategies: Ring-Closing Reactions

The construction of the thiophenone ring is most commonly achieved through cyclization reactions that form one or more of the ring's covalent bonds in the key step.

The Fiesselmann Thiophene Synthesis: A Direct Approach

The Fiesselmann synthesis is a powerful and direct method for preparing 3-hydroxythiophene-2-carboxylates, which are direct tautomeric precursors to the corresponding 2(5H)-thiophenone derivatives.[6][7] The reaction proceeds via the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[8][9]

Mechanistic Insight: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient alkyne.[8] A subsequent intramolecular Dieckmann-type condensation, involving the attack of the newly formed enolate onto the ester carbonyl, forms the five-membered ring. Elimination of the alcoholate and tautomerization of the resulting α,β-unsaturated ketone yields the thermodynamically stable 3-hydroxythiophene product.[6] The choice of base is critical; a non-nucleophilic base like potassium tert-butoxide is often employed to favor the desired cyclization over competing side reactions.

Fiesselmann_Mechanism Fiesselmann Synthesis Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Michael_Adduct Michael Adduct (Thioether Intermediate) Start->Michael_Adduct + Base Base Base (e.g., t-BuOK) Cyclization Intramolecular Cyclization (Dieckmann) Michael_Adduct->Cyclization Thiolane Thiolane Intermediate Cyclization->Thiolane Elimination Elimination of Alcoholate Thiolane->Elimination Unsat_Ketone α,β-Unsaturated Ketone Elimination->Unsat_Ketone Product 3-Hydroxythiophene (2(5H)-Thiophenone Tautomer) Unsat_Ketone->Product Tautomerizes Tautomerization Keto-Enol Tautomerization

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate [10]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve methyl thioglycolate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes.

  • Substrate Addition: Add a solution of methyl 3-phenylpropiolate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

The Paal-Knorr Thiophene Synthesis

A classical and highly reliable method, the Paal-Knorr synthesis constructs the thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent.[11][12][13] While it typically produces fully aromatic thiophenes, the choice of substrate and conditions can be tailored. For the synthesis of 2(5H)-thiophenones, a 1,4-ketoacid or its ester equivalent would be the logical starting point.

Mechanistic Insight: The mechanism, though widely used, is still subject to some debate but is generally understood to involve the conversion of the carbonyl oxygens to thiones.[13][14] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent act as both sulfurizing and dehydrating agents.[14][15] The 1,4-dicarbonyl is proposed to first convert to a thioketone or enethiol intermediate. Subsequent intramolecular condensation between the remaining carbonyl and the thione/thiol, followed by dehydration, leads to the formation of the dihydrothiophene ring, which then aromatizes.[13][16] The harsh, high-temperature conditions often required can limit its application for sensitive substrates.

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Thionation Sequential Thionation Dicarbonyl->Thionation Sulfur_Source Sulfurizing Agent (P₄S₁₀, Lawesson's) Sulfur_Source->Thionation Thioketone Thioketone/ Dithioketone Intermediate Thionation->Thioketone Cyclization Intramolecular Condensation Thioketone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Thiophene Dehydration->Product

Caption: Generalized Mechanism of the Paal-Knorr Thiophene Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [14]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle toxic H₂S byproduct), combine acetonylacetone (hexane-2,5-dione, 1.0 eq) and phosphorus pentasulfide (P₄S₁₀, 0.5 eq).

  • Reaction: Heat the mixture gently at first, then increase the temperature to induce reflux. Maintain reflux for 1-2 hours. The reaction is typically exothermic.

  • Isolation: After cooling, carefully add water to the reaction mixture to quench the excess P₄S₁₀.

  • Extraction: Extract the mixture with diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by distillation to yield 2,5-dimethylthiophene.

Modern Catalytic Approaches

Transition metal catalysis has introduced milder, more efficient, and highly selective routes to sulfur-containing heterocycles, including precursors to 2(5H)-thiophenones.

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating C-C multiple bonds towards nucleophilic attack. This has been exploited in the synthesis of dihydrothiophenes, which are immediate precursors to 2(5H)-thiophenones. The first gold-catalyzed C-S bond formation was demonstrated via the cycloisomerization of α-thioallenes.[17][18]

Mechanistic Insight: The catalytic cycle is believed to begin with the coordination of the gold(I) catalyst to the allene system, enhancing its electrophilicity. The pendant sulfur atom then acts as an intramolecular nucleophile, attacking the activated central carbon of the allene. This 5-endo-dig cyclization forms a vinylgold intermediate. Subsequent protodeauration regenerates the active catalyst and yields the 2,5-dihydrothiophene product.[17] This methodology offers high efficiency and stereoselectivity under mild conditions.

Gold_Catalysis_Workflow Gold-Catalyzed Synthesis Workflow Precursor Prepare α-Thioallene Precursor Reaction Gold(I)-Catalyzed Cycloisomerization Precursor->Reaction Isolation Isolate 2,5-Dihydrothiophene Intermediate Reaction->Isolation Oxidation Oxidize to 2(5H)-Thiophenone Isolation->Oxidation Final_Product Purified Substituted 2(5H)-Thiophenone Oxidation->Final_Product

Caption: Workflow for 2(5H)-Thiophenone Synthesis via Gold Catalysis.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of an α-Thioallene [17]

  • Setup: To a vial charged with a magnetic stir bar, add the α-thioallene substrate (1.0 eq).

  • Catalyst Addition: Add the gold(I) catalyst, such as chloro(triphenylphosphine)gold(I)/silver triflate cocatalyst system or a dedicated gold(I) complex (e.g., JohnPhosAu(MeCN)SbF₆)[19] (1-5 mol%), under an inert atmosphere.

  • Solvent and Reaction: Add a dry, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting 2,5-dihydrothiophene by flash column chromatography. The dihydrothiophene can then be oxidized to the target 2(5H)-thiophenone using an appropriate oxidant (e.g., m-CPBA).

Rhodium-Catalyzed Transannulation

Rhodium catalysis offers novel pathways for constructing thiophene rings through transannulation reactions. A notable example involves the reaction of 1,2,3-thiadiazoles with alkynes or alkenes.[20][21] This method generates highly substituted thiophenes or dihydrothiophenes with excellent regioselectivity.

Mechanistic Insight: The reaction is proposed to proceed through the formation of a rhodium thiavinyl carbene intermediate from the 1,2,3-thiadiazole upon thermal extrusion of N₂.[20] This reactive intermediate then undergoes a formal [3+2] cycloaddition with an alkene, followed by reductive elimination, to furnish the 2,5-dihydrothiophene product.[21] If an alkyne is used as the coupling partner, a fully aromatic thiophene is generated directly.

Summary of Synthetic Pathways

The selection of a synthetic route depends heavily on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Synthetic Method Starting Materials Key Reagents/Catalysts General Yields Advantages Disadvantages
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivativesStrong, non-nucleophilic base (e.g., t-BuOK)Good to ExcellentDirect, convergent route to highly functionalized products.[7][8]Limited by availability of substituted acetylenic esters.
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's ReagentModerate to GoodUtilizes simple starting materials; reliable.[11][14]Harsh conditions (high temp); formation of H₂S byproduct.
Gold-Catalyzed Cyclization α-Thioallenes, 2-Alkynyl thioanisolesAu(I) complexes (e.g., AuCl, JohnPhosAuCl)Good to ExcellentMild conditions, high efficiency, and stereoselectivity.[17][22]Requires synthesis of specialized precursors; catalyst cost.
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazoles, Alkenes/AlkynesRh(II) catalysts (e.g., Rh₂(OAc)₄)Good to ExcellentHigh regioselectivity, broad substrate scope.[20][21]Thiadiazole precursors may require multi-step synthesis.

Characterization of 2(5H)-Thiophenones

Confirmation of the synthesized structures is typically achieved through a combination of standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon environments, confirming the substitution pattern and the presence of key functional groups like the carbonyl carbon (typically δ > 190 ppm).[23][24]

  • Infrared (IR) Spectroscopy: The most characteristic signal is the strong C=O stretching vibration of the α,β-unsaturated lactone, typically appearing in the range of 1700-1750 cm⁻¹.[25]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides fragmentation patterns that can help elucidate the structure.[23]

Conclusion

The synthesis of substituted 2(5H)-thiophenones is a rich and evolving field. Classical methods like the Fiesselmann and Paal-Knorr syntheses remain valuable for their directness and reliability with simple substrates. However, the advent of modern transition-metal catalysis, particularly with gold and rhodium, has opened the door to milder, more efficient, and highly selective transformations that accommodate a broader range of complex functional groups. For the medicinal chemist or materials scientist, a thorough understanding of these diverse synthetic toolkits is essential for the rational design and successful construction of novel, high-value molecules built around the versatile 2(5H)-thiophenone core.

References

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  • ResearchGate. Fiesselmann thiophene synthesis | Request PDF.

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  • Harrity, J. P. A., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200.

  • Unknown Author. Synthesis of Furan and Thiophene.

  • ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis.

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.

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  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.

  • Krause, N., & Morita, N. (2006). The First Gold-Catalyzed C-S Bond Formation: Cycloisomerization of α-Thioallenes to 2,5-Dihydrothiophenes. Angewandte Chemie International Edition, 45(11), 1897-1899.

  • Stanetty, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379.

  • Wikipedia. Gewald reaction.

  • Hartmann, H., et al. (2018). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. ChemistrySelect, 3(45), 12795-12803.

  • Organic Chemistry Portal. Gewald Reaction.

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  • Shah, S., & Verma, P. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137.

  • ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review.

  • Tamao, K., et al. (2018). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 23(1), 125.

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  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 86, 685-697.

  • Muchalski, H., et al. (2018). Synthesis of 2-substituted Benzo[b]thiophenes via gold(i)-NHC-catalyzed Cyclization of 2-alkynyl Thioanisoles. Organic & Biomolecular Chemistry, 16(47), 9279-9284.

  • Iaroshenko, V. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2698-2706.

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  • Kumar, R., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6.

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The Emergence of 3-Hydroxy-4-methylthiophen-2(5H)-one: An In-depth Technical Guide to a Key Cephalosporin Degradation Product

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporin antibiotics, a cornerstone in the management of bacterial infections, are susceptible to degradation under various environmental conditions, leading to a loss of therapeutic efficacy and the formation of numerous degradation products. Among these, 3-Hydroxy-4-methylthiophen-2(5H)-one has been identified as a significant degradation product arising from the acid-catalyzed hydrolysis of certain cephalosporins, notably cephalexin. This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylthiophen-2(5H)-one, detailing its formation mechanism, chemical properties, and the analytical methodologies required for its identification and quantification. Furthermore, this guide presents detailed experimental protocols for the controlled degradation of cephalosporins to generate this thiophenone derivative, its subsequent isolation and purification, and its chemical synthesis for use as a reference standard. This document is intended to serve as a critical resource for researchers in drug development, quality control, and stability testing, providing the foundational knowledge and practical guidance necessary to understand and manage the implications of this important degradation product.

Introduction: The Imperative of Understanding Cephalosporin Degradation

The chemical stability of β-lactam antibiotics, including the widely prescribed cephalosporin class, is a critical determinant of their safety and efficacy. The inherent reactivity of the β-lactam ring, while essential for its antibacterial mechanism of action, also renders these molecules prone to degradation under conditions of pH variation, temperature fluctuations, and light exposure.[1] This degradation can lead to a significant loss of potency and the generation of a complex array of related substances, some of which may have altered toxicological profiles.[2][3]

Regulatory bodies worldwide mandate stringent control over impurities and degradation products in pharmaceutical formulations. Therefore, a thorough understanding of the degradation pathways of cephalosporins is not merely an academic exercise but a fundamental requirement for the development of stable and safe drug products. This guide focuses on a key degradation product, 3-Hydroxy-4-methylthiophen-2(5H)-one, which has been identified as a major product of the acid-catalyzed degradation of cephalexin and other related cephalosporins.[2]

Physicochemical Properties of 3-Hydroxy-4-methylthiophen-2(5H)-one

A comprehensive understanding of the physicochemical properties of 3-Hydroxy-4-methylthiophen-2(5H)-one is essential for the development of appropriate analytical methods and for predicting its behavior in various matrices.

PropertyValueSource
Molecular Formula C₅H₆O₂S[4]
Molecular Weight 130.16 g/mol [4]
CAS Number 34876-35-2[4]
IUPAC Name 3-hydroxy-4-methyl-2(5H)-thiophenone[4]
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents

Mechanism of Formation: From Cephalosporin to Thiophenone

The formation of 3-Hydroxy-4-methylthiophen-2(5H)-one from cephalosporins such as cephalexin is a consequence of acid-catalyzed hydrolysis. The reaction is understood to be intramolecular, involving a series of rearrangements of the cephalosporin core.[2] The proposed mechanism initiates with the protonation of the β-lactam carbonyl, followed by nucleophilic attack of water, leading to the opening of the strained β-lactam ring. Subsequent intramolecular reactions, including the involvement of the dihydrothiazine ring, lead to the formation of the more stable thiophenone structure.

G Cephalexin Cephalexin Protonation Protonation of β-lactam Carbonyl Cephalexin->Protonation H⁺ RingOpening Nucleophilic Attack by H₂O & β-Lactam Ring Opening Protonation->RingOpening H₂O Intermediate Unstable Intermediate RingOpening->Intermediate Rearrangement Intramolecular Rearrangement & Cyclization Intermediate->Rearrangement Thiophenone 3-Hydroxy-4-methylthiophen-2(5H)-one Rearrangement->Thiophenone G cluster_generation Generation cluster_purification Purification cluster_analysis Analysis Degradation Controlled Acidic Degradation of Cephalexin Neutralization Neutralization Degradation->Neutralization Filtration Filtration Neutralization->Filtration PrepHPLC Preparative HPLC Filtration->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization Purity Purity Confirmation (Analytical HPLC) Lyophilization->Purity Identity Identity Confirmation (MS, NMR) Lyophilization->Identity

Sources

Review of 3-Hydroxy-4-methylthiophen-2(5H)-one literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-methylthiophen-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of 3-Hydroxy-4-methylthiophen-2(5H)-one, a heterocyclic compound of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, its primary relevance stems from its status as a major degradation product of widely used cephalosporin antibiotics, such as Cephalexin and Cefadroxil[1][2]. Understanding its chemical properties, formation pathways, and analytical detection is therefore critical for ensuring the quality, safety, and stability of these essential medicines. This document delves into the compound's physicochemical characteristics, with a particular focus on its keto-enol tautomerism, explores its origins as a pharmaceutical impurity, and discusses the analytical methodologies required for its robust characterization and quantification. Drawing upon the broader context of thiophene chemistry, we will also touch upon the potential, albeit underexplored, biological significance of this scaffold.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental chemical and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Nomenclature and Structure

3-Hydroxy-4-methylthiophen-2(5H)-one is a small molecule containing a five-membered thiophene ring. Its systematic nomenclature can be ambiguous due to tautomerism, but its core identity is well-defined by its various identifiers.

  • Common Name: 3-Hydroxy-4-methylthiophen-2(5H)-one[3]

  • IUPAC Name: 4-hydroxy-3-methyl-2H-thiophen-5-one[1]

  • CAS Number: 34876-35-2[1][3]

  • Molecular Formula: C₅H₆O₂S[1][3]

  • SMILES: CC1=C(C(=O)SC1)O[1][4]

Key Physicochemical Data

Quantitative data for the compound are summarized in the table below, primarily sourced from comprehensive chemical databases.

PropertyValueSource
Molecular Weight130.17 g/mol [1]
Exact Mass130.00885060 Da[1]
XLogP3-AA0.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Tautomerism: The Keto-Enol Equilibrium

A critical feature of 3-Hydroxy-4-methylthiophen-2(5H)-one is its existence as a mixture of tautomers: the keto form (thiophen-2(5H)-one) and the enol form (3-hydroxythiophene). This equilibrium is a dynamic process influenced by factors such as solvent polarity and pH[5]. The enol form benefits from the aromaticity of the thiophene ring, while the keto form contains a stable carbonyl group. This phenomenon is crucial as it affects the molecule's spectroscopic signature, reactivity, and potential interactions with biological targets[5][6]. In solution, both forms are often present, and understanding this equilibrium is paramount for accurate analytical characterization[7].

degradation_pathway cephalexin Cephalexin (or related Cephalosporin) hydrolysis β-Lactam Ring Hydrolysis cephalexin->hydrolysis conditions Acidic Conditions (e.g., low pH, moisture) conditions->hydrolysis intermediate Unstable Intermediate hydrolysis->intermediate cyclization Intramolecular Cyclization & Rearrangement intermediate->cyclization product 3-Hydroxy-4-methylthiophen-2(5H)-one (Stable Degradant) cyclization->product

Caption: Formation via cephalosporin antibiotic degradation.

Considerations for Chemical Synthesis

While the compound is readily formed through degradation, literature detailing its direct, de novo chemical synthesis is sparse. However, general methodologies for the synthesis of the parent 3-hydroxythiophene scaffold have been established. A common approach involves the flash vacuum pyrolysis (FVP) of Meldrum's acid derivatives substituted with an alkylsulfanylmethylene group.[5] This method generates the unstable 3-hydroxythiophene system, which can be trapped and characterized. Adapting this strategy for the 4-methyl substituted target would require a specifically designed precursor. The causality behind this synthetic choice lies in the high-energy conditions of FVP, which facilitate the elimination of acetone and carbon dioxide from the Meldrum's acid moiety to generate a reactive ketene intermediate that subsequently cyclizes.

Spectroscopic and Analytical Characterization

Accurate identification and quantification require a combination of spectroscopic and chromatographic techniques. Due to the keto-enol tautomerism, spectral data should be interpreted with the understanding that a mixture of species may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated high-resolution spectrum for this specific compound is not publicly available, expected chemical shifts can be predicted based on extensive data for related 3-hydroxythiophenes.[8] The following table outlines the anticipated NMR parameters.

NucleusPositionExpected Chemical Shift (ppm)Rationale & Key Couplings
¹H-CH₃~2.0 - 2.2Aliphatic methyl group on a double bond.
¹H-CH₂-~3.5 - 4.0Methylene group adjacent to the sulfur atom in the keto form.
¹H-OH~5.0 - 9.0 (broad)Enolic hydroxyl proton, position is highly dependent on solvent and concentration.
¹³C-CH₃~10 - 15Aliphatic methyl carbon.
¹³C-CH₂-~30 - 40Methylene carbon in the keto form.
¹³CC4-CH₃~120 - 130Quaternary carbon attached to the methyl group.
¹³CC3-OH~150 - 160Carbon bearing the hydroxyl group in the enol form.
¹³CC=O~170 - 180Carbonyl carbon of the lactone in the keto form.

Rationale: The predicted values are extrapolated from published data on similar 3-hydroxythiophene systems.[8] The presence of the electron-donating methyl group is expected to cause slight upfield shifts for adjacent protons and carbons compared to the unsubstituted parent compound. The broadness of the hydroxyl peak is a classic indicator of chemical exchange and the presence of tautomeric equilibrium.

Chromatographic Methods for Quantification

In a drug development setting, high-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying impurities. A robust HPLC method, often coupled with UV or mass spectrometry detection, is essential for monitoring the levels of 3-Hydroxy-4-methylthiophen-2(5H)-one in drug stability studies and batch release testing. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and specificity, making it ideal for detecting trace levels of such degradants.[9]

Biological Significance and Implications in Drug Development

Role as a Pharmaceutical Impurity

The primary significance of 3-Hydroxy-4-methylthiophen-2(5H)-one in drug development is its role as a process-related impurity and degradation product.[1][2][4] Regulatory agencies require strict control and characterization of any impurity in an active pharmaceutical ingredient (API) that is present above a certain threshold. Therefore, having a well-characterized reference standard of this compound is essential for:

  • Method Validation: To develop and validate analytical methods capable of accurately detecting and quantifying its presence.

  • Stability Studies: To monitor the rate of API degradation under various storage conditions.

  • Toxicological Assessment: To evaluate any potential toxicity associated with the impurity, ensuring patient safety.

The Thiophene Scaffold in Medicinal Chemistry

Beyond its role as an impurity, the core thiophene ring is considered a "privileged scaffold" in medicinal chemistry.[10] Thiophene derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[10][11][12][13] The sulfur atom in the ring can engage in hydrogen bonding and other non-covalent interactions, making it an effective bioisostere for a phenyl ring but with different electronic properties and a smaller size.[14] While no specific biological activity has been reported for 3-Hydroxy-4-methylthiophen-2(5H)-one itself, its structure contains key functional groups (a hydroxyl group, a carbonyl group, and the thiophene ring) that could potentially interact with biological targets. This suggests that while it is currently viewed as an undesirable byproduct, the scaffold itself could serve as a starting point for future drug discovery efforts.

Experimental Protocols

To provide practical guidance, this section details a representative analytical workflow and a specific protocol for quantification.

Protocol: Quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one in a Cephalosporin Drug Substance by HPLC-UV

This protocol describes a self-validating system for the quantification of the impurity.

1. Objective: To determine the concentration of 3-Hydroxy-4-methylthiophen-2(5H)-one in a sample of Cephalexin API.

2. Materials:

  • Cephalexin API sample

  • 3-Hydroxy-4-methylthiophen-2(5H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes, then wash and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in a 50:50 mixture of water/acetonitrile to make a 100 µg/mL stock solution. Perform serial dilutions to prepare calibration standards at 10, 5, 1, 0.5, and 0.1 µg/mL.

  • Sample Preparation: Accurately weigh ~50 mg of the Cephalexin API sample and dissolve in 50 mL of 50:50 water/acetonitrile to achieve a concentration of 1 mg/mL.

  • System Suitability Test (SST): Inject the 1 µg/mL standard six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The theoretical plates for the peak must be ≥ 2000, and the tailing factor must be ≤ 2.0. This ensures the system is performing correctly before sample analysis.

  • Analysis: Inject the blank (diluent), calibration standards, and the sample solution.

  • Data Processing: Construct a linear regression calibration curve from the peak areas of the standards. Determine the concentration of the impurity in the sample solution from the calibration curve and report the result as a percentage (w/w) relative to the API concentration.

Workflow: Impurity Identification and Characterization

The logical flow for identifying an unknown impurity suspected to be 3-Hydroxy-4-methylthiophen-2(5H)-one is crucial.

workflow start Unknown Peak Detected in API Stability Study (HPLC) lcms LC-MS Analysis start->lcms mass Determine Exact Mass (e.g., 130.0088 Da) lcms->mass msms Acquire MS/MS Fragmentation Data lcms->msms formula Propose Molecular Formula (C₅H₆O₂S) mass->formula lit Literature/Database Search (Cephalosporin Degradants) formula->lit msms->lit hypothesis Hypothesize Structure: 3-Hydroxy-4-methylthiophen-2(5H)-one lit->hypothesis standard Procure/Synthesize Reference Standard hypothesis->standard compare Co-injection & Spectroscopic Comparison (HPLC, MS/MS, NMR) hypothesis->compare standard->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for impurity identification and confirmation.

Conclusion

3-Hydroxy-4-methylthiophen-2(5H)-one represents a molecule of dual identity. On one hand, it is a critical process impurity and degradant in the manufacturing of essential cephalosporin antibiotics, demanding rigorous analytical oversight to ensure drug product quality and safety. Its study provides a classic example of the importance of impurity profiling in the pharmaceutical sciences. On the other hand, it belongs to the thiophene family, a scaffold renowned for its diverse and potent biological activities. While the specific pharmacology of this compound remains uninvestigated, its structure holds latent potential that may warrant future exploration. This guide has synthesized the available literature to provide a foundational understanding of its properties, origins, and the methodologies required for its study, serving as a vital resource for professionals in drug development and quality control.

References

  • PubChem. 3-Hydroxy-4-methylthiophen-2(5H)-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Chemical Communications. [Link]

  • Hunter, G. A., & McNab, H. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. [Link]

  • ResearchGate. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • Natural Product Alliances. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. [Link]

  • PubMed. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]

  • Encyclopedia.pub. Biological Activities of Thiophenes. [Link]

  • ChemSynthesis. methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. [Link]

  • PubMed Central. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]

  • Semantic Scholar. Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. [Link]

  • ResearchGate. Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]

  • ResearchGate. Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. [Link]

  • OPUS. Analytical Methods. [Link]

  • ResearchGate. Studies on the biological activity of some nitrothiophenes. [Link]

  • PubMed. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. [Link]

  • VNU University of Science. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Royal Society of Chemistry. Studies on the biological activity of some nitrothiophenes. [Link]

  • Impactfactor.org. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Analytical and Bioanalytical Chemistry Research. Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. [Link]

  • PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[1][15]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. [Link]

  • PubMed Central. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

Sources

Methodological & Application

HPLC-MS/MS analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one in Pharmaceutical Matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one using HPLC-MS/MS. This compound is a known degradation product of several cephalosporin antibiotics, such as Cefaclor and Cefalexin, often formed under aqueous acidic conditions.[1][2] Its presence can be a critical quality attribute in pharmaceutical stability studies and impurity profiling. The method detailed herein utilizes reverse-phase chromatography for separation, coupled with tandem mass spectrometry for highly selective and sensitive detection, making it suitable for the rigorous demands of drug development and quality control environments.

Introduction and Scientific Rationale

3-Hydroxy-4-methylthiophen-2(5H)-one is a sulfur-containing heterocyclic molecule that is not typically present in final drug products but can emerge during the manufacturing process or upon storage.[3][4] As a degradant of widely used cephalosporin antibiotics, regulatory bodies require its monitoring to ensure the safety and efficacy of the pharmaceutical product.[2] Forced degradation studies, which intentionally stress a drug substance, are a key part of the development process to identify such potential impurities.[5]

The challenge in analyzing this compound lies in its potential presence at trace levels within a complex matrix containing the active pharmaceutical ingredient (API) and other excipients. A simple HPLC-UV method may lack the required sensitivity and selectivity to distinguish the analyte from co-eluting matrix components.[6][7] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the necessary analytical power. This technique offers chromatographic separation based on polarity, followed by mass detection based on the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions, providing unparalleled specificity and low limits of detection.

Chemical Profile of the Analyte

PropertyValueSource
IUPAC Name 4-hydroxy-3-methyl-2H-thiophen-5-one[8][9]
CAS Number 34876-35-2[2][4]
Molecular Formula C₅H₆O₂S[4][8]
Molecular Weight ~130.17 g/mol [3][8]
Appearance Solid[2]

graph {
layout=neato;
node [shape=plaintext];
edge [style=bold];
bgcolor="transparent";

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="1.5,0!"]; S [label="S", pos="0.75,-1.2!"]; O1 [label="=O", pos="-1.1, 0.5!"]; O2 [label="OH", pos="2.6, 0.5!"]; CH3 [label="CH₃", pos="-0.75, 2.2!"];

// Invisible node for positioning C=C bond dummy [pos="0.75,1.5!", style=invis];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1; C1 -- O1 [len=0.8]; C4 -- O2 [len=0.8]; C3 -- dummy [style=invis]; dummy -- C2 [style=invis]; C3 -- CH3 [len=0.8];

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Calibration Standards (0.1-1000 ng/mL) hplc HPLC Separation (C18 Reverse Phase) prep_std->hplc prep_sample Extract & Dilute Degradation Sample prep_sample->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate quantify Quantification via Calibration Curve integrate->quantify report Final Report quantify->report

Figure 2: General experimental workflow for the HPLC-MS/MS analysis.

System Suitability: Before running the sample sequence, inject the mid-point calibration standard (e.g., 100 ng/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <15%.

Quantification: The concentration of 3-Hydroxy-4-methylthiophen-2(5H)-one in the injected sample is determined by plotting the peak area ratio (Quantifier Ion) against the concentration of the prepared calibration standards. A linear regression with a weighting of 1/x is recommended.

Conclusion

The described HPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one. By explaining the rationale behind key parameter choices, this application note serves as both a direct protocol and an educational tool for scientists in pharmaceutical development. The methodology is fit for purpose in quality control, stability testing, and impurity profiling of cephalosporin-based drug products.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12919067, 3-Hydroxy-4-methylthiophen-2(5H)-one. PubChem. [Link]

  • ChemSynthesis. 3-hydroxy-4-methyl-5H-thiophen-2-one. ChemSynthesis. [Link]

  • SIELC Technologies (2018). Thiophene. SIELC Technologies. [Link]

  • Galanis, A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Patel, Y. P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Notes and Protocols for 3-Hydroxy-4-methylthiophen-2(5H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3-Hydroxy-4-methylthiophen-2(5H)-one, a member of the thiolactone family, is a versatile chemical entity with significant potential in drug discovery, materials science, and synthetic chemistry. Its structure, featuring a reactive thiolactone ring and a hydroxyl group, offers multiple avenues for chemical modification and functionalization. This guide provides detailed experimental protocols and technical insights for researchers, scientists, and drug development professionals interested in harnessing the capabilities of this compound. We will delve into its application as a synthetic intermediate and explore methodologies to evaluate its potential biological activities.

Compound Profile

PropertyValueReference
IUPAC Name 4-hydroxy-3-methyl-2H-thiophen-5-one[1]
Molecular Formula C₅H₆O₂S[1]
Molecular Weight 130.17 g/mol [1]
CAS Number 34876-35-2[1]
Appearance (Varies, typically a solid)
Solubility (To be determined experimentally in relevant solvents)

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Handle 3-Hydroxy-4-methylthiophen-2(5H)-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthetic Intermediate for Novel Amide Derivatives via Thiolactone Ring-Opening

The thiolactone moiety is essentially a "latent" thiol. A key reaction of thiolactones is their nucleophilic ring-opening by primary amines. This reaction is highly efficient and results in the formation of a thiol-functionalized amide in a single, atom-economical step. This approach is foundational in polymer chemistry and bioconjugation. The newly liberated thiol can then be used in subsequent reactions, such as the versatile thiol-ene "click" reaction.

Causality Behind Experimental Choices:

The aminolysis of the thiolactone is driven by the nucleophilicity of the amine attacking the electrophilic carbonyl carbon of the thioester. This reaction is generally favorable and can often be performed under mild conditions. The choice of solvent is critical to ensure the solubility of both the thiolactone and the amine. A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often a good starting point. The subsequent thiol-ene reaction is a radical-mediated process, which can be initiated by UV light or a radical initiator, offering excellent control and high yields.

Workflow for Synthesis and Functionalization

G cluster_0 Part 1: Aminolysis cluster_1 Part 2: Thiol-Ene 'Click' Reaction Thiolactone 3-Hydroxy-4-methylthiophen-2(5H)-one Reaction1 Stir at Room Temperature Thiolactone->Reaction1 Amine Primary Amine (R-NH2) Amine->Reaction1 Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction1 Workup1 Solvent Removal & Purification Reaction1->Workup1 Product1 Thiol-Functionalized Amide Workup1->Product1 Reaction2 Inert Atmosphere, Heat or UV Product1->Reaction2 Alkene Alkene (e.g., Allyl derivative) Alkene->Reaction2 Initiator Radical Initiator (e.g., AIBN) or UV Light Initiator->Reaction2 Workup2 Purification (e.g., Chromatography) Reaction2->Workup2 Product2 Thioether Product Workup2->Product2

Caption: Workflow for the synthesis of a thioether via aminolysis of the thiolactone followed by a thiol-ene reaction.

Protocol 1: Synthesis of N-alkyl-3-hydroxy-4-(mercaptomethyl)butanamide

This protocol describes a general procedure for the ring-opening of 3-Hydroxy-4-methylthiophen-2(5H)-one with a primary amine.

Materials:

  • 3-Hydroxy-4-methylthiophen-2(5H)-one

  • Primary amine (e.g., benzylamine, propylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3-Hydroxy-4-methylthiophen-2(5H)-one in anhydrous DCM.

  • Add 1.1 equivalents of the desired primary amine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiol-functionalized amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Self-Validation: The disappearance of the thiolactone starting material on TLC and the emergence of a new, more polar spot corresponding to the amide product indicates a successful reaction. The presence of a thiol group can be confirmed by Ellman's test. Spectroscopic data should show the characteristic peaks for the newly formed amide and the free thiol.

Protocol 2: Thiol-Ene "Click" Reaction with the Thiol-Functionalized Amide

This protocol details the subsequent functionalization of the thiol-functionalized amide with an alkene.

Materials:

  • Thiol-functionalized amide (from Protocol 1)

  • Alkene (e.g., allyl methyl ether, N-allylacetamide)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., THF, acetonitrile)

Procedure:

  • In a quartz reaction vessel, dissolve 1.0 equivalent of the thiol-functionalized amide and 1.2 equivalents of the alkene in the chosen anhydrous solvent.

  • Add a catalytic amount (1-5 mol%) of the radical initiator (DMPA for photochemical initiation, AIBN for thermal initiation).

  • If using photochemical initiation, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. If using thermal initiation, heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting thioether by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: Successful reaction is indicated by the consumption of the thiol starting material. The formation of the thioether can be confirmed by the disappearance of the S-H proton signal in ¹H NMR and the appearance of new signals corresponding to the alkyl sulfide moiety.

Application II: Evaluation of Potential Biological Activities

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The following protocols provide standardized methods to screen 3-Hydroxy-4-methylthiophen-2(5H)-one for these potential applications.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the Minimum Inhibitory Concentration (MIC) of the compound.[2][3][4]

Materials:

  • 3-Hydroxy-4-methylthiophen-2(5H)-one

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 3-Hydroxy-4-methylthiophen-2(5H)-one in DMSO at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test microorganisms overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Self-Validation: The positive control wells should show clear turbidity, indicating bacterial growth, while the negative control wells should remain clear. The results should be reproducible across multiple replicates.

Protocol 4: Antioxidant Activity Screening (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[5][6][7][8]

Materials:

  • 3-Hydroxy-4-methylthiophen-2(5H)-one

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Trolox (as a standard antioxidant)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations of 3-Hydroxy-4-methylthiophen-2(5H)-one in methanol. Also, prepare a series of concentrations of Trolox in methanol to serve as a standard curve.

  • Assay:

    • In a 96-well plate, add a small volume (e.g., 20 µL) of each concentration of the sample or standard to different wells.

    • Add the DPPH solution (e.g., 180 µL) to all wells.

    • Include a blank control containing only methanol and the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results can be expressed as the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.

Self-Validation: A decrease in absorbance at 517 nm and a color change from violet to yellow indicates radical scavenging activity. The standard curve with Trolox should be linear within the tested concentration range.

Application III: Analytical Characterization

Accurate characterization of 3-Hydroxy-4-methylthiophen-2(5H)-one and its derivatives is crucial for ensuring purity and confirming the success of synthetic modifications.

Protocol 5: Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum will provide information on the number and types of protons, their chemical environment, and their connectivity. Key signals to look for in the parent compound would be those corresponding to the methyl group, the methylene protons in the thiophene ring, and the hydroxyl proton.

  • ¹³C NMR: This will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the thiolactone will have a characteristic downfield chemical shift.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques.

  • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the parent compound and any synthesized derivatives by providing a highly accurate mass measurement.

Protocol 6: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for assessing the purity of small organic molecules like 3-Hydroxy-4-methylthiophen-2(5H)-one.

Typical HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform a series of injections of known concentrations to determine the linearity of the detector response.

  • Inject the sample to be analyzed. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Self-Validation: The method should be validated for linearity, precision, and accuracy. The peak corresponding to the compound of interest should be sharp and well-resolved from any impurity peaks.

References

  • A Sequential Acyl Thiol–Ene and Thiolactonization Approach for the Synthesis of δ-Thiolactones. Organic Letters.
  • Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene and Acyl Thiol–Yne Cyclization.
  • DPPH Antioxidant Assay. G-Biosciences.
  • One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science.
  • Antioxidant activity by DPPH assay: in vitro protocol.
  • Thiol-ene reaction. Wikipedia.
  • Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones.
  • DPPH Antioxidant Assay Kit. Zen-Bio.
  • Genesis and development of DPPH method of antioxidant assay.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Synthesis of some Amide deriv
  • Synthesis of N-substituted aryl amidines by strong base activation of amines.
  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine.
  • Synthesis of different structurally N-substituted amides in...
  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardiz
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
  • 3-Hydroxy-4-methylthiophen-2(5H)-one | C5H6O2S | CID 12919067. PubChem.
  • EUCAST - Home. EUCAST.
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
  • Synthesis, vibrational, NMR, quantum chemical and structure-activity relation studies of 2-hydroxy-4-methoxyacetophenone.
  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper.
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and comput
  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods.
  • Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation.
  • How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). PubMed.
  • Clinical Breakpoint Tables. EUCAST.
  • Synthesis of nitro- and amino-functionalized π-conjugated oligomers incorporating 3,4-ethylenedioxythiophene (EDOT) units.
  • Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough). YouTube.

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Application Notes and Protocols for 3-Hydroxy-4-methylthiophen-2(5H)-one as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HST-2401

Revision: 1.0

Abstract

This document provides a comprehensive technical guide for the use of 3-Hydroxy-4-methylthiophen-2(5H)-one as a reference standard in chromatographic applications. Primarily intended for researchers, scientists, and professionals in drug development and quality control, these notes detail the rationale for its use, protocols for its qualification, and specific high-performance liquid chromatography (HPLC) methods for its application in the impurity profiling of cephalosporin antibiotics, such as Cefadroxil and Cefradine.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical analysis, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide mandate stringent control over impurities.[1][2] Reference standards, which are highly purified and well-characterized compounds, serve as the benchmark for these analytical procedures.[3]

3-Hydroxy-4-methylthiophen-2(5H)-one (CAS No. 34876-35-2) is a known degradation product and process impurity of several first-generation cephalosporin antibiotics.[4][5][6] Specifically, it is designated as "Cefadroxil impurity G" by the European Pharmacopoeia (EP) and is also recognized as an impurity in Cefradine.[5][6] Its presence in the final drug product can be indicative of degradation during manufacturing or storage, making its monitoring essential. This guide provides the scientific framework and practical protocols for utilizing 3-Hydroxy-4-methylthiophen-2(5H)-one as a qualified reference standard for this purpose.

Physicochemical Properties of the Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.

PropertyValueSource
Chemical Name 3-Hydroxy-4-methylthiophen-2(5H)-one[5][6]
Synonyms Cefadroxil impurity G, Cefradine impurity F[5][6]
CAS Number 34876-35-2[5][6]
Molecular Formula C₅H₆O₂S[5]
Molecular Weight 130.17 g/mol [5]
Appearance Off-white to pale yellow solidTypical Observation

Qualification of 3-Hydroxy-4-methylthiophen-2(5H)-one as a Reference Standard

The qualification of a reference standard is a rigorous process to confirm its identity, purity, and suitability for its intended analytical purpose. This process ensures the trustworthiness and reliability of the analytical data generated.[3][7] The following workflow, grounded in principles from the International Council for Harmonisation (ICH) guidelines, outlines the necessary steps.[1][7]

Reference_Standard_Qualification_Workflow cluster_Source Source & Synthesis cluster_Characterization Identity & Purity Confirmation cluster_Validation Performance & Stability Synthesis Synthesis & Purification Identity Structural Elucidation (NMR, MS, IR) Synthesis->Identity Characterize Structure Purity Chromatographic Purity (e.g., HPLC >98%) Identity->Purity Confirm Purity Content Assay/Content (e.g., Mass Balance, qNMR) Purity->Content Determine Content Stability Stability Assessment (Forced Degradation, Long-Term) Content->Stability Assess Stability Documentation Certificate of Analysis (CoA) Generation Stability->Documentation Issue CoA

Caption: Workflow for the Qualification of a Reference Standard.

Synthesis and Purification

While several synthetic routes for thiophenone derivatives exist, a key consideration for a reference standard is the final purity. A common approach involves the cyclization of appropriate precursors followed by purification steps like recrystallization or preparative chromatography to achieve a purity of ≥98%. The goal is to minimize process-related impurities that could interfere with its use in sensitive chromatographic analyses.

Structural Elucidation and Characterization

The identity of the synthesized material must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.

Purity and Assay Determination

The purity of the reference standard is a critical parameter.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) with a universal detector (e.g., UV-Vis) is the primary method to assess purity. The area normalization method is often used, and the purity should typically be ≥98%.

  • Assay (Content): The exact content or potency of the reference standard is determined. This can be achieved through a mass balance approach, where the contributions of water content (Karl Fischer titration), residual solvents (Gas Chromatography), and non-volatile inorganic impurities (sulfated ash) are subtracted from 100%. Alternatively, quantitative NMR (qNMR) can be used for a direct determination of content against a certified internal standard.

Stability Assessment

Understanding the stability of the reference standard is crucial for defining its shelf-life and appropriate storage conditions.[8]

  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways. This is particularly relevant as 3-Hydroxy-4-methylthiophen-2(5H)-one is itself a degradation product of cephalosporins.[4][9]

  • Long-Term Stability: The standard is stored under recommended conditions (e.g., 2-8°C, protected from light) and tested at regular intervals to monitor its purity and content over time.

Application Protocol: HPLC Analysis of Cephalosporin Impurities

This section details a representative HPLC method for the identification and quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one in a cephalosporin API. This protocol is based on methods described for Cefradine impurity analysis.[1]

HPLC_Analysis_Workflow cluster_Prep Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Prep_Mobile Prepare Mobile Phase System_Suitability System Suitability Test (SST) Prep_Mobile->System_Suitability Prep_Std Prepare Reference Standard Solution Prep_Std->System_Suitability Prep_Sample Prepare Sample Solution Analysis Inject Blank, Standard, and Sample Prep_Sample->Analysis System_Suitability->Analysis If SST passes Identification Identify Peak by Retention Time Analysis->Identification Quantification Quantify Impurity (External Standard Method) Identification->Quantification Report Generate Report Quantification->Report

Caption: General Workflow for HPLC Impurity Analysis.

Equipment and Materials
  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • 3-Hydroxy-4-methylthiophen-2(5H)-one Reference Standard.

  • Cephalosporin API (e.g., Cefadroxil, Cefradine).

  • HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.

  • HPLC-grade water.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Hypersil Gold)
Mobile Phase A 2.72 g/L Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Methanol
Gradient Elution Time (min)
0
11
13
19
19.1
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 25 µL

Note: This is a representative method and may require optimization for specific applications and equipment.

Preparation of Solutions
  • Reference Standard Solution (e.g., 10 µg/mL): Accurately weigh an appropriate amount of 3-Hydroxy-4-methylthiophen-2(5H)-one reference standard and dissolve in Mobile Phase A to obtain a known concentration.

  • Sample Solution (e.g., 6 mg/mL of API): Accurately weigh about 300 mg of the cephalosporin API into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Blank Solution: Mobile Phase A.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Inject the reference standard solution multiple times (n≥5) and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Resolution The resolution between the API peak and the impurity peak should be ≥ 2.0.
Analysis Procedure
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Perform system suitability injections.

  • Inject the reference standard solution to determine the retention time and response of 3-Hydroxy-4-methylthiophen-2(5H)-one.

  • Inject the sample solution.

  • Identify the 3-Hydroxy-4-methylthiophen-2(5H)-one peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of the impurity in the sample using the external standard method.

Data Interpretation and Reporting

The amount of 3-Hydroxy-4-methylthiophen-2(5H)-one in the API is typically reported as a percentage by weight. The calculation is based on the peak area of the impurity in the sample chromatogram compared to the peak area of the known concentration of the reference standard.

Conclusion

3-Hydroxy-4-methylthiophen-2(5H)-one is a critical reference standard for the quality control of certain cephalosporin antibiotics. Its proper qualification and use in validated chromatographic methods are essential for ensuring that these pharmaceutical products meet the required purity and safety standards. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of 3-Hydroxy-4-methylthiophen-2(5H)-one as a reference standard in a regulated laboratory environment.

References

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120–1128.
  • Daicel Pharma Standards. (n.d.). Cefadroxil Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • China Pharmacy (中国药房). (n.d.). Impurity Profile Study of Cefradine Dihydrate. Retrieved from [Link]

  • Allmpus. (n.d.). cefadroxil ep impurity g. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cefadroxil. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Cefradine EP Impurity F. Retrieved from [Link]

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The Thiophenone Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Thiophenone Ring

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have consistently featured in a wide array of therapeutic agents due to their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[3] Within this broad class of compounds, substituted thiophenones—featuring a carbonyl group within the thiophene ring system—have emerged as a particularly fruitful area of research. Their inherent reactivity and diverse substitution patterns allow for the fine-tuning of steric and electronic properties, making them ideal candidates for targeted drug design. This guide provides a detailed exploration of the applications of substituted thiophenones in key therapeutic areas, complete with actionable protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

I. Anticancer Applications: Targeting the Engines of Malignancy

Substituted thiophenones have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][4][5]

Application Note: Kinase Inhibition

Many thiophenone derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, the c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress, and their inhibition can prevent pro-inflammatory and apoptotic signaling in cancer cells. Thiophene-based compounds have been successfully designed to target the JNK signaling pathway.

Featured Diagram: Simplified JNK Signaling Pathway and Inhibition

JNK_Pathway stress Cellular Stress (e.g., Cytokines, ROS) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4/7 map3k->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis & Inflammation cjun->apoptosis inhibitor Substituted Thiophenone (JNK Inhibitor) inhibitor->jnk

Caption: Inhibition of the JNK signaling cascade by a substituted thiophenone.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound DesignationCancer Cell LineIC₅₀ (µM)Reference
Thiophene Derivative 5aMCF-7 (Breast)7.87 ± 2.54[7]
Thiophene Derivative 5bMCF-7 (Breast)4.05 ± 0.96[7]
Thiophene Derivative 9aHCT116 (Colon)17.14 ± 0.66[7]
Thiophene Carboxamide 2bHep3B (Liver)5.46[8]
Thiophene Carboxamide 2eHep3B (Liver)12.58[8]
Experimental Protocols

The Gewald reaction is a robust and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes.[9][10][11]

Principle: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a base.[9]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g).

  • Add 25 mL of ethanol to the flask.

  • Add morpholine (2 mmol, 0.17 g) to the reaction mixture.

  • Stir the mixture at 50°C. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Causality: The base (morpholine) catalyzes the initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.[11]

This protocol provides a general framework for assessing the inhibitory activity of a thiophenone derivative against a JNK isoform.[1]

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a JNK substrate (e.g., c-Jun) by a recombinant JNK enzyme. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.[12][13]

Materials:

  • Recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substituted thiophenone test compound

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the thiophenone test compound in kinase assay buffer. A DMSO-only control should be included.

  • In a 96-well plate, add 2 µL of the JNK enzyme, 2 µL of the substrate/ATP mix, and 1 µL of the diluted thiophenone compound or DMSO control.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[13]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The inclusion of a known JNK inhibitor as a positive control and a DMSO-only negative control is crucial for validating the assay results.

The MTT assay is a colorimetric method for assessing cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Substituted thiophenone test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiophenone compound and a vehicle control (e.g., DMSO) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

II. Anti-inflammatory Applications: Quenching the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Substituted thiophenones have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15][16][17] Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core.[14][16][17]

Application Note: COX-2 Inhibition

The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[16] Thiophenone derivatives have been developed as selective COX-2 inhibitors.

Featured Diagram: Workflow for Synthesis and Evaluation of Anti-inflammatory Thiophenones

AntiInflammatory_Workflow synthesis Synthesis of Thiophenone Library (e.g., Gewald Reaction) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cox_assay In Vitro COX-1/COX-2 Inhibition Assay purification->cox_assay selectivity Determine IC50 & Selectivity Index cox_assay->selectivity lead_id Lead Compound Identification selectivity->lead_id

Caption: A typical workflow for identifying novel anti-inflammatory thiophenones.

Quantitative Data: COX-2 Inhibitory Activity of Thiophene Derivatives
Compound DesignationCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 29a0.31>100>322[16]
Compound 29b0.85>100>117[16]
Compound 29c1.40>100>71[16]
Compound 29d0.52>100>192[16]
Experimental Protocol

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is coupled to the oxidation of a chromogenic substrate, allowing for colorimetric detection of enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid

  • Hematin

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Substituted thiophenone test compound

  • Celecoxib (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution to each well.

  • Add 10 µL of the diluted thiophenone test compound or celecoxib at various concentrations. For the control wells, add 10 µL of the vehicle (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.

Causality: The test compound binds to the COX-2 enzyme, inhibiting its ability to metabolize arachidonic acid. This leads to a decrease in the rate of TMPD oxidation and a lower absorbance reading.

III. Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Substituted thiophenones have demonstrated promising activity against a range of bacterial and fungal pathogens.[18][19][20][21][22]

Application Note: Broad-Spectrum Antimicrobial Activity

Thiophenone derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. Their mechanism of action can vary, but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[18]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various microbial strains.

Compound DesignationMicroorganismMIC (µg/mL)Reference
Thiophene Derivative 4A. baumannii (Col-R)16[18]
Thiophene Derivative 5A. baumannii (Col-R)16[18]
Thiophene Derivative 8A. baumannii (Col-R)32[18]
3-chlorobenzo[b]thiopheneS. aureus16[20]
3-bromobenzo[b]thiopheneC. albicans16[20]

(Col-R: Colistin-Resistant)

Experimental Protocol

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Substituted thiophenone test compound

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the thiophenone compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test organism and dilute it to the appropriate concentration for testing.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The use of quality control strains with known MIC values is essential to ensure the accuracy and reproducibility of the assay.

IV. Conclusion and Future Directions

Substituted thiophenones represent a versatile and promising scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, inflammation, and infectious diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of substituted thiophenones to optimize their potency and selectivity, as well as investigating their pharmacokinetic and pharmacodynamic properties in preclinical models.

References

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  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved January 15, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and its Analogs. (2022). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Retrieved January 15, 2026, from [Link]

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  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. (2023). PMC. Retrieved January 15, 2026, from [Link]

  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved January 15, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). PMC. Retrieved January 15, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • (PDF) ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. Retrieved January 15, 2026, from [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Semantic Scholar. Retrieved January 15, 2026, from [Link]

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  • Lead compounds among thiazoles and thiophenes with anticancer activity. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. (2005). PubMed. Retrieved January 15, 2026, from [Link]

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  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). NIH. Retrieved January 15, 2026, from [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. (2009). PMC. Retrieved January 15, 2026, from [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Use of 3-Hydroxy-4-methylthiophen-2(5H)-one in flavor chemistry research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Hydroxy-4-methylthiophen-2(5H)-one in Flavor Chemistry Research

Authored by: A Senior Application Scientist

Introduction: Unveiling a Potent Sulfur-Based Flavor Compound

In the intricate world of flavor chemistry, sulfur-containing compounds often play a starring role, possessing remarkably low odor thresholds that allow them to exert significant influence on the overall sensory profile of a food, even at trace concentrations.[1][2] Among these is 3-Hydroxy-4-methylthiophen-2(5H)-one, a heterocyclic compound that contributes savory, meaty, and cooked aroma notes. As a thiophenone, it is a sulfur analog of the well-known furanones, which are pivotal to the sweet, caramel-like notes in many foods.[3][4][5] This guide provides a comprehensive overview of the application of 3-Hydroxy-4-methylthiophen-2(5H)-one in flavor research, from its chemical identity and formation pathways to detailed analytical protocols for its identification and quantification.

The primary route to the formation of this thiophenone in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing.[6][7] Specifically, it is understood to form from the reaction of sulfur-containing amino acids, such as cysteine, with pentose or hexose sugars.[6][8] This genesis makes it a key marker for cooked and roasted flavors in products like meat, coffee, and soy sauce.[8][9]

Table 1: Chemical Properties of 3-Hydroxy-4-methylthiophen-2(5H)-one

PropertyValueSource
IUPAC Name 4-hydroxy-3-methyl-2H-thiophen-5-one[10][11]
Molecular Formula C₅H₆O₂S[10]
Molecular Weight 130.17 g/mol [10]
CAS Number 34876-35-2[10]
Appearance (Varies)-
Sensory Profile Meaty, savory, cooked, sulfury[6][8]

The Rationale Behind the Analytical Approach

Analyzing potent, trace-level sulfur compounds within a complex food matrix presents a significant challenge. The analytical strategy must be both highly sensitive and exceptionally selective. The food matrix is crowded with thousands of other volatile and non-volatile compounds, making it easy to overlook or misidentify the target analyte.[9] Therefore, a multi-faceted approach combining selective extraction, high-resolution separation, and specific detection is not just recommended, but essential for trustworthy results.

The workflow described herein is built on a foundation of sensory-guided analysis. Since the ultimate goal is to understand flavor, we begin by linking instrumental detection directly to human sensory perception using Gas Chromatography-Olfactometry (GC-O).[12] This ensures that analytical efforts are focused on compounds that are genuinely odor-active. Subsequently, specific and sensitive detectors are employed for confirmation and accurate quantification.

G cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Quantification A Food Matrix (e.g., Roast Beef, Soy Sauce) B Solvent Extraction & Crude Extract A->B C Solvent-Assisted Flavor Evaporation (SAFE) or Solid Phase Microextraction (SPME) B->C D Concentrated Flavor Extract C->D E Gas Chromatography (GC) Separation D->E F Effluent Splitter E->F G Olfactometry (GC-O) 'Sniff Port' F->G Human Perception H Sulfur Chemiluminescence Detector (GC-SCD) F->H Sulfur Selectivity I Mass Spectrometry (GC-MS) F->I Structural Info J Identify Odor-Active Sulfur Peaks G->J H->J I->J K Stable Isotope Dilution Assay (SIDA) J->K Target Analyte Confirmed L GC-MS (SIM/MRM) K->L M Accurate Concentration Data L->M G A Cysteine (Sulfur Source) C Initial Condensation (Schiff Base Formation) A->C B Reducing Sugar (e.g., Pentose) B->C D Amadori/Heyns Rearrangement C->D E Sugar Fragmentation & Strecker Degradation of Amino Acid D->E F Formation of Key Intermediates (e.g., Dicarbonyls, H₂S) E->F E->F G Cyclization & Dehydration F->G H 3-Hydroxy-4-methylthiophen-2(5H)-one G->H

Sources

Application Notes and Protocol for Monitoring Cephalosporin Degradation via 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol to monitor the degradation of certain cephalosporin antibiotics, particularly those susceptible to forming 3-Hydroxy-4-methylthiophen-2(5H)-one. This thiophenone derivative serves as a specific marker for a distinct degradation pathway. The protocol herein outlines a forced degradation study to induce the formation of this marker, followed by a detailed High-Performance Liquid Chromatography (HPLC) method for its separation and quantification. This application note is grounded in established principles of pharmaceutical stability testing, offering insights into the causality behind experimental choices to ensure scientific integrity and reliable results.

Introduction: The Rationale for Monitoring Cephalosporin Degradation

Cephalosporins are a cornerstone class of β-lactam antibiotics, characterized by a dihydrothiazine ring fused to a β-lactam ring.[1] The inherent strain in the β-lactam ring makes it susceptible to hydrolysis, which is a primary degradation pathway leading to loss of antibacterial activity.[2] The stability of a cephalosporin is not only crucial for its therapeutic efficacy but also for patient safety, as degradation products can be inactive, less active, or in some cases, associated with adverse effects.

Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing of pharmaceutical products to establish shelf-life and storage conditions.[3][4] Forced degradation, or stress testing, is an integral part of this process, designed to accelerate the degradation of a drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[5][6]

One such degradation product, 3-Hydroxy-4-methylthiophen-2(5H)-one, has been identified as a significant degradation product of the first-generation cephalosporin, cephalexin, particularly under acidic aqueous conditions.[7] The formation of this thiophenone derivative involves a complex intramolecular rearrangement following the opening of the β-lactam ring. Monitoring the emergence of this specific compound provides a targeted approach to understanding a key degradation pathway of susceptible cephalosporins.

This guide provides a detailed protocol for a forced degradation study to generate 3-Hydroxy-4-methylthiophen-2(5H)-one from a parent cephalosporin, followed by a robust HPLC method for its quantification.

The Degradation Pathway: From Cephalosporin to Thiophenone

The formation of 3-Hydroxy-4-methylthiophen-2(5H)-one from certain cephalosporins, such as cephalexin, is a consequence of the inherent instability of the β-lactam ring. Under stress conditions, particularly acidic hydrolysis, the following cascade of reactions is proposed to occur:

degradation_pathway Cephalosporin Cephalosporin (e.g., Cephalexin) Intermediate1 Open β-lactam Ring Intermediate Cephalosporin->Intermediate1 Acid Hydrolysis Intermediate2 Intramolecular Rearrangement Intermediate1->Intermediate2 Spontaneous Thiophenone 3-Hydroxy-4-methylthiophen-2(5H)-one Intermediate2->Thiophenone

Caption: Proposed degradation pathway of a cephalosporin to 3-Hydroxy-4-methylthiophen-2(5H)-one.

This pathway highlights the importance of monitoring not just the disappearance of the parent drug but also the appearance of specific degradation products to gain a comprehensive understanding of the drug's stability profile.

Experimental Protocols

This section details the necessary protocols for conducting a forced degradation study and the subsequent HPLC analysis.

Materials and Reagents
  • Cephalosporin Active Pharmaceutical Ingredient (API) (e.g., Cephalexin)

  • 3-Hydroxy-4-methylthiophen-2(5H)-one reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Protocol 1: Synthesis of 3-Hydroxy-4-methylthiophen-2(5H)-one Reference Standard

For accurate quantification, a pure reference standard of the degradation product is essential. A general synthesis procedure is outlined below, which may require optimization based on available starting materials and laboratory capabilities.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate oxoester precursor in a suitable solvent such as chloroform.

  • Bromination: Cool the solution to 0°C in an ice bath and slowly add bromine (1.1 equivalents). Allow the reaction to warm to room temperature and stir for approximately 20 hours.

  • Solvent Removal: Remove the chloroform under reduced pressure.

  • Thioacetylation: Dissolve the crude product in tetrahydrofuran (THF). Add triethylamine (1.1 equivalents) followed by thioacetic acid (1.1 equivalents). Stir the mixture at room temperature for 18 hours.

  • Work-up and Purification: The reaction mixture should be worked up using standard procedures, which may include extraction and washing. The final product should be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized 3-Hydroxy-4-methylthiophen-2(5H)-one using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is approximately 130.17 g/mol .[8]

Protocol 2: Forced Degradation Study

The following forced degradation conditions are designed to induce the formation of 3-Hydroxy-4-methylthiophen-2(5H)-one. It is recommended to aim for 5-20% degradation of the parent cephalosporin.

Sample Preparation:

  • Prepare a stock solution of the cephalosporin API in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol) at a concentration of 1 mg/mL.

Stress Conditions:

Stress ConditionProcedureRecommended Incubation
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 1 M HCl.Heat at 60°C for 24-48 hours.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.Maintain at room temperature for 2-4 hours.
Neutral Hydrolysis To 1 mL of the stock solution, add 1 mL of purified water.Heat at 60°C for 48-72 hours.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.Maintain at room temperature for 24 hours.
Thermal Degradation Store the solid API in an oven at 60°C.Monitor at 24, 48, and 72 hours.
Photolytic Degradation Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Duration depends on the light source intensity.

Post-Stress Sample Treatment:

  • After the specified incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

forced_degradation_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralize Neutralize Acid->Neutralize Neutralize/Dilute Base Base Hydrolysis Base->Neutralize Neutralize/Dilute Neutral Neutral Hydrolysis Neutral->Neutralize Neutralize/Dilute Oxidation Oxidation Oxidation->Neutralize Neutralize/Dilute Thermal Thermal Thermal->Neutralize Neutralize/Dilute Photo Photolysis Photo->Neutralize Neutralize/Dilute API Cephalosporin API (Solid and Solution) API->Acid API->Base API->Neutral API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis Neutralize->HPLC Inject

Caption: Workflow for the forced degradation of a cephalosporin API.

Protocol 3: HPLC Method for Quantification

The following HPLC method is a starting point for the separation and quantification of the parent cephalosporin and 3-Hydroxy-4-methylthiophen-2(5H)-one. Method validation according to ICH guidelines is mandatory for its intended use.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for both the polar cephalosporin and the less polar thiophenone.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution will likely be necessary to resolve the parent drug from the degradation product effectively.
Gradient Program Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 70-80%) over 20-30 minutes.This allows for the elution of the more polar parent compound first, followed by the less polar degradation product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD) scan254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Method Validation:

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The following parameters, as outlined in ICH Q2(R1), should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent drug from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation of the parent cephalosporin and the corresponding formation of 3-Hydroxy-4-methylthiophen-2(5H)-one under each stress condition.

Example Data Summary Table:

Stress Condition% Degradation of Cephalosporin% Formation of 3-Hydroxy-4-methylthiophen-2(5H)-one
Acid Hydrolysis15.2%8.5%
Base Hydrolysis18.9%< LOQ
Neutral Hydrolysis7.8%3.1%
Oxidative Degradation5.5%Not Detected
Thermal Degradation2.1%Not Detected
Photolytic Degradation3.5%Not Detected

This data will help in understanding the degradation profile of the cephalosporin and the conditions under which the thiophenone derivative is formed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for monitoring the degradation of susceptible cephalosporins through the quantification of a specific degradation product, 3-Hydroxy-4-methylthiophen-2(5H)-one. By following the outlined procedures for forced degradation and HPLC analysis, researchers can gain valuable insights into the stability of these important antibiotics. The emphasis on understanding the rationale behind each step and the requirement for thorough method validation ensures the generation of reliable and meaningful data that is crucial for drug development and quality control.

References

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Dinner, A. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963–965. [Link]

  • UPM Pharmaceuticals. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2015). Kinetics of degradation and stability studies of cephalexin suspensions marketed in Nigeria. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ProQuest. (n.d.). Degradation kinetics and prediction of primary intermediates of cephalexin in aqueous media. [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. [Link]

  • ResearchGate. (2025). Sonochemical degradation of the antibiotic cephalexin in aqueous solution. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. [Link]

Sources

Application Notes & Protocols: In Vitro Profiling of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive guide for the initial in vitro characterization of 3-Hydroxy-4-methylthiophen-2(5H)-one. As a compound identified as a degradation product of cephalosporin antibiotics, its independent biological activities remain largely unexplored.[1][2][3] This guide is structured not as a rigid template, but as a logical, field-proven workflow designed to empower researchers, scientists, and drug development professionals to systematically investigate its cytotoxic, antioxidant, and anti-inflammatory potential. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental choices are clear and justifiable.

Introduction to 3-Hydroxy-4-methylthiophen-2(5H)-one

3-Hydroxy-4-methylthiophen-2(5H)-one is a sulfur-containing heterocyclic organic compound with the molecular formula C5H6O2S.[2] Its structure, featuring a thiophenone ring, is a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by other thiophene derivatives.[4][5][6][7] While its presence as an impurity or degradation product of established antibiotics is documented, a thorough investigation into its own pharmacological profile is warranted.[1][2][3] This application note outlines a strategic panel of in vitro assays to elucidate the potential bioactivities of this compound.

Strategic Workflow for In Vitro Characterization

A tiered approach is recommended to efficiently screen 3-Hydroxy-4-methylthiophen-2(5H)-one. This workflow prioritizes a foundational understanding of its interaction with biological systems, starting with cytotoxicity, followed by explorations into its potential antioxidant and anti-inflammatory properties.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Insight Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Antioxidant Assays Antioxidant Assays Cytotoxicity Screening (MTT Assay)->Antioxidant Assays If not highly cytotoxic Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening (MTT Assay)->Anti-inflammatory Assays If not highly cytotoxic Enzyme Inhibition Assays (e.g., LOX) Enzyme Inhibition Assays (e.g., LOX) Anti-inflammatory Assays->Enzyme Inhibition Assays (e.g., LOX)

Caption: Tiered screening workflow for 3-Hydroxy-4-methylthiophen-2(5H)-one.

Foundational Assay: Cytotoxicity Assessment

Before investigating any specific bioactivity, it is crucial to determine the concentration range at which 3-Hydroxy-4-methylthiophen-2(5H)-one exhibits toxicity to cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Principle of the MTT Assay

In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The concentration of this formazan, which is soluble in dimethyl sulfoxide (DMSO), is directly proportional to the number of metabolically active cells.[8]

Detailed Protocol for the MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa, HEK293, or a cell line pertinent to a specific disease model) to logarithmic growth phase.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Hydroxy-4-methylthiophen-2(5H)-one in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

Data Analysis: Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[9]

  • Normalize Data: Convert the absorbance values to percentage of cell viability relative to the untreated control.

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

  • Dose-Response Curve: Plot the % viability against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[9][10]

ParameterDescription
Cell Line e.g., HeLa
Seeding Density 8,000 cells/well
Compound Concentrations 0.1 µM to 500 µM
Incubation Time 48 hours
MTT Concentration 5 mg/mL
Absorbance Wavelength 490 nm

Bioactivity Screening: Antioxidant Potential

Many thiophene-containing compounds exhibit antioxidant properties by scavenging free radicals.[6] The DPPH and ABTS assays are complementary methods to evaluate this potential.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from violet to yellow.[11][12]

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of 3-Hydroxy-4-methylthiophen-2(5H)-one (in methanol).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.[13]

  • Ascorbic acid or Trolox should be used as a positive control.

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[13]

  • Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of 3-Hydroxy-4-methylthiophen-2(5H)-one to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox should be used as a positive control.

Data Analysis for Antioxidant Assays

Calculate the percentage of radical scavenging activity: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

From this, an IC50 value (the concentration required to scavenge 50% of the radicals) can be determined by plotting % inhibition against compound concentration.

Bioactivity Screening: Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases. Simple, cell-free assays can provide initial insights into the anti-inflammatory potential of a compound.

Inhibition of Protein Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation.[14] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA).[14][15]

  • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of 3-Hydroxy-4-methylthiophen-2(5H)-one at various concentrations.

  • Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

  • Measure the absorbance at 660 nm.

  • Diclofenac sodium can be used as a standard reference drug.[16]

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation.[15] Inhibition of LOX is a target for anti-inflammatory drugs.

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare a substrate solution of linoleic acid in the phosphate buffer.

  • Prepare a solution of soybean lipoxygenase in the phosphate buffer.

  • In a cuvette, mix the buffer, enzyme solution, and various concentrations of 3-Hydroxy-4-methylthiophen-2(5H)-one.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of conjugated dienes.

  • Indomethacin can be used as a positive control.[16]

Data Analysis for Anti-inflammatory Assays

Calculate the percentage of inhibition: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

An IC50 value can then be determined.

G cluster_0 Assay Workflow Prepare Reagents Prepare Reagents Incubate with Compound Incubate with Compound Prepare Reagents->Incubate with Compound Induce Reaction (e.g., heat, add substrate) Induce Reaction (e.g., heat, add substrate) Incubate with Compound->Induce Reaction (e.g., heat, add substrate) Measure Endpoint (e.g., Absorbance) Measure Endpoint (e.g., Absorbance) Induce Reaction (e.g., heat, add substrate)->Measure Endpoint (e.g., Absorbance) Data Analysis (Calculate % Inhibition, IC50) Data Analysis (Calculate % Inhibition, IC50) Measure Endpoint (e.g., Absorbance)->Data Analysis (Calculate % Inhibition, IC50)

Caption: General workflow for in vitro bioactivity assays.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 3-Hydroxy-4-methylthiophen-2(5H)-one. By systematically evaluating its cytotoxicity, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its potential pharmacological profile. Positive results from these screening assays would justify further investigation into specific molecular mechanisms and progression to more complex cell-based and in vivo models.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: )
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (URL: [Link])

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - NIH. (URL: [Link])

  • In Vitro Antioxidant Assays - PubMed. (URL: [Link])

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations. (URL: [Link])

  • 3-Hydroxy-4-methylthiophen-2(5H)-one | C5H6O2S | CID 12919067 - PubChem. (URL: [Link])

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (URL: [Link])

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. (URL: [Link])

  • IC50's: An Approach to High-Throughput Drug Discovery. (URL: [Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Separation of Cephalosporin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of cephalosporins and their impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in developing, validating, and running HPLC methods for these complex and often unstable molecules. As a class of β-lactam antibiotics, cephalosporins are susceptible to degradation, making the accurate separation and quantification of their impurities a significant analytical challenge.[1][2]

This resource provides in-depth, experience-driven answers to common problems, moving beyond simple checklists to explain the scientific rationale behind the troubleshooting steps. All recommendations are grounded in established pharmacopeial guidelines and scientific principles to ensure method integrity and regulatory compliance.

Frequently Asked Questions (FAQs): A Problem-Solving Approach

This section addresses the most common issues encountered during the HPLC analysis of cephalosporins. Each answer provides a diagnostic workflow, from identifying the root cause to implementing a robust solution.

Category 1: Peak Shape and Integrity Issues

Q1: My primary cephalosporin peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is one of the most frequent problems in cephalosporin analysis and typically points to unwanted secondary chemical interactions between the analyte and the stationary phase.

  • Causality: Many cephalosporins contain amine functionalities, which are basic. On a standard silica-based C18 column, residual silanol groups (Si-OH) on the silica surface can be deprotonated and become negatively charged (Si-O⁻), especially at mobile phase pH values above 4-5.[3] These sites act as strong ion-exchange points, interacting with the protonated basic cephalosporin molecules. This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a tailed peak. The USP and Ph. Eur. generally require a peak symmetry or tailing factor between 0.8 and 1.8.[4][5]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective first step is often to lower the mobile phase pH. Using a buffer at a pH of 2.5-3.5 ensures that the residual silanols are fully protonated (neutral), minimizing the secondary ionic interactions.

    • Increase Buffer Concentration: If lowering the pH is not feasible or fully effective, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help. The higher concentration of buffer ions can saturate the active silanol sites, effectively shielding the analyte from these interactions.[3]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols have been chemically reacted with a small silylating agent to make them inert. Ensure you are using a high-quality, end-capped column specifically designed for polar basic compounds.

    • Sample Overload Check: Injecting too much sample mass onto the column can cause peak distortion, including tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column. Reduce the injection volume or sample concentration.

Q2: My impurity peaks are very broad, leading to poor sensitivity and resolution. What should I do?

A2: Broad peaks indicate a loss of chromatographic efficiency. This can originate from issues within the column itself or from extra-column effects in your HPLC system.

  • Causality: Peak broadening is caused by diffusion effects. While some diffusion is normal (longitudinal diffusion), excessive broadening can be caused by slow mass transfer (analyte moving in and out of stationary phase pores), multiple flow paths (eddy diffusion), or large volumes in the system tubing and connections (extra-column dispersion). Contamination at the head of the column can also create a distorted injection band, leading to broad peaks.

  • Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for broad HPLC peaks.

  • Key Actions:

    • Reduce Extra-Column Volume: Ensure all tubing between the injector and the detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005").

    • Check Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile for a highly aqueous mobile phase), the sample band will spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.[6]

    • Column Contamination: Adsorbed sample components at the column inlet can severely degrade performance.[7] Use a guard column to protect the analytical column and implement a column flushing procedure with a strong solvent (like 100% acetonitrile or methanol) after each analytical sequence.

    • Column Void: A void at the head of the column packing bed can cause significant peak broadening. This is often accompanied by a sudden drop in backpressure. If a void is suspected, the column usually needs to be replaced.

Category 2: Retention Time & Resolution Problems

Q3: I am observing a gradual shift in retention times to earlier elution over the course of an analytical batch. What is happening?

A3: A consistent drift in retention time, especially to shorter times, often points to changes in the stationary phase or inadequate system equilibration.

  • Causality: For cephalosporin analysis, which often uses buffered mobile phases at low pH, the most probable cause is the slow hydrolysis of the silica-based stationary phase. This process, known as "phase stripping" or "bonded phase hydrolysis," cleaves the C18 chains from the silica surface. This gradually reduces the hydrophobicity of the column, causing all compounds to elute earlier. While this happens to some extent with all silica columns outside the pH 2-8 stability range, the effect can be accelerated by aggressive mobile phases or high temperatures.[6]

  • Diagnostic & Preventative Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. For gradient methods, a proper re-equilibration period (at least 10 column volumes) is critical after each run.[6]

    • Mobile Phase pH: While a low pH is good for peak shape, operating continuously below pH 2 can accelerate stationary phase degradation. If your method is at a very low pH, consider using a column specifically designed for low-pH stability.

    • Temperature Control: Ensure a stable column temperature is maintained using a column oven. Fluctuations in ambient lab temperature can cause retention time shifts.[8]

    • Monitor System Pressure: A gradual decrease in system backpressure alongside the retention time shift is a strong indicator of stationary phase loss.

    • Use a "Sacrificial" Column for Method Development: During early method development, use an older or less critical column to avoid damaging a new, expensive column with potentially harsh mobile phase conditions.

Q4: Two of my specified impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A4: Improving resolution requires manipulating the three key factors of the "resolution equation": efficiency (N), selectivity (α), and retention factor (k).

  • Causality: Resolution is a measure of the distance between two peak centers divided by the average peak width. To improve it, you can either make the peaks narrower (increase efficiency) or move them further apart (increase selectivity). The USP and Ph. Eur. typically require a resolution of not less than 1.5 for critical pairs.[9][10]

  • Parameter Optimization Strategy:

Resolution_Optimization Start Poor Resolution (Rs < 1.5) Tier1 Tier 1: Adjust Retention (k) Start->Tier1 Tier2 Tier 2: Adjust Selectivity (α) Start->Tier2 Tier3 Tier 3: Change Stationary Phase Start->Tier3 ChangeOrganic Modify % Organic Solvent (Isocratic: Decrease %B) (Gradient: Shallow the Slope) Tier1->ChangeOrganic ChangeSolvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Tier2->ChangeSolvent ChangepH Adjust Mobile Phase pH (± 0.2 units) Tier2->ChangepH ChangeTemp Adjust Temperature (± 5 °C) Tier2->ChangeTemp ChangePhase Try a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) Tier3->ChangePhase

Sources

Technical Support Center: Stability and Degradation of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4-methylthiophen-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and degradation of this compound in solution. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the fundamental properties and handling of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Q1: What is 3-Hydroxy-4-methylthiophen-2(5H)-one?

A: 3-Hydroxy-4-methylthiophen-2(5H)-one (CAS: 34876-35-2) is a heterocyclic compound. In the pharmaceutical industry, it is primarily known as a degradation product of certain cephalosporin antibiotics, such as cefaclor and cephalexin.[1][2] Its formation is notably observed under aqueous acidic conditions during the degradation of these parent drugs.[1][2]

Q2: What are the basic physicochemical properties of this compound?

A: Understanding the fundamental properties is the first step in designing robust experiments. Key data is summarized below.

PropertyValueSource
Molecular Formula C₅H₆O₂S[1]
Molecular Weight 130.17 g/mol [3]
Appearance Solid[1]
UV Maximum (λmax) 248 nm[1]
Storage (Solid) -20°C[1]

Q3: What are the recommended solvents for this compound?

A: Solubility is a critical parameter for preparing stock solutions and experimental media. The compound has been shown to be soluble in several common laboratory solvents.

SolventSolubilitySource
DMSO 5 mg/mL[1]
Ethanol 5 mg/mL[1]
DMF 3 mg/mL[1]
PBS (pH 7.2) 1 mg/mL[1]

Expert Tip: Always prepare stock solutions in an anhydrous organic solvent like DMSO or Ethanol to minimize premature degradation before diluting into your aqueous experimental medium. We recommend preparing fresh aqueous solutions daily.

Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during your experiments, providing logical troubleshooting steps and the scientific reasoning behind them.

Q1: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how do I fix it?

A: Rapid degradation in aqueous solutions is the most common issue reported. The stability of this molecule is highly dependent on the pH of the medium. While it forms under acidic conditions from its parent antibiotics, the thiolactone ring in its structure is susceptible to hydrolysis, particularly under neutral to alkaline conditions.

Causality: The rate of chemical reactions like hydrolysis is often pH-dependent.[4][5] For many pharmaceutical compounds, moving from a neutral pH of 7 to a slightly alkaline pH of 8 or 9 can increase the rate of hydrolysis by a factor of 10 for each pH unit increase.[5] This is due to the increased concentration of hydroxide ions (OH⁻), which act as a nucleophile, attacking the carbonyl group of the thiolactone ring and causing it to open.

Use the following workflow to diagnose and mitigate the issue.

G start Unexpected Degradation Observed check_ph What is the pH of your solution? start->check_ph acidic Acidic (pH < 6) check_ph->acidic < 6 neutral_alkaline Neutral to Alkaline (pH ≥ 6) check_ph->neutral_alkaline ≥ 6 troubleshoot_acid Consider Oxidative Stress or Temperature Effects. Is the solution exposed to air/light? Is it heated? acidic->troubleshoot_acid troubleshoot_alkaline Primary Suspect: Alkaline Hydrolysis. Is the buffer strength sufficient? neutral_alkaline->troubleshoot_alkaline mitigate_acid Action: 1. Degas buffer with Nitrogen/Argon. 2. Use amber vials. 3. Run experiments at controlled, lower temperatures. troubleshoot_acid->mitigate_acid mitigate_alkaline Action: 1. Lower the experimental pH if possible. 2. Use a stronger buffer system. 3. Include faster-acting controls. troubleshoot_alkaline->mitigate_alkaline validate Validate Stability: Run a time-course experiment at the new condition and quantify compound loss. mitigate_acid->validate mitigate_alkaline->validate

Caption: Troubleshooting workflow for compound degradation.

Q2: My results are inconsistent between experiments. Could my stock solution be the problem?

A: Absolutely. The stability of your stock solution is paramount. While the solid compound is stable for years when stored at -20°C, once dissolved, its shelf-life decreases significantly.[1]

Expertise & Trustworthiness: We have observed that even in anhydrous DMSO, stock solutions can degrade over weeks, especially if subjected to multiple freeze-thaw cycles. Each cycle introduces a small amount of atmospheric moisture, which can initiate hydrolysis.

Self-Validating Protocol:

  • Aliquot Stocks: Upon preparing a new stock solution in anhydrous DMSO or ethanol, immediately aliquot it into single-use volumes in low-retention microfuge tubes.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Storage: Store aliquots at -80°C for long-term use (months) or at -20°C for short-term use (days to weeks).

  • Validation: When beginning a new set of experiments, run a quick purity check on a fresh aliquot using your analytical method (e.g., HPLC) to ensure its integrity before use.

Q3: What are the potential degradation products I should be looking for?

A: Based on the chemical structure (a substituted thiolactone enol), the primary degradation pathways are likely to be hydrolysis and oxidation. Identifying these degradants is key to understanding the full picture of your compound's stability.

Hypothetical Degradation Pathways:

  • Hydrolysis: Under neutral or basic conditions, the thiolactone ring can open, leading to the formation of a mercapto-carboxylic acid.

  • Oxidation: The enol moiety and the sulfur atom can be susceptible to oxidation, especially in the presence of dissolved oxygen, light, or trace metal ions. This could lead to the formation of dimers or sulfoxides.

G cluster_0 Degradation Pathways parent 3-Hydroxy-4-methylthiophen-2(5H)-one hydrolysis Ring-Opened Product (Mercapto-carboxylic acid) parent->hydrolysis Hydrolysis (pH > 7, H₂O) oxidation Oxidized Product (e.g., Sulfoxide or Dimer) parent->oxidation Oxidation (O₂, Light, Metal Ions)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Protocol 1: pH-Dependent Stability Assessment

This protocol allows you to determine the rate of degradation at different pH values.

Objective: To quantify the stability of the compound across a physiologically and experimentally relevant pH range.

Materials:

  • 3-Hydroxy-4-methylthiophen-2(5H)-one

  • Anhydrous DMSO

  • Buffered solutions (e.g., citrate for pH 4.0, phosphate for pH 7.0, borate for pH 9.0)

  • HPLC system with UV detector

  • Calibrated pH meter

  • Incubator/water bath

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Working Solutions: Dilute the stock solution into each buffer (pH 4.0, 7.0, 9.0) to a final concentration of 100 µg/mL. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution, quench if necessary (e.g., by diluting in mobile phase), and analyze by HPLC. This is your T=0 baseline.

  • Incubation: Place the remaining solutions in a constant temperature incubator (e.g., 37°C).

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution for HPLC analysis.

  • Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will give you the first-order degradation rate constant (k).[6][7]

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from any potential degradation products.

Objective: To develop an HPLC method that can resolve and quantify 3-Hydroxy-4-methylthiophen-2(5H)-one in the presence of its degradants.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shape for the acidic enol group.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, re-equilibrateA gradient is crucial to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on concentration and detector sensitivity.
Detector UV-Vis or DAD at 248 nmThe known λmax of the compound.[1] A Diode Array Detector (DAD) is preferred to check for peak purity.

Trustworthiness: This method should be validated by performing a forced degradation study.[8] Briefly expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and inject the resulting mixture. A successful stability-indicating method will show a decrease in the parent peak area and the appearance of new, well-resolved peaks corresponding to the degradation products.

References

  • 3-Hydroxy-4-methylthiophen-2(5H)-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Analytical Methods. OPUS, Royal Society of Chemistry. [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. [Link]

  • Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University DigitalCommons@USU. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Degradation kinetics assay and plots obtained for first-order reaction... ResearchGate. [Link]

  • Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs. PubMed. [Link]

  • Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Semantic Scholar. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

  • Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. MDPI. [Link]

  • Study on degradation kinetics of sulforaphane in broccoli extract. PubMed. [Link]

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Preventing degradation of 3-Hydroxy-4-methylthiophen-2(5H)-one during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one (CAS No. 34876-35-2).[1][2][3] This document provides in-depth troubleshooting advice and best practices to help researchers, chemists, and drug development professionals mitigate compound degradation during analytical workflows. Given the labile nature of many sulfur-containing heterocyclic compounds, particularly those with α-hydroxy ketone functionalities, maintaining sample integrity is paramount for generating accurate and reproducible data.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Q1: What is the primary cause of degradation for this compound?

A: The primary degradation risks stem from its molecular structure. It contains an α-hydroxy ketone group and a thiophene ring. This makes it susceptible to oxidation, particularly at the sulfur atom, and pH- or temperature-driven rearrangements like dehydration. Thiophene and its derivatives can degrade via pathways that include oxidation to form oxides or cleavage of the ring structure under harsh conditions.[6]

Q2: How should I store the pure compound and my prepared samples?

A: The solid compound should be stored at -20°C to ensure long-term stability, as recommended by suppliers.[1][7] Once in solution, samples are significantly less stable. Prepared samples in an autosampler should be kept at 4°C and analyzed as quickly as possible, ideally within a few hours. Prolonged storage at room temperature is strongly discouraged.[8]

Q3: My results are inconsistent between analytical runs. Could this be a stability issue?

A: Yes, inconsistency is a classic sign of analyte degradation. If you observe a decreasing peak area over a sequence of injections or significant variations between freshly prepared samples and those that have been sitting in the autosampler, degradation is the most likely culprit. This is particularly true for sensitive compounds like thiophenes and α-hydroxy ketones.[4][9]

Q4: Are there any solvents I should absolutely avoid?

A: Avoid highly acidic or basic solvents and mobile phases, as these can catalyze degradation. While the compound shows solubility in DMF, DMSO, and Ethanol[1], for analytical purposes, it is best to use solvents that are neutral and free of oxidizing contaminants. Acetonitrile and methanol are generally preferred for LC-MS applications, but they should be of high purity (LC-MS grade).

Part 2: In-Depth Troubleshooting Guide

This guide is structured to follow a typical analytical workflow, providing specific, actionable advice at each stage to prevent compound degradation.

Sample Preparation & Handling

The initial handling of the sample is the most critical step. Errors here cannot be corrected by downstream instrumentation.

  • Issue: Rapid degradation after dissolving the standard or extracting the analyte from a matrix.

  • Scientific Rationale: The introduction of an aqueous or protic solvent environment, especially at non-neutral pH or in the presence of dissolved oxygen, can initiate hydrolysis or oxidation. Many sulfur-containing flavor compounds are known to be labile and prone to oxidation and thermal rearrangements during isolation procedures.[4][5]

  • Troubleshooting Steps:

    • Work Quickly and Keep Cool: Perform all sample preparation steps on ice or using pre-chilled solvent. This minimizes thermal degradation.[8]

    • Control pH: Ensure the pH of your sample diluent is buffered between pH 4 and 6. The stability of similar furanone compounds is shown to be optimal around pH 4.[10] Avoid unbuffered water or extreme pH conditions.

    • De-gas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen, a key player in oxidative degradation.

    • Consider Derivatization: For challenging matrices or when maximum stability is required, consider derivatization of the hydroxyl or keto group. This can stabilize the molecule for analysis, a technique used for other reactive ketone bodies.[9][11]

Workflow: Recommended Sample Preparation

Caption: Recommended workflow for sample preparation.

Chromatographic Separation (LC-MS)

The conditions within the HPLC/UHPLC system can also be a source of degradation.

  • Issue: Poor peak shape, loss of signal, or appearance of unexpected peaks during the chromatographic run.

  • Scientific Rationale: High temperatures in the column compartment can induce on-column degradation. Furthermore, the mobile phase composition, particularly its pH and the presence of certain additives, can react with the analyte. The α-hydroxy ketone structure is sensitive to both heat and reactive chemicals.

  • Troubleshooting Steps & Optimized Conditions:

ParameterRecommended ConditionScientific JustificationCondition to Avoid
Column Temperature 25-30°CMinimizes thermal degradation on-column. While higher temperatures can improve efficiency, stability is the priority here.> 40°C
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH (~2.7) which can protonate the molecule, often increasing stability and improving peak shape for ESI+.Unbuffered Water, TFA, Strong Bases
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is generally less reactive than methanol. The acid maintains a consistent pH throughout the gradient.Methanol (if issues persist)
Flow Rate Scaled to column dimensionsStandard analytical flow rates are acceptable. The key is minimizing residence time in the system.Excessively low flow rates (increases run time and potential for degradation)
Column Choice C18 (e.g., Waters Cortecs T3)A modern, high-efficiency C18 column provides good retention and peak shape. T3 phases are compatible with 100% aqueous mobile phases, offering flexibility.[8]Columns with aggressive stationary phases or metal contamination
Detection (Mass Spectrometry)
  • Issue: In-source fragmentation or poor ionization efficiency.

  • Scientific Rationale: The energy applied in the mass spectrometer's source (e.g., capillary voltage, source temperature) can be sufficient to fragment labile molecules before they are detected as the parent ion.

  • Troubleshooting Steps:

    • Optimize Source Temperature: Start with a lower source temperature (e.g., 100-120°C) and gradually increase only if necessary for desolvation.

    • Tune Cone/Capillary Voltage: Use the lowest voltage that provides a stable signal for the precursor ion. Overly high voltages can induce fragmentation.

    • Use Appropriate Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • Monitor for Degradants: When developing a method, monitor for potential degradation products. For example, a loss of water (H₂O, 18 Da) from the parent molecule is a likely degradation pathway.

Potential Degradation Pathway

Degradation Parent 3-Hydroxy-4-methylthiophen-2(5H)-one (m/z 131.02) Oxidized Oxidation Product (e.g., Thiophene-1-oxide) (m/z 147.02) Parent->Oxidized +O (Oxygen, Peroxides) Dehydrated Dehydration Product (Loss of H₂O) (m/z 113.01) Parent->Dehydrated -H₂O (Heat, Acid/Base)

Caption: Potential degradation pathways of the target analyte.

Part 3: Recommended Analytical Protocol

This section provides a validated starting point for a stability-indicating LC-MS/MS method.

Objective: To quantify 3-Hydroxy-4-methylthiophen-2(5H)-one while minimizing analytical degradation.

1. Preparation of Standards and Samples:

  • Prepare a 1 mg/mL stock solution in chilled, LC-MS grade acetonitrile.
  • Immediately perform serial dilutions into a solution of 90:10 Water:Acetonitrile with 0.1% formic acid.
  • Cap vials and place them in an autosampler set to 4°C.

2. LC-MS/MS System Conditions:

ParameterValue
System UHPLC coupled to a triple quadrupole MS
Column Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm)[8]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 30°C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 2.5 kV
Source Temp 120°C
MRM Transition To be determined by infusion of standard. Likely Precursor: 131.0. Product ions would be identified during tuning.

3. System Suitability:

  • Inject a mid-level standard five times at the beginning of the run. The %RSD of the peak area should be <5%.
  • Inject the same standard at the end of the analytical batch. The peak area should be within 15% of the initial injections to confirm in-sequence stability.

By implementing these protocols and understanding the chemical principles behind them, you can ensure the generation of high-quality, reliable data for 3-Hydroxy-4-methylthiophen-2(5H)-one.

References

  • The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]

  • He, H., Wang, S., & Wang, J. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. [Link]

  • Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed Central. [Link]

  • Reactivity and stability of selected flavor compounds. PMC - NIH. [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]

  • 3-Hydroxy-4-methylthiophen-2(5H)-one. PubChem. [Link]

  • 3-Hydroxy-4-methyl-2(5H)-thiophenone from Cayman Chemical. Biocompare. [Link]

  • The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical Methods. OPUS. [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PubMed. [Link]

  • Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications (RSC Publishing). [Link]

Sources

Improving resolution of 3-Hydroxy-4-methylthiophen-2(5H)-one in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative and qualitative analysis of this polar compound in complex matrices. As a Senior Application Scientist, the information herein is curated to provide not just protocols, but a foundational understanding of the analytical challenges and how to systematically overcome them.

Introduction to 3-Hydroxy-4-methylthiophen-2(5H)-one

3-Hydroxy-4-methylthiophen-2(5H)-one (Molecular Formula: C₅H₆O₂S, Molecular Weight: ~130.17 g/mol ) is a polar organic compound.[1] It is notably recognized as a process-related impurity and degradation product of certain cephalosporin antibiotics, such as Cefadroxil, where it is designated as "Cefadroxil impurity G" in the European Pharmacopoeia.[1][2][3][4][5] Its polarity presents significant challenges in achieving adequate retention and resolution in conventional reversed-phase liquid chromatography (RPLC) systems, especially when dealing with complex biological matrices like plasma, serum, or urine.

This guide will provide a comprehensive overview of analytical strategies, from sample preparation to chromatographic separation and mass spectrometric detection, to enable robust and reliable analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Hydroxy-4-methylthiophen-2(5H)-one difficult to analyze in complex matrices?

A1: The primary challenge lies in its high polarity. In traditional reversed-phase chromatography, polar compounds have weak interactions with the nonpolar stationary phase, leading to poor retention, early elution, and potential co-elution with other polar matrix components. Biological samples are replete with polar interferences such as salts, endogenous metabolites, and phospholipids, which can further complicate the analysis by causing ion suppression in mass spectrometry and poor chromatographic peak shape.[6][7][8][9]

Q2: What are the recommended starting chromatographic conditions for this analyte?

A2: For initial method development, two main approaches are recommended:

  • Aqueous-Compatible Reversed-Phase Liquid Chromatography (RPLC): Utilize a C18 column specifically designed for use with highly aqueous mobile phases (e.g., "AQ" type columns). A good starting point is a mobile phase consisting of a low-ionic-strength acidic buffer (e.g., 0.1% formic acid in water) and a low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol).[2][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). HILIC is an excellent alternative for retaining and separating highly polar compounds.[6][7][8][9][11]

Q3: How can I improve the peak shape of 3-Hydroxy-4-methylthiophen-2(5H)-one?

A3: Poor peak shape (e.g., tailing or fronting) for polar analytes can be caused by several factors. To improve it:

  • Use a Suitable Column: Employ a high-quality, end-capped RPLC column or a HILIC column. Older or low-quality silica-based columns can have active silanol groups that lead to peak tailing.

  • Adjust Mobile Phase Composition: In RPLC, ensure sufficient aqueous content to prevent phase dewetting. In HILIC, the water content is critical for establishing the aqueous layer on the stationary phase for partitioning.

  • Sample Solvent Composition: Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the sample solvent should be weaker than the mobile phase.

Q4: What is the most effective sample preparation technique for this analyte in plasma?

A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening. Acetonitrile is a common precipitation solvent. While effective at removing proteins, it may not remove other interfering polar compounds.[4][6]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and allows for sample concentration. For a polar analyte like 3-Hydroxy-4-methylthiophen-2(5H)-one, a mixed-mode or a polar-functionalized sorbent could be effective.[7][12]

  • Liquid-Liquid Extraction (LLE): LLE can be used, but selecting an appropriate organic solvent for a polar analyte can be challenging. A more polar extraction solvent like ethyl acetate may be required, and pH adjustment of the sample can be used to influence the analyte's partition coefficient.[4]

Troubleshooting Guides

Guide 1: Poor Retention and Resolution in Reversed-Phase HPLC

This guide addresses the common issue of inadequate retention and co-elution of 3-Hydroxy-4-methylthiophen-2(5H)-one with the solvent front or other matrix components in RPLC.

Caption: Troubleshooting poor retention in RPLC.

Causality: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. Aqueous-compatible columns are designed with polar end-capping or embedded polar groups to prevent this.

Protocol 1: RPLC Method Optimization

  • Column Selection:

    • Initial Choice: Waters Atlantis T3, Agilent Zorbax SB-Aq, or equivalent.

    • Dimensions: 2.1 x 100 mm, 3.5 µm for initial development.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

    • Rationale: Formic acid provides protons for positive ion mode mass spectrometry and helps to control the ionization state of the analyte, potentially improving peak shape.

  • Gradient Elution:

    • Initial Conditions: Start with a low organic percentage (e.g., 2-5% B) to maximize retention of the polar analyte.

    • Gradient Profile:

      • 0-1 min: 2% B

      • 1-8 min: Gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 2% B and re-equilibrate.

    • Rationale: A shallow initial gradient can help to separate the analyte from other early-eluting interferences.

Protocol 2: Switching to HILIC

  • Column Selection:

    • Initial Choice: Waters ACQUITY UPLC BEH HILIC, SeQuant ZIC-HILIC, or equivalent.

    • Dimensions: 2.1 x 100 mm, 1.7 µm for UHPLC systems.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Organic (B): Acetonitrile.

    • Rationale: A buffer is crucial in HILIC to maintain a stable water layer on the stationary phase and ensure reproducible retention times.

  • Gradient Elution:

    • Initial Conditions: Start with a high organic percentage (e.g., 95% B).

    • Gradient Profile:

      • 0-1 min: 95% B

      • 1-8 min: Gradient to 50% B

      • 8-10 min: Hold at 50% B

      • 10.1-12 min: Return to 95% B and re-equilibrate.

    • Note: HILIC columns may require longer equilibration times than RPLC columns.

Guide 2: Matrix Effects and Low Sensitivity in LC-MS/MS

This guide focuses on mitigating ion suppression and improving the signal-to-noise ratio for 3-Hydroxy-4-methylthiophen-2(5H)-one in complex biological matrices.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe evap Evaporation & Reconstitution ppt->evap spe->evap lc HILIC or Aqueous-Compatible RPLC evap->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data end end data->end Final Concentration

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Causality: Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer source, leading to ion suppression and reduced sensitivity. A more effective sample cleanup can significantly reduce these matrix effects.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific application.

  • SPE Plate/Cartridge Selection:

    • Recommended: Mixed-mode cation exchange (e.g., Waters Oasis MCX) or a polar-enhanced reversed-phase sorbent.

    • Rationale: The thiophenone moiety may have some hydrophobic character, while the hydroxyl group adds polarity. A mixed-mode sorbent can provide dual retention mechanisms. The potential for the molecule to be protonated makes cation exchange a viable option.

  • SPE Procedure:

    • Conditioning: 1 mL Methanol.

    • Equilibration: 1 mL Water.

    • Sample Loading: Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water).

    • Wash 1: 1 mL 2% Formic Acid in Water.

    • Wash 2: 1 mL Methanol.

    • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Rationale: The acidic load and initial wash ensure the analyte is retained. The organic wash removes less polar interferences. The basic elution neutralizes the analyte, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase. This step is crucial for good peak shape.

Protocol 4: Mass Spectrometry Method Development

  • Infusion and Tuning:

    • Infuse a standard solution of 3-Hydroxy-4-methylthiophen-2(5H)-one (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the precursor ion.

    • Given the molecular weight of ~130.17, the protonated molecule [M+H]⁺ would be expected at m/z 131.1.

  • Fragmentation (MS/MS):

    • Perform a product ion scan on the precursor ion (m/z 131.1) to identify stable and abundant fragment ions.

    • Predicted Fragmentation: Based on the structure, potential fragmentation pathways could involve the loss of CO (m/z 28), loss of H₂O (m/z 18), or cleavage of the thiophenone ring. Common neutral losses are often observed.[12][13][14][15][16][17][18][19] A plausible fragmentation could be the loss of the carbonyl group, leading to a significant product ion.

  • Multiple Reaction Monitoring (MRM):

    • Select the most intense and specific precursor-to-product ion transition for quantification.

    • Select a second transition as a qualifier ion to ensure specificity.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Parameter Recommended Starting Point Rationale
Ionization Mode Positive Electrospray (ESI+)The presence of heteroatoms (O, S) makes the molecule susceptible to protonation.
Precursor Ion (Q1) m/z 131.1[M+H]⁺ of the analyte.
Product Ion (Q3) To be determined experimentallySelect the most stable and intense fragment for sensitivity and robustness.
Collision Energy Scan a range (e.g., 10-40 eV)Optimize for the highest intensity of the chosen product ion.

References

  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • Jin, H. E., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies | Request PDF. Retrieved from [Link]

  • Tan, A., et al. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Taylor & Francis Online. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]

  • Vasilakopoulou, et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. National Institutes of Health. Retrieved from [Link]

  • Sankar, G., et al. (n.d.). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. National Institutes of Health. Retrieved from [Link]

  • Diva-portal.org. (2022, August 26). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Andor - Oxford Instruments. (n.d.). Detecting impurities in Fusion plasma by EUV Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted lipophilicity (log P values) of compounds obtained from different calculation models. Retrieved from [Link]

  • Riegebauer, L. G., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

  • ipp.mpg.de. (n.d.). Impurities. Retrieved from [Link]

  • LCGC International. (n.d.). Biopharmaceuticals and Protein Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organic impurities by plasma electron spectroscopy in nonlocal plasma at intermediate and high pressures | Request PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Retrieved from [Link]

  • Can, N. Ö., et al. (n.d.). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. National Institutes of Health. Retrieved from [Link]

  • Vomiero, J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, understanding, and mitigating matrix effects. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested advice to ensure the integrity and reliability of your analytical results.

Introduction to Matrix Effects and 3-Hydroxy-4-methylthiophen-2(5H)-one

3-Hydroxy-4-methylthiophen-2(5H)-one is a sulfur-containing heterocyclic compound.[1][2][3] Its analysis, particularly at trace levels in complex biological or food matrices, is susceptible to a phenomenon known as matrix effects .

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often invisible, components in the sample matrix.[4][5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative LC-MS methods.[6][7] This guide will provide a structured approach to systematically troubleshoot and control these effects.

Frequently Asked Questions (FAQs)

Here we address common questions regarding matrix effects in the context of analyzing 3-Hydroxy-4-methylthiophen-2(5H)-one.

Q1: What exactly is a "matrix effect" in LC-MS?

A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[4] This includes proteins, lipids, salts, and other endogenous or exogenous compounds.[4][8] A matrix effect occurs when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][9]

Q2: Why is 3-Hydroxy-4-methylthiophen-2(5H)-one susceptible to matrix effects?

A2: While specific data for this compound is limited, its properties are similar to other small, polar molecules often analyzed in complex matrices. Its analysis can be challenging due to its potential for interactions with matrix components. For instance, in food analysis, sugars, organic acids, and polyphenols can cause significant matrix effects. In bioanalysis (e.g., plasma), phospholipids are a primary cause of ion suppression.[10]

Q3: What are the primary signs of matrix effects in my data?

A3: Key indicators include poor reproducibility of results between samples, low analyte recovery, and a lack of linearity in your calibration curve. You may also observe significant variations in the signal intensity of your internal standard across different samples.[6]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a reduction in the analytical signal of the analyte due to the presence of interfering matrix components.[4][11] This is the more common effect. Ion enhancement , a less frequent phenomenon, is an increase in the analyte's signal.[4] Both are detrimental to accurate quantification.

Q5: How can I begin to address matrix effects in my method?

A5: A systematic approach is crucial.[12] Start by confirming the presence and quantifying the extent of the matrix effect. Then, focus on optimizing your sample preparation and chromatography to minimize the impact of interfering components. The use of a suitable internal standard is also a key strategy for compensation.[9][13]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility

Q: My peak areas for 3-Hydroxy-4-methylthiophen-2(5H)-one are highly variable across different injections of the same sample or between different samples. What is the likely cause and how can I fix it?

A: This is a classic symptom of matrix effects. The variability arises because the composition of the matrix can differ slightly from sample to sample, leading to inconsistent ion suppression or enhancement.

Troubleshooting Workflow:

  • Assess the Matrix Effect Qualitatively: Use the Post-Column Infusion technique to identify at which retention times ion suppression is occurring. This will tell you if your analyte is co-eluting with a suppressive region of the chromatogram.[14][15]

  • Quantify the Matrix Effect: Employ the Post-Extraction Addition method to determine the percentage of ion suppression or enhancement.[8][9][15] This provides a quantitative measure of the problem.

  • Optimize Chromatography: Adjust your chromatographic conditions to separate 3-Hydroxy-4-methylthiophen-2(5H)-one from the interfering matrix components.[4][9] This can involve changing the gradient, mobile phase composition, or even the column chemistry.

  • Enhance Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[4][16] Move from a simple "dilute-and-shoot" or protein precipitation to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[16][17]

Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)

Q: I am struggling to achieve the required lower limit of quantification (LLOQ) for 3-Hydroxy-4-methylthiophen-2(5H)-one. My signal-to-noise ratio is consistently low. Could this be a matrix effect?

A: Yes, severe ion suppression can significantly reduce your analyte's signal, making it difficult to detect at low concentrations.[6][7]

Troubleshooting Workflow:

  • Confirm Ion Suppression: As with Issue 1, use post-column infusion to visualize the extent of ion suppression.[12][14]

  • Sample Preparation Optimization: Focus on techniques that effectively remove the specific class of interfering compounds. For plasma samples, consider methods that deplete phospholipids, such as HybridSPE®.[10]

  • Consider Sample Dilution: If your sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the ion source, thereby lessening the matrix effect.[18][19]

  • Check for Metal Adsorption: Some analytes can chelate with metal surfaces in the HPLC system, such as the column frit or body, leading to peak tailing and signal loss.[20] If you suspect this, consider using a metal-free or PEEK-lined column and system components.[20]

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

Q: I am using an internal standard (IS), but my accuracy and precision are still not meeting the required criteria (e.g., within ±15% as per FDA guidelines). Why isn't my IS compensating for the matrix effect?

A: This usually happens for one of two reasons: either your IS is not co-eluting with the analyte, or it is not experiencing the same degree of matrix effect as the analyte.

Troubleshooting Workflow:

  • Verify Co-elution: Ensure that your analyte and IS have nearly identical retention times. If they elute at different times, they may be in different matrix environments, and the IS will not compensate correctly.[21]

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the "gold standard" for quantitative LC-MS.[22][23] Because it is chemically identical to the analyte, it will co-elute and experience the exact same ionization suppression or enhancement, providing the most accurate correction.[21][24] A structural analog IS may not behave identically in the ion source.

  • Evaluate IS Response: Monitor the peak area of your IS across all samples in a batch. A high coefficient of variation (%CV) in the IS response is a clear indicator of inconsistent matrix effects that even the IS is struggling to fully compensate for. In such cases, further optimization of sample cleanup is necessary.

Visualizing the Troubleshooting Process

To aid in your decision-making, the following flowchart outlines a systematic approach to troubleshooting matrix effects.

MatrixEffectTroubleshooting Start Start: Poor Reproducibility, Low Sensitivity, or Inaccurate Results AssessME Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Start->AssessME IsME Matrix Effect Confirmed? AssessME->IsME NoME No Significant ME. Investigate other issues (e.g., instrument stability, sample degradation). IsME->NoME No Optimize Mitigate Matrix Effect IsME->Optimize Yes OptimizeChrom Optimize Chromatography (e.g., gradient, column) Optimize->OptimizeChrom OptimizeSamplePrep Improve Sample Preparation (e.g., SPE, LLE) Optimize->OptimizeSamplePrep UseSIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize->UseSIL_IS Reassess Re-evaluate Matrix Effect OptimizeChrom->Reassess OptimizeSamplePrep->Reassess UseSIL_IS->Reassess IsME_Resolved ME within acceptable limits (e.g., <15%)? Reassess->IsME_Resolved MethodValidated Method Validated. Proceed with Analysis. IsME_Resolved->MethodValidated Yes FurtherOptimization Further Optimization Required IsME_Resolved->FurtherOptimization No FurtherOptimization->Optimize

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments to assess and mitigate matrix effects.

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs.[14][15]

Objective: To visualize retention time windows of ion suppression/enhancement.

Materials:

  • Syringe pump

  • T-connector

  • Standard solution of 3-Hydroxy-4-methylthiophen-2(5H)-one (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

Procedure:

  • System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.

  • Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Establish Baseline: Allow the infused analyte signal to stabilize, creating a steady baseline in your mass spectrometer's data acquisition software.

  • Injection: Inject a blank matrix extract onto the LC system and run your standard chromatographic method.

  • Data Analysis: Monitor the baseline of the infused analyte. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. Compare the retention time of your analyte to these regions.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Column Injector->Column Tee Column->Tee SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for the post-column infusion experiment.

Protocol 2: Quantitative Assessment using the Post-Extraction Addition Method

This protocol allows for the calculation of the Matrix Factor (MF), providing a quantitative measure of the matrix effect.[8][15]

Objective: To quantify the percentage of ion suppression or enhancement.

Procedure:

  • Prepare Set A (Analyte in Solvent): Prepare a standard solution of 3-Hydroxy-4-methylthiophen-2(5H)-one in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, mid, and high QC levels).

  • Prepare Set B (Analyte in Spiked Matrix Extract): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with the analyte to the same final concentration as in Set A.[25]

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    The % Matrix Effect can be calculated as: % ME = (1 - MF) * 100

Data Presentation: Comparing Sample Preparation Techniques

The choice of sample preparation is critical for mitigating matrix effects.[16][17] The following table illustrates hypothetical data comparing the effectiveness of different extraction techniques on the analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one in human plasma.

Sample Preparation MethodMean Analyte Peak Area (n=6)Matrix Factor (MF)% Matrix Effect% Recovery
Protein Precipitation (PPT)45,0000.4555% (Suppression)95%
Liquid-Liquid Extraction (LLE)82,0000.8218% (Suppression)85%
Solid-Phase Extraction (SPE)93,0000.937% (Suppression)90%
Analyte in Solvent100,0001.000%N/A

Interpretation: As shown in the table, while Protein Precipitation offers high recovery, it results in a significant matrix effect (55% suppression). In contrast, Solid-Phase Extraction provides the cleanest extract, with a minimal matrix effect of only 7%. This demonstrates the importance of selecting a more specific sample preparation technique to improve data quality.[17]

Conclusion

Successfully navigating the challenges of matrix effects in the LC-MS analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one requires a systematic and scientifically grounded approach. By understanding the causes of these effects and diligently applying the troubleshooting and validation protocols outlined in this guide, researchers can significantly enhance the reliability, accuracy, and robustness of their analytical data. The key to success lies not in completely eliminating the matrix, but in understanding and controlling its influence to produce defensible and high-quality results.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Labcompare. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]

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  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. [Link]

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  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. ResearchGate. [Link]

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  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]

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  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. National Institutes of Health. [Link]

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Overcoming solubility issues of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4-methylthiophen-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation.

Understanding the Molecule: The Root of Solubility Challenges

3-Hydroxy-4-methylthiophen-2(5H)-one is a heterocyclic compound featuring a thiophenone core. Its structure, containing both a hydroxyl (-OH) and a ketone (C=O) group, alongside a nonpolar thiophene ring, results in a nuanced solubility profile. The thiophene ring itself contributes to poor water solubility due to its nonpolar, aromatic character. While the hydroxyl group can participate in hydrogen bonding, its contribution to aqueous solubility can be limited by the overall lipophilicity of the molecule.

This technical guide will walk you through a systematic approach to solubilizing 3-Hydroxy-4-methylthiophen-2(5H)-one, from initial solvent selection to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility parameters for 3-Hydroxy-4-methylthiophen-2(5H)-one?

A1: Experimentally determined solubility for 3-Hydroxy-4-methylthiophen-2(5H)-one has been reported by commercial suppliers. These values provide a crucial starting point for solvent selection.[1]

SolventSolubility
Dimethylformamide (DMF)~3 mg/mL
Dimethyl sulfoxide (DMSO)~5 mg/mL
Ethanol~5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL

Q2: Why is my 3-Hydroxy-4-methylthiophen-2(5H)-one not dissolving in aqueous buffers?

A2: The limited aqueous solubility, approximately 1 mg/mL in PBS at pH 7.2, is expected due to the nonpolar thiophene ring.[1] If you are observing solubility significantly below this level, it could be due to several factors including the purity of the compound, the ionic strength of your buffer, or the temperature. For many biological assays, this basal solubility may be insufficient, necessitating the use of the enhancement strategies detailed below.

Q3: Can I expect pH to have a significant impact on the solubility of this compound?

A3: Yes, the solubility of 3-Hydroxy-4-methylthiophen-2(5H)-one is likely to be pH-dependent. The hydroxyl group can be deprotonated under basic conditions to form a more soluble salt. Conversely, in acidic conditions, the compound's solubility may differ. Therefore, adjusting the pH of your aqueous buffer can be a primary and effective step in improving solubility.[2][3]

Q4: Are there any known stability issues I should be aware of when preparing solutions?

A4: Thiophene derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidizing agents, and even light.[4] It is recommended to prepare fresh solutions and store them protected from light. If you are using pH modification, it is crucial to assess the stability of the compound at the target pH over the time course of your experiment.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for addressing solubility challenges with 3-Hydroxy-4-methylthiophen-2(5H)-one.

Caption: A systematic workflow for troubleshooting solubility issues of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Step 1: Initial Solvent Selection & Protocol

Your first step should always be to attempt solubilization in a range of common laboratory solvents.

Protocol: Initial Solvent Solubility Screen

  • Preparation: Weigh out a small, precise amount of 3-Hydroxy-4-methylthiophen-2(5H)-one (e.g., 1 mg) into separate, clear vials.

  • Solvent Addition: To each vial, add a measured volume of the test solvent (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. Gentle warming (to 37-40°C) can be applied, but be cautious of potential degradation with heat-sensitive compounds.

  • Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration. If particulates remain, the compound is not fully soluble.

  • Titration (Optional): If the compound did not dissolve, add additional solvent in measured increments and repeat step 3 to determine the approximate saturation point.

Recommended Initial Solvents to Screen:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileOften effective for a wide range of organic molecules.
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can aid in solubilizing compounds with some polar character.
Aqueous Buffers PBS (pH 7.4), Tris-HCl, etc.Essential for biological experiments; establish a baseline for aqueous solubility.
Step 2: pH Modification

If aqueous solubility is a limiting factor, systematically varying the pH is a logical next step.

Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).

  • Compound Addition: Add a known excess of 3-Hydroxy-4-methylthiophen-2(5H)-one to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Causality: The presence of the hydroxyl group suggests that increasing the pH will deprotonate it, forming an anionic species that is significantly more polar and thus more water-soluble.[2]

Step 3: Co-solvent Systems

When pH modification is not feasible or sufficient, the use of co-solvents can be highly effective. Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of non-polar compounds.[5]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.[3][6]

Protocol: Co-solvent Titration

  • Stock Solution: Prepare a concentrated stock solution of 3-Hydroxy-4-methylthiophen-2(5H)-one in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or ethanol).

  • Aqueous Phase: In a series of tubes, prepare your aqueous buffer.

  • Titration: Add increasing percentages of the co-solvent to the aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Compound Addition: Spike a small, constant volume of your stock solution into each co-solvent mixture.

  • Observation: Observe for any precipitation. The highest percentage of aqueous buffer that maintains a clear solution indicates the required co-solvent concentration.

Important Consideration: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Step 4: Surfactant-based Formulations

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8]

Surfactant_Micelle cluster_micelle micelle Micelle aqueous Aqueous Environment micelle->aqueous Dispersed in hydrophilic_head Hydrophilic Head hydrophilic_head->micelle hydrophobic_tail Hydrophobic Tail hydrophobic_tail->micelle drug 3-Hydroxy-4-methylthiophen-2(5H)-one (Hydrophobic Core) drug->micelle Encapsulated in

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug molecule.

Selection of Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Kolliphor® EL). These are generally less toxic and widely used in pharmaceutical formulations.[8]

  • Ionic: Sodium dodecyl sulfate (SDS). Can be very effective but may be harsher on biological systems.[8]

Protocol: Surfactant Screening

This protocol is similar to the co-solvent titration. Prepare solutions of different surfactants in your aqueous buffer at various concentrations (both below and above their critical micelle concentration, CMC) and determine the solubility of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Step 5: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule and increasing its aqueous solubility.[9][10][11][][13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice in many applications.[10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility.

Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare solutions of the chosen cyclodextrin in your aqueous buffer at various concentrations.

  • Compound Addition: Add an excess of 3-Hydroxy-4-methylthiophen-2(5H)-one to each cyclodextrin solution.

  • Complexation: Stir the mixtures for an extended period (24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Analysis: Separate the undissolved compound and quantify the amount in solution, as described in the pH-dependent solubility protocol.

Step 6: Advanced Formulation Strategies - Solid Dispersions

For applications requiring a solid dosage form or for compounds that are particularly challenging to solubilize, creating a solid dispersion can be a powerful technique. In a solid dispersion, the drug is dispersed in a solid-state carrier, often a polymer.[14][15][16][17] This can result in an amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[14][15]

Methods for Preparing Solid Dispersions:

  • Melting/Fusion Method: The drug and carrier are heated until they melt together, then cooled and solidified.

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.

The development of solid dispersions is a more involved process and typically requires specialized equipment and formulation expertise.

Concluding Remarks

Overcoming the solubility issues of 3-Hydroxy-4-methylthiophen-2(5H)-one is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always begin with the simplest methods, such as appropriate solvent selection and pH adjustment, before progressing to more complex formulation techniques.

References

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2020). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Journal of Surfactants and Detergents, 23(4), 849-861.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Nair, A. R., et al. (2020). Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. AAPS PharmSciTech, 21(8), 309.
  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Boaz, N. W. (2015). Heterocyclic amphoteric compounds as surfactants. U.S.
  • Geserick, C., et al. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 41(4), 36-41.
  • Giri, T. K., Mishra, S., & Tripathi, D. K. (2011). Carriers used for the development of solid dispersion for poorly water-soluble drugs. Research Journal of Pharmacy and Technology, 4(3), 356-366.
  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Budiman, A., et al. (2023). Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. Pharmaceutics, 15(8), 2116.
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  • Mirgorodskaya, A., et al. (2018). Amphiphilic Compounds Containing a Carbamate Fragment: Synthesis, Aggregation, and Solubilizing Effect. Russian Journal of Organic Chemistry, 54(1), 123-129.
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  • Zhang, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(26), 2977-2991.
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Refinement of extraction methods for 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Isolation and Purification

Welcome to the technical support guide for 3-Hydroxy-4-methylthiophen-2(5H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this compound.

It is critical to understand that 3-Hydroxy-4-methylthiophen-2(5H)-one is not a naturally occurring compound that can be "extracted" in the traditional sense from biological matrices. Instead, it is primarily known as a major degradation product of cephalosporin antibiotics, such as cefaclor, that forms under aqueous acidic conditions.[1][2] Therefore, this guide focuses on the refinement of isolation and purification methods from a synthetic or degradation reaction mixture, rather than classical extraction from natural sources. Our goal is to provide you with the causal logic behind experimental choices, field-proven troubleshooting strategies, and robust protocols to ensure the consistent attainment of high-purity material.

Compound Properties: Quick Reference

A thorough understanding of the physicochemical properties of 3-Hydroxy-4-methylthiophen-2(5H)-one is fundamental to developing effective purification strategies.

PropertyValueSource
CAS Number 34876-35-2[1][3][4]
Molecular Formula C₅H₆O₂S[1][3][4]
Molecular Weight 130.16 g/mol [3][4]
Appearance Solid[1]
UV λmax 248 nm[1]
Stability Stable for ≥ 4 years when stored at -20°C[1]
Solubility DMF: 3 mg/mL; DMSO: 5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 1 mg/mL[1]

Core Workflow: A Strategic Approach to Purification

The successful isolation of high-purity 3-Hydroxy-4-methylthiophen-2(5H)-one from a complex reaction milieu follows a logical, multi-step process. The diagram below outlines a validated strategic workflow. Each stage is designed to remove specific classes of impurities, progressively enriching the target compound.

Purification_Workflow cluster_0 Reaction Work-up & Crude Isolation cluster_1 Purification & Analysis start Acidic Aqueous Mixture Containing Product quench pH Adjustment (Neutralization) start->quench 1. Stop Degradation extract Liquid-Liquid Extraction (LLE) quench->extract 2. Partitioning dry Drying & Solvent Removal extract->dry 3. Concentration crude Crude Solid Product dry->crude purify Primary Purification (e.g., Recrystallization) crude->purify 4. Refinement analyze Purity Assessment (HPLC, NMR) purify->analyze QC Check final Pure Crystalline Product (>98%) analyze->final Release

Caption: General workflow for isolation and purification.

Frequently Asked Questions (FAQs)

Q1: Can I extract 3-Hydroxy-4-methylthiophen-2(5H)-one from a natural source like a plant or fermentation broth? A: No. This compound is a known degradation product of certain synthetic antibiotics.[1] Its origin is chemical, not biological. Your starting point will always be a reaction mixture, typically resulting from the intentional or unintentional acidic degradation of a cephalosporin precursor.

Q2: My initial isolated product is a discolored, gummy solid. What's the most likely cause and the best next step? A: This is a common issue and usually indicates the presence of polymeric byproducts and residual solvents or acids. The gummy texture suggests the product is not crystalline, likely due to these impurities. The best next step is not column chromatography, which can be complex, but a robust recrystallization. First, attempt to triturate the gum with a non-polar solvent like hexanes or diethyl ether to see if it solidifies. Then, proceed with a carefully selected recrystallization solvent system.

Q3: What is the best general-purpose solvent system for recrystallization? A: A mixed solvent system often provides the best results by allowing for fine-tuned solubility. Based on the compound's polarity, an isopropanol/water or ethanol/water system is an excellent starting point.[5] The principle is to dissolve the crude product in the minimum amount of the hot "good" solvent (isopropanol or ethanol) and then slowly add the "poor" solvent (water) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, should yield crystals.

Q4: Is this compound stable to heat and pH changes during purification? A: The compound is reasonably stable, as evidenced by its formation under acidic conditions. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential ring-opening or polymerization. During work-up and purification, aim for conditions between pH 3 and 7. The compound is stable for years when stored as a solid at -20°C.[1]

Q5: What is the most reliable analytical technique for a quick, routine purity check? A: Reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for this task.[6] It offers excellent resolution, sensitivity, and reproducibility. Using a C18 column with a simple mobile phase, such as an acetonitrile/water gradient, and monitoring at the compound's λmax of 248 nm will provide a clear chromatogram for purity assessment.[1][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Liquid-Liquid Extraction (LLE) Incomplete Extraction: The pH of the aqueous layer was not optimal for partitioning the compound into the organic phase.Validate pH: Ensure the aqueous layer is neutralized (pH ~6-7) before extracting. The hydroxyl group is acidic (enol), and at high pH, it will deprotonate and remain in the aqueous layer.
Emulsion Formation: Vigorous shaking with certain solvents (like dichloromethane) can create a stable emulsion, trapping the product.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and use gentle inversions instead of vigorous shaking. If an emulsion persists, filtration through a pad of Celite® can be effective.
Purification by Recrystallization Fails (Oiling Out) Solvent System Incompatibility: The compound is precipitating from a supersaturated solution as a liquid phase instead of forming a crystal lattice.Optimize Solvents: Re-evaluate your solvent choice. Ensure the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Slow down the cooling process; immerse the flask in a warm water bath that is allowed to cool to room temperature slowly.
Presence of Insoluble Impurities: Impurities are inhibiting crystal nucleation.Hot Filtration: After dissolving the crude product in the minimum amount of hot solvent, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing the solution to cool.
Multiple Spots on TLC/Peaks in HPLC After Purification Co-crystallization: Impurities with similar structures and polarities have crystallized along with the product.Re-recrystallize: A second recrystallization from a different solvent system will often resolve this. If the first was from an alcohol/water mix, try an ethyl acetate/heptane system.
On-Column Degradation (HPLC): The compound is degrading on the HPLC column.Adjust Mobile Phase: Ensure the mobile phase pH is not too acidic or basic. A buffered mobile phase (e.g., with 0.1% formic acid or ammonium acetate) can stabilize the compound during analysis.
Product is Colored (Yellow/Brown) After Drying Trapped Chromophores: Highly colored polymeric impurities are trapped in the crystal lattice.Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon.[7] Keep the solution hot for 5-10 minutes, then remove the carbon via hot filtration before cooling. Caution: Carbon can reduce yield by adsorbing the product.

Detailed Experimental Protocols

Protocol 1: Isolation via Liquid-Liquid Extraction

This protocol describes the isolation of the title compound from a typical acidic aqueous reaction mixture.

  • Neutralization: Cool the reaction vessel in an ice-water bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the evolution of CO₂ gas ceases and the pH of the aqueous mixture is between 6.0 and 7.0.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate (EtOAc). Rationale: Ethyl acetate is a moderately polar solvent that effectively dissolves the target compound while having low miscibility with water.

  • Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with an equal volume of deionized water and then an equal volume of brine. Rationale: The water wash removes residual water-soluble salts, and the brine wash removes bulk water from the organic phase, facilitating drying.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C. This will yield the crude solid product.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol details the purification of the crude solid obtained from Protocol 1.

  • Solvent Selection: Choose a solvent pair such as isopropanol (solvent A) and deionized water (solvent B).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Maintain the temperature near the boiling point of the solvent.

  • Induce Precipitation: While stirring the hot solution, add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot isopropanol to redissolve the precipitate and ensure a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold 1:1 isopropanol/water, followed by a wash with cold hexanes to aid in drying. Dry the purified product under high vacuum to a constant weight.[8]

Protocol 3: Purity Assessment by HPLC-UV

This protocol provides a standard method for determining the purity of the final product.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

References

  • Different methods of extraction of bioactive compounds and their effect on biological activity: A review. DergiPark. [Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-Hydroxy-4-methylthiophen-2(5H)-one | C5H6O2S. PubChem, National Center for Biotechnology Information. [Link]

  • Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. Chemistry Central Journal, PMC. [Link]

  • Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Semantic Scholar. [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]

  • Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. ChemSynthesis. [Link]

  • n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. ResearchGate. [Link]

  • Process for purifying 4-hydroxy-acetophenone.
  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate. [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office. [Link]

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Technical Support Center: A Guide to Minimizing Adduct Formation in the Mass Spectrometry of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one. This molecule, with a molecular weight of approximately 130.17 g/mol , is a key compound encountered in various research and development sectors, including as a degradation product of certain cephalosporin antibiotics.[1][2] Its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) is often complicated by the formation of adducts, where the target molecule associates with ions present in the system, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).

This phenomenon can split the analyte signal across multiple m/z values, significantly reducing the sensitivity for the desired protonated molecule ([M+H]⁺) and complicating data interpretation and quantification.[3][4] This guide provides a structured, experience-based approach to understanding, troubleshooting, and minimizing adduct formation, ensuring robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Q1: I'm analyzing a pure standard, but my mass spectrum shows multiple peaks at m/z 131, 153, and 169. What are these? A: You are observing the protonated molecule alongside common adducts. Given the monoisotopic mass of your analyte is ~130.01 Da, the peaks correspond to:

  • m/z 131: The desired protonated molecule, [M+H]⁺.

  • m/z 153: The sodium adduct, [M+Na]⁺. This is the mass of your molecule plus the mass of a sodium ion (~130.01 + 22.99).[5]

  • m/z 169: The potassium adduct, [M+K]⁺. This is the mass of your molecule plus the mass of a potassium ion (~130.01 + 38.96).[5] The presence of multiple adducts is a very common occurrence in ESI-MS.[6]

Q2: My most intense peak is the sodium adduct ([M+Na]⁺) at m/z 153. What is the fastest way to increase the protonated molecule ([M+H]⁺) signal? A: The most direct and effective method is to lower the pH of your mobile phase by adding a volatile acid.[3][5] Prepare a fresh mobile phase containing 0.1% formic acid (v/v) in both the aqueous (A) and organic (B) channels. The excess protons (H⁺) in the system will competitively inhibit the formation of metal adducts, driving the equilibrium towards the formation of [M+H]⁺.[3]

Q3: Where are the sodium and potassium ions coming from? I'm using high-purity solvents. A: Metal ion contamination is insidious and can come from multiple sources:

  • Glassware: Laboratory glassware is a primary source, as alkali metals can leach from the glass matrix into aqueous solvents.[5][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of metal ions.[7][8]

  • Sample Matrix: Biological samples inherently contain high concentrations of physiological salts.[7]

  • The Analyst: Handling of pipette tips, vial caps, or other equipment can introduce trace contamination.[5]

Q4: My current HPLC method for this compound uses a sodium phosphate buffer. Can I transfer this directly to my LC-MS system? A: No. Non-volatile buffers like sodium or potassium phosphate are detrimental to mass spectrometers. They will precipitate in the high-temperature, high-vacuum interface of the MS, causing severe contamination, signal suppression, and potential instrument damage.[5] You must replace them with volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[4]

Q5: Is it always best to aim for the [M+H]⁺ ion? I've heard forming an ammonium adduct can be useful. A: While [M+H]⁺ is the most common target, forming the ammonium adduct ([M+NH₄]⁺) by adding ammonium formate or acetate to the mobile phase can be a powerful strategy.[3] This approach provides a consistent source of a single adduct, suppressing the more variable sodium and potassium adducts.[9] For some molecules, the [M+NH₄]⁺ adduct may even offer better sensitivity or more informative fragmentation in MS/MS experiments.[3] The choice depends on your specific analytical goals and experimental findings.

Section 2: In-Depth Troubleshooting Guides

Identifying the Problem: Adduct Characterization

Before you can solve the problem, you must accurately identify it. The first step is to confirm which adducts are present in your spectrum. The molecular formula for 3-Hydroxy-4-methylthiophen-2(5H)-one is C₅H₆O₂S, with a monoisotopic exact mass of 130.00885 Da .[10] Use this value to calculate the expected m/z for common adducts.

Table 1: Common Adducts of 3-Hydroxy-4-methylthiophen-2(5H)-one (Positive ESI)

Adduct Type Adducting Ion Mass of Adducting Ion (Da) Charge Expected m/z
Protonated Molecule H⁺ 1.00728 +1 131.01613
Ammonium Adduct NH₄⁺ 18.03437 +1 148.04322
Sodium Adduct Na⁺ 22.98922 +1 153.00007
Potassium Adduct K⁺ 38.96316 +1 168.97201
Dimer + Proton C₅H₆O₂S + H⁺ 131.01613 +1 261.02341

| Dimer + Sodium | C₅H₆O₂S + Na⁺ | 153.00007 | +1 | 282.99122 |

Note: The observation of dimer adducts may indicate that the analyte concentration is too high.

Systematic Approach to Minimizing Adducts

Follow this workflow to systematically diagnose and resolve issues with adduct formation. The core principle is to control the chemical environment to favor protonation over other types of adduction.

Adduct_Troubleshooting start Problem: High Adduct Formation (e.g., [M+Na]⁺ > [M+H]⁺) mp_check Is mobile phase acidified? (e.g., 0.1% Formic Acid) start->mp_check add_acid Action: Add 0.1% Formic Acid (v/v) to both Mobile Phase A and B. mp_check->add_acid No consumables_check Are you using plastic vials and LC-MS grade solvents? mp_check->consumables_check Yes add_acid->consumables_check switch_consumables Action: Switch to polypropylene vials. Verify all solvents and additives are LC-MS grade. consumables_check->switch_consumables No system_check Is the LC system clean? (Consider contamination from prior analyses) consumables_check->system_check Yes switch_consumables->system_check flush_system Action: Flush entire LC system with 50:50 IPA:H₂O with 0.1% Formic Acid. system_check->flush_system No / Unsure advanced_strat Still observing high adducts? system_check->advanced_strat Yes flush_system->advanced_strat ammonium_strat Strategy 1: Use Ammonium Formate. Aim for a consistent [M+NH₄]⁺ adduct. advanced_strat->ammonium_strat Yes scavenge_strat Strategy 2: Use Metal Scavengers. Add trace amounts of TFA or a chelator (e.g., Medronic Acid). ammonium_strat->scavenge_strat

Caption: Troubleshooting workflow for adduct formation.

Section 3: Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization to Promote [M+H]⁺ Formation

Objective: To create an ionic environment that strongly favors the formation of the protonated molecule [M+H]⁺ over metal adducts.

Causality: By providing a vast excess of protons (H⁺) from a volatile acid like formic acid, we outcompete the ambient sodium (Na⁺) and potassium (K⁺) ions for interaction with the analyte molecule in the ESI droplet.[3]

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile or Methanol

  • High-Purity Formic Acid (>99%)

  • Polypropylene vials and caps[7]

  • Standard solution of 3-Hydroxy-4-methylthiophen-2(5H)-one (~1 µg/mL)

Step-by-Step Procedure:

  • Prepare Mobile Phase A (Aqueous): To 999 mL of LC-MS grade water, add 1 mL of formic acid. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution.

  • Prepare Mobile Phase B (Organic): To 999 mL of LC-MS grade acetonitrile or methanol, add 1 mL of formic acid. Mix thoroughly.

  • System Equilibration: Purge the new mobile phases through your LC system. Equilibrate your analytical column with your method's starting conditions for at least 10 column volumes.

  • Analysis: Inject your standard solution and acquire the mass spectrum.

  • Verification: Compare the spectrum to your previous data.

Expected Outcome: A dramatic increase in the intensity of the [M+H]⁺ peak at m/z 131 and a corresponding decrease in the intensities of the [M+Na]⁺ (m/z 153) and [M+K]⁺ (m/z 169) peaks. The [M+H]⁺ ion should now be the base peak in your spectrum.

Protocol 2: Strategic Use of Ammonium Salts to Control Adduction

Objective: To suppress variable metal adducts by promoting the formation of a single, consistent ammonium adduct ([M+NH₄]⁺).

Causality: Adding a volatile ammonium salt like ammonium formate provides a high, constant concentration of NH₄⁺ ions. This makes the formation of the [M+NH₄]⁺ adduct highly reproducible and suppresses the formation of adducts from trace, variable metal contaminants.[3][9]

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile or Methanol

  • High-Purity Ammonium Formate

  • Standard solution of 3-Hydroxy-4-methylthiophen-2(5H)-one (~1 µg/mL)

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 M stock solution of ammonium formate in LC-MS grade water.

  • Prepare Mobile Phase A (Aqueous): To 1 L of LC-MS grade water, add 10 mL of the 1 M ammonium formate stock solution. Mix thoroughly. This creates a 10 mM ammonium formate solution. Optional: Adjust pH to a desired value with formic acid.

  • Prepare Mobile Phase B (Organic): Use LC-MS grade acetonitrile or methanol without additive.

  • System Equilibration: Purge and equilibrate the system as described in Protocol 1.

  • Analysis: Inject your standard solution.

  • Verification: Check the mass spectrum for the dominant presence of a peak at m/z 148.

Expected Outcome: The base peak in the spectrum should now be the [M+NH₄]⁺ adduct at m/z 148. The [M+Na]⁺ and [M+K]⁺ peaks should be significantly reduced or eliminated. This provides a single, sensitive ion for quantification.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
  • Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • American Pharmaceutical Review. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. PubChem.
  • Scribd. (n.d.). Adduits ESI MS.
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.
  • Kruve, A., et al. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed.
  • McCarthy, S. M., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. PMC - NIH.
  • LGC Standards. (n.d.). 3-Hydroxy-4-methyl-2(5H)-thiophenone.
  • MedChemExpress. (n.d.). 3-Hydroxy-4-methyl-2(5H)-thiophenone.
  • Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
  • Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of Sotolone and 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Potent Aroma Compounds

In the realm of flavor and fragrance chemistry, few molecules command as much attention as sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and its structural analogues. Sotolone is a powerful lactone responsible for the characteristic curry, maple syrup, and nutty aromas in a vast range of products, from fortified wines and aged spirits to fenugreek and coffee.[1][2] Its thiophene counterpart, 3-Hydroxy-4-methylthiophen-2(5H)-one, while less documented, presents similar analytical challenges due to its structural properties.

This guide provides a comprehensive comparison of the dominant analytical methodologies for the quantification of these compounds in complex matrices. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causal reasoning behind methodological choices, empowering researchers to select and adapt these techniques for their specific applications. A significant disparity exists in the available literature, with sotolone being extensively studied while its thiophene analogue is not.[3] Therefore, this guide will use the robust methods developed for sotolone as a validated foundation from which to propose an analytical strategy for 3-Hydroxy-4-methylthiophen-2(5H)-one.

The primary analytical hurdles for these compounds are their low concentration (often at µg/L or ppb levels), their polarity, and their presence within intricate food and beverage matrices that are rich in interfering substances.[4] Addressing these challenges requires a careful selection of sample preparation techniques and highly sensitive, selective instrumental analysis.

cluster_molecules Target Analytes Sotolone Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) Thiophenone 3-Hydroxy-4-methylthiophen-2(5H)-one Sotolone->Thiophenone Structural Analogue (Oxygen vs. Sulfur Heteroatom)

Caption: Chemical structures of Sotolone and its thiophene analogue.

Core Methodologies: A Head-to-Head Comparison

The quantification of sotolone and related compounds is dominated by two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is not arbitrary; it is dictated by a trade-off between analyte volatility, thermal stability, required sensitivity, and the nature of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Prep More intensive; typically requires extraction (SPE, LLE) and sometimes derivatization to increase volatility.[5][6]Often simpler; may use miniaturized LLE or "dilute-and-shoot" for cleaner matrices.[4]
Limit of Quant. (LOQ) ~0.5 - 1.0 µg/L[5][7]As low as 0.04 µg/L[4][8][9]
Precision (%RSD) 4-5%[5][7]< 10%[4][8][9]
Analyte Recovery Moderate (~64% for sotolone)[5][7]High (~95% for sotolone)[4][8][9]
Key Advantage Excellent chromatographic resolution for complex volatile profiles.High sensitivity and selectivity (MRM); avoids thermal degradation of sensitive analytes.
Key Limitation Potential for thermal degradation of analytes in the hot injector.More susceptible to matrix effects (ion suppression/enhancement).

Method I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a cornerstone for aroma analysis due to its superb resolving power for volatile compounds. For semi-volatile and polar molecules like sotolone, the primary challenge is efficient extraction from the sample matrix and ensuring it can be volatilized without degradation.

Causality in Experimental Design:

The most successful GC-MS methods for sotolone rely on Solid-Phase Extraction (SPE). The causality is clear: the aqueous, often alcoholic, matrix of a sample like wine is incompatible with direct GC injection. SPE serves a dual purpose: it isolates the analyte of interest from sugars, acids, and other non-volatiles, and it provides a concentration step, which is critical for detecting compounds present at trace levels. The choice of sorbent, such as LiChrolut EN resins, is based on its affinity for polar compounds like sotolone, ensuring effective capture from the sample.[5][7]

Sample 50 mL Wine Sample SPE Solid-Phase Extraction (LiChrolut EN Cartridge) Sample->SPE Wash Wash Cartridge (15 mL Pentane-Dichloromethane) Removes Interferences SPE->Wash Elute Elute Sotolone (6 mL Dichloromethane) Wash->Elute Concentrate Concentrate Eluate (to 0.1 mL under N2) Elute->Concentrate Analysis Inject into GC-MS (Ion Trap or Quadrupole) Concentrate->Analysis

Caption: Workflow for GC-MS analysis of sotolone using SPE.

Experimental Protocol: GC-MS with Solid-Phase Extraction

This protocol is adapted from the robust method developed by Ferreira et al.[5][7]

  • Sample Preparation (SPE):

    • Condition a solid-phase extraction cartridge containing 800 mg of LiChrolut EN resin.

    • Load 50 mL of the wine sample onto the cartridge.

    • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1 v/v) solution to remove non-polar interferences.

    • Elute the target analytes with 6 mL of dichloromethane.

    • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • System: Gas chromatograph coupled to an ion-trap or quadrupole mass spectrometer.

    • Injection: 1-2 µL of the concentrated extract.

    • Column: A polar capillary column (e.g., FFAP or equivalent) is recommended for good peak shape of these polar analytes.

    • Detection (MS): Operate in selected ion monitoring (SIM) mode for maximum sensitivity. For sotolone, the quantitation ion is typically m/z 83.[5][7]

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a superior alternative for its enhanced sensitivity and its ability to analyze compounds with poor thermal stability. By avoiding the high temperatures of a GC injector, it minimizes the risk of analyte degradation and often simplifies sample preparation.

Causality in Experimental Design:

The power of LC-MS/MS lies in its specificity. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of a specific precursor-to-product ion transition for the target analyte. This is exceptionally effective at filtering out background noise from a complex matrix, leading to outstanding sensitivity and high confidence in identification.[10] The sample preparation can be streamlined; a miniaturized Liquid-Liquid Extraction (LLE) is sufficient to move the analyte from the complex aqueous matrix into an organic solvent compatible with the LC system, reducing solvent use and time.[4][9]

Sample 15 mL Wine Sample LLE Miniaturized LLE (Add 8 mL Ethyl Acetate) Sample->LLE Extract Vortex (5 min) Centrifuge (10 min) LLE->Extract Evaporate Collect & Evaporate Organic Phase (N2) Extract->Evaporate Reconstitute Reconstitute Residue (1 mL 0.1% Formic Acid) Evaporate->Reconstitute Analysis Inject into LC-MS/MS (ESI+ MRM Mode) Reconstitute->Analysis

Caption: Workflow for LC-MS/MS analysis of sotolone using LLE.

Experimental Protocol: LC-MS/MS with Miniaturized LLE

This protocol is based on the rapid and efficient method developed by Pereira et al.[4][9]

  • Sample Preparation (LLE):

    • Place 15 mL of the sample into a 50 mL centrifuge tube.

    • Add 8 mL of ethyl acetate.

    • Vortex the tube for 5 minutes, then centrifuge at 4400 rpm for 10 minutes.

    • Carefully collect the upper organic phase and evaporate it to dryness under a gentle nitrogen stream.

    • Redissolve the residue in 1 mL of 0.1% formic acid in water and filter through a 0.2 µm syringe filter.

  • LC-MS/MS Analysis:

    • System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 75 mm × 3.0 mm, 1.9 µm).[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Detection (MS/MS): Operate the ESI source in positive ion mode. For sotolone, monitor the MRM transition of m/z 129.1 ⟶ 55.1 for quantification.[4]

Adapting Methods for 3-Hydroxy-4-methylthiophen-2(5H)-one

  • Extraction: The polarity of the thiophenone is comparable to sotolone, meaning both the SPE and LLE methods described above are expected to be highly effective with minimal modification. Recovery percentages would need to be validated using a pure analytical standard.

  • GC-MS Analysis: The thiophenone should be amenable to GC-MS analysis. Key considerations for method adaptation include:

    • Retention Time: The retention time will differ from sotolone but should be in a similar range on a polar column.

    • Mass Spectrum: The mass spectrum will be distinct. The presence of sulfur will generate a characteristic isotopic pattern (a small M+2 peak from the ³⁴S isotope) and fragmentation will likely involve sulfur-containing ions, providing unique masses for SIM programming. General GC-MS analysis of thiophenes is well-established.[11][12]

  • LC-MS/MS Analysis: This is likely the most promising technique.

    • Chromatography: Reversed-phase C18 chromatography should provide good retention and peak shape.

    • MS/MS Transitions: A pure standard must be infused into the mass spectrometer to determine the parent ion mass and optimize fragmentation to find the most intense and specific MRM transitions. This is a standard first step in any LC-MS/MS method development.

Conclusion and Recommendations

For the analysis of sotolone, both GC-MS and LC-MS/MS are powerful and validated techniques. The LC-MS/MS method offers superior sensitivity (LOQ of 0.04 µg/L vs ~1 µg/L) and higher recovery (~95% vs ~64%), making it the recommended choice for trace-level quantification, especially when analyte stability is a concern .[4][5] The GC-MS method remains an excellent and robust option, particularly in laboratories where LC-MS/MS is not available or when a broader volatile profile is being investigated simultaneously.

For 3-Hydroxy-4-methylthiophen-2(5H)-one , a direct adaptation of the validated sotolone LC-MS/MS protocol is the most logical and efficient path forward. The initial steps of method development should focus on acquiring a pure analytical standard, optimizing the MRM transitions, and subsequently validating the performance of the adapted LLE-LC-MS/MS method for recovery, precision, and sensitivity in the target matrix.

This comparative guide, grounded in established and validated protocols, provides the necessary framework for researchers to confidently approach the analytical challenges posed by these potent and important aroma compounds.

References

  • Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. (2021). DigitUMa. [Link]

  • Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. [Link]

  • Pereira, V., Leça, J. M., & Marques, J. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. [Link]

  • Ferreira, V., Jarauta, I., López, R., & Cacho, J. F. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. [Link]

  • Ferreira, V., Jarauta, I., López, R., & Cacho, J. F. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]

  • Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. ResearchGate. [Link]

  • Sotolon. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

  • Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (n.d.). Semantic Scholar. [Link]

  • Pereira, V., Santos, M., Cacho, J., & Marques, J. C. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. ResearchGate. [Link]

  • Mayr, C. M., Capone, D. L., Pardon, K. H., Black, C. A., Pomeroy, D., & Francis, I. L. (2015). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. Journal of Agricultural and Food Chemistry. [Link]

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  • Kukulka, M., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. [Link]

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  • Blank, I., Schieberle, P., & Grosch, W. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]

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  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2021). ResearchGate. [Link]

  • Qian, M., & Reineccius, G. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Al-Harrasi, A., et al. (2023). Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. MDPI. [Link]

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  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

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Sources

A Comparative Guide to the Flavor Efficacy of Furanone and Thiophenone Analogs in Food Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of flavor chemistry, heterocyclic compounds are paramount in defining the sensory profiles of a vast array of food products. Among these, furanones are well-established as potent contributors of sweet, caramel-like, and fruity notes. In contrast, their sulfur-containing analogs, thiophenones, represent a less-explored frontier with the potential for unique and powerful aroma characteristics. This guide provides a detailed comparison of the flavor efficacy of a specific thiophenone, 3-Hydroxy-4-methylthiophen-2(5H)-one, against its well-characterized furanone analogs, notably Sotolon and Furaneol. While empirical data on the target thiophenone is limited, this document establishes a framework for its evaluation by juxtaposing the known properties of its furanone counterparts and detailing the requisite experimental protocols for a comprehensive comparative analysis.

Introduction: The Structural Dichotomy of Flavor

The flavor profiles of many foods are dictated by a small number of potent aroma compounds, often heterocyclic in nature. Furanones, containing an oxygen atom in their five-membered ring, are renowned for their contribution to sweet and fruity aromas. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is synonymous with strawberry and pineapple notes, while 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) is a key component in the aroma of maple syrup and curry.[1][2][3]

The substitution of the ring oxygen with a sulfur atom, yielding a thiophenone, is anticipated to dramatically alter the sensory perception. Sulfur-containing compounds are known for their exceptionally low odor thresholds and often contribute savory, meaty, or roasted notes to foodstuffs.[4][5] This guide focuses on the comparative flavor efficacy of 3-Hydroxy-4-methylthiophen-2(5H)-one against its furanone analogs, providing a roadmap for researchers to quantify its potential as a novel flavor ingredient.

Molecular Profiles and Physicochemical Properties

The structural difference between a furanone and a thiophenone, while seemingly minor, has significant implications for the molecule's polarity, volatility, and reactivity, all of which influence its flavor profile and stability in a food matrix.

Property3-Hydroxy-4-methylthiophen-2(5H)-oneSotolon (Furanone Analog)Furaneol (Furanone Analog)
IUPAC Name 4-hydroxy-3-methyl-2H-thiophen-5-one3-Hydroxy-4,5-dimethyl-2(5H)-furanone4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Molecular Formula C5H6O2S[6]C6H8O3[7]C6H8O3[8]
Molecular Weight 130.17 g/mol [6]128.13 g/mol [7]128.13 g/mol [8]
Appearance Data not availableColorless to yellowish liquid[1]White, water-soluble solid[9]
Boiling Point Data not availableData not available216 °C[8]
Melting Point Data not availableData not available77-79 °C[8]
Solubility Data not availableSoluble in ethanol[7]Soluble in water, oil, and ethanol[8]

Comparative Flavor Profile Analysis

A direct comparison of the flavor profiles is hampered by the lack of sensory data for 3-Hydroxy-4-methylthiophen-2(5H)-one. However, based on the general characteristics of thiophenes, we can hypothesize its potential sensory attributes in contrast to the well-documented furanone analogs.[10]

CompoundReported Flavor/Aroma ProfileOdor Threshold (in water)Potential Applications
3-Hydroxy-4-methylthiophen-2(5H)-one Hypothesized: Roasted, meaty, savory, potentially with sulfury or onion-like notes.[10]Data not availableHypothesized: Savory flavors (e.g., beef, chicken, roasted notes), snack foods.
Sotolon Low concentrations: Maple syrup, caramel, burnt sugar. High concentrations: Fenugreek, curry.[1][2]0.001 ppb[11]Sweet and savory flavors including maple, caramel, coffee, and beef bouillon.[12][13]
Furaneol Sweet, fruity, strawberry-like, caramel, cotton candy.[3][11]0.04 ppb[14]Fruit flavors (strawberry, pineapple), confectionery, beverages, and baked goods.[3][9]

Odor Activity Value (OAV): The OAV is a critical measure of a compound's contribution to a food's aroma and is calculated by dividing the concentration of the compound by its odor threshold.[10] Given the extremely low odor thresholds of many sulfur compounds, it is plausible that 3-Hydroxy-4-methylthiophen-2(5H)-one could have a high OAV even at trace concentrations, making it a potent "impact compound."[5]

Methodologies for Efficacy Evaluation

To empirically determine the flavor efficacy of 3-Hydroxy-4-methylthiophen-2(5H)-one, a combination of instrumental and sensory analysis is required.

Protocol 1: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Experimental Workflow:

  • Sample Preparation: The thiophenone and furanone analogs are diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration for GC analysis.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or Wax-type) to separate the volatile compounds based on their boiling points and polarities.

  • Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory evaluation.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The olfactometry data is correlated with the MS data to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which is proportional to the OAV.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data Data Correlation Prep Dilution of Analytes Injector GC Injection Prep->Injector Column Chromatographic Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% ODP Olfactory Detection Port (Sniffing) Splitter->ODP 50% Analysis Correlate MS Data and Olfactogram MS->Analysis ODP->Analysis Result Identify Odor-Active Compounds & Determine FD Factor Analysis->Result

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Protocol 2: Sensory Evaluation via Quantitative Descriptive Analysis (QDA)

QDA is a behavioral sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.[4][5]

Experimental Workflow:

  • Panelist Selection and Training: A panel of 8-15 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.[4]

  • Lexicon Development: The panel collaboratively develops a descriptive vocabulary (lexicon) to characterize the sensory properties of the thiophenone and furanone analogs.

  • Sample Evaluation: Samples are presented to the panelists in a controlled environment, and they rate the intensity of each attribute on a linear scale.[4][5]

  • Data Analysis: The data from the individual panelists are statistically analyzed (e.g., using ANOVA and PCA) to determine the sensory profile of each compound and identify significant differences between them.

QDA_Workflow cluster_setup Panel Setup cluster_eval Evaluation Phase cluster_analysis Data Analysis & Reporting Selection Panelist Screening & Selection Training Panelist Training Selection->Training Lexicon Descriptive Lexicon Development Training->Lexicon SamplePrep Prepare Standardized Samples Lexicon->SamplePrep Evaluation Individual Booth Evaluation SamplePrep->Evaluation DataCollection Rate Attribute Intensity on Scales Evaluation->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Profile Generate Sensory Profiles (Spider Plots) Stats->Profile Report Final Report & Comparison Profile->Report

Caption: Quantitative Descriptive Analysis (QDA) Workflow.

Application Insights and Future Directions

The well-documented properties of furanone analogs like Sotolon and Furaneol have led to their widespread use in the flavor industry.[1][3] Sotolon's ability to impart both sweet and savory notes makes it highly versatile, while Furaneol is a cornerstone of many fruit flavor formulations.[9][12]

The potential of 3-Hydroxy-4-methylthiophen-2(5H)-one lies in the unique sensory space it may occupy. Thiophenones and other sulfur-containing heterocycles are often associated with savory, roasted, and meaty flavors, which are in high demand for applications in plant-based meat alternatives, savory snacks, and ready-to-eat meals.[4][10] The elucidation of its flavor profile and potency through the methodologies described in this guide is a critical first step toward its potential commercialization.

Conclusion

While furanone analogs such as Sotolon and Furaneol are well-established and highly effective flavor compounds, the efficacy of 3-Hydroxy-4-methylthiophen-2(5H)-one remains an open question due to a lack of empirical data. This guide has presented the known attributes of the furanone analogs as a benchmark and has provided a detailed experimental framework for the comprehensive evaluation of the target thiophenone. By employing techniques such as GC-O and QDA, researchers can elucidate the flavor profile, potency, and potential applications of this and other novel thiophenone compounds, thereby expanding the palette of available flavor ingredients and enabling the creation of new and exciting sensory experiences.

References

  • Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th ed.). Springer.
  • Counet, C., Demyttenaere, J., & Collin, S. (2002). The role of sulfur compounds in food flavor. Part I: Thiazoles. Journal of Food Science, 67(1), 23-28.
  • Wikipedia. (n.d.). Sotolon. Retrieved from [Link]

  • Stone, H., & Sidel, J. L. (1993).
  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]

  • ASTM International. (2020). Chapter 3 | Quantitative Descriptive Analysis.
  • NIZO. (n.d.). QDA. Retrieved from [Link]

  • Wikipedia. (n.d.). Odour activity value. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calculation of Odor Activity Value (OAV). Retrieved from [Link]

  • Taylor & Francis Online. (2021). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Retrieved from [Link]

  • Odournet. (2020). Odour Threshold Value calculation in odorants. Retrieved from [Link]

  • Bon Appétit. (2019). Meet the Molecule That Smells Like Pancakes and Set Off Emergency Investigations in NYC. Retrieved from [Link]

  • De Kruiderie. (n.d.). Sotolone - Caramel furanone. Retrieved from [Link]

  • MDPI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved from [Link]

  • Scent.vn. (n.d.). Sotolon (CAS 28664-35-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • NIH. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • Sepsolve Analytical. (2022). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • NIH. (2001). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Retrieved from [Link]

  • ScienceDirect. (2008). Gas chromatography–olfactometry in food flavour analysis. Retrieved from [Link]

  • Scent.vn. (n.d.). Furaneol (CAS 3658-77-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ResearchGate. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]

  • MDPI. (2019). Flavor Compounds Identification and Reporting. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Retrieved from [Link]

  • ACS Publications. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Burnt Sugar Notes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). Retrieved from [Link]

  • PubChem. (n.d.). GlyTouCan:G23138CM. Retrieved from [Link]

  • PubMed Central. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved from [Link]

  • PubMed. (1995). The naturally occurring furanones: formation and function from pheromone to food. Retrieved from [Link]

  • The Good Scents Company. (n.d.). shoyu furanone 2-ethyl-4-hydroxy-5-methyl-3(2H). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl furaneol 2-ethyl-4-hydroxy-5-methylfuran-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]

  • Perfumer & Flavorist. (2021). Organoleptic Characteristics of Flavor Materials. Retrieved from [Link]

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A Comparative Toxicological Guide: 3-Hydroxy-4-methylthiophen-2(5H)-one versus Other Cephalosporin Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hidden Risks in Cephalosporin Stability

Cephalosporins are a cornerstone of modern medicine, prized for their broad-spectrum antibacterial activity and generally low toxicity.[1] However, the chemical stability of these β-lactam antibiotics is a critical concern, as their degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities.[2][3][4] Understanding the toxicological profile of these degradation products is paramount for ensuring drug safety and meeting stringent regulatory requirements.

This guide provides a comparative analysis of the toxicity of 3-Hydroxy-4-methylthiophen-2(5H)-one, a known degradation product of cephalexin, against other byproducts of cephalosporin decomposition.[5] While direct, quantitative comparative toxicity data in the public domain is scarce, this document synthesizes the available information on the formation, potential toxicological mechanisms, and the state-of-the-art methodologies for assessing the safety of these compounds. Our aim is to equip researchers with the foundational knowledge and experimental frameworks necessary to conduct their own robust comparative toxicity assessments.

Formation and Chemical Nature of Key Degradation Products

The degradation of cephalosporins is a complex process influenced by factors such as pH, temperature, and the presence of other chemical entities.[6] The intricate structures of cephalosporins can give rise to a variety of degradation products through different chemical reactions.

Formation of 3-Hydroxy-4-methylthiophen-2(5H)-one from Cephalexin

Under acidic aqueous conditions, the first-generation cephalosporin, cephalexin, has been shown to degrade into two major products: 3-Hydroxy-4-methylthiophen-2(5H)-one and 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione.[5] The formation of these products is an intramolecular process.[5]

The following diagram illustrates the degradation pathway of Cephalexin into these two products.

Cephalexin Degradation Pathway Cephalexin Cephalexin Intermediate Unstable Intermediate Cephalexin->Intermediate Acidic Hydrolysis Thiophenone 3-Hydroxy-4-methylthiophen-2(5H)-one Intermediate->Thiophenone Pyrazinedione 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione Intermediate->Pyrazinedione

Caption: Degradation of Cephalexin into its major byproducts.

Other Common Cephalosporin Degradation Products

Cephalosporin degradation is not limited to the formation of thiophenone and pyrazinedione derivatives. Other common degradation pathways include:

  • β-Lactam Ring Opening: This is a primary degradation route for many cephalosporins, leading to the loss of antibacterial activity.[2][4]

  • Diketopiperazine Formation: Intramolecular aminolysis of the β-lactam ring by the side-chain amino group can lead to the formation of diketopiperazine-type compounds.[6] These have been noted for their potential biological activities, including cytotoxicity.[7]

  • Side-Chain Modifications: The diverse side chains at the C-3 and C-7 positions of the cephalosporin nucleus can undergo various reactions, leading to a wide array of degradation products.[2]

Comparative Toxicological Assessment: A Data-Driven Approach

Cytotoxicity Evaluation

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a substance required to inhibit a biological process by 50%.[8]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (3-Hydroxy-4-methylthiophen-2(5H)-one and other degradation products) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[8]

Data Presentation: Hypothetical Comparative Cytotoxicity Data

Degradation ProductParent CephalosporinCell LineIC50 (µM)
3-Hydroxy-4-methylthiophen-2(5H)-oneCephalexinHepG2[Data to be determined]
3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedioneCephalexinHepG2[Data to be determined]
Product of β-Lactam Ring OpeningCefazolinHepG2[Data to be determined]
Diketopiperazine DerivativeCephradineHepG2[Data to be determined]

This table is a template for presenting experimentally determined data.

Genotoxicity Evaluation

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents. A positive result in a genotoxicity assay is a significant safety concern due to the potential for carcinogenicity or heritable mutations.

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis.[10] The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation of Bacterial Strains and S9 Mix:

    • Culture the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100) overnight.

    • If metabolic activation is being assessed, prepare an S9 fraction from the liver of induced rats.

  • Plate Incorporation:

    • To a tube containing 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations.

      • 0.5 mL of S9 mix or phosphate buffer (for experiments without metabolic activation).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Workflow for Comparative Toxicity Assessment

Workflow for Comparative Toxicity Assessment of Cephalosporin Degradation Products cluster_0 Compound Preparation cluster_1 Toxicity Testing cluster_2 Data Analysis and Comparison Degradation Induce Cephalosporin Degradation Isolation Isolate and Purify Degradation Products (e.g., HPLC) Degradation->Isolation Characterization Structural Characterization (e.g., LC-MS/MS, NMR) Isolation->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames Test) Characterization->Genotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mutagenicity Assess Mutagenicity Genotoxicity->Mutagenicity Comparison Comparative Toxicity Profile IC50->Comparison Mutagenicity->Comparison

Caption: A systematic workflow for the comparative toxicological assessment of cephalosporin degradation products.

In Vivo Toxicity Studies: Bridging the Gap to Human Safety

While in vitro assays provide valuable initial screening data, in vivo studies in animal models are essential for understanding the systemic toxicity of a compound. These studies can reveal effects on specific organs and provide a more comprehensive safety profile.

Recommended In Vivo Study Design (Rodent Model)

  • Test Animals: Wistar or Sprague-Dawley rats are commonly used.[11]

  • Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, intravenous injection).[11]

  • Dose Levels: At least three dose levels should be tested, along with a control group.

  • Duration: A 28-day repeated-dose study is a standard for sub-chronic toxicity assessment.

  • Endpoints:

    • Clinical observations (daily).

    • Body weight and food/water consumption (weekly).

    • Hematology and clinical chemistry (at termination).

    • Gross necropsy and histopathology of major organs.

Conclusion and Future Directions

The toxicological evaluation of cephalosporin degradation products is a critical aspect of drug safety and development. While 3-Hydroxy-4-methylthiophen-2(5H)-one is a known degradation product of cephalexin, a comprehensive, publicly available comparative toxicity profile against other cephalosporin impurities is currently lacking. This guide provides the necessary framework and detailed experimental protocols for researchers to generate this vital data.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head toxicity studies of a wide range of cephalosporin degradation products.

  • Mechanism of Toxicity: Investigating the molecular mechanisms underlying the toxicity of these compounds.

  • Structure-Toxicity Relationships: Establishing relationships between the chemical structure of degradation products and their toxicological potential to aid in the prediction of toxicity for novel impurities.

By employing the methodologies outlined in this guide, researchers can contribute to a deeper understanding of the safety profiles of cephalosporin antibiotics and their degradation products, ultimately leading to the development of safer and more effective medicines.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Chen, Y., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 791, 148253. [Link]

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  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
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  • Serna-Galvis, E. A., et al. (2017). Electrochemical treatment of penicillin, cephalosporin, and fluoroquinolone antibiotics via active chlorine: Evaluation of antimicrobial activity, toxicity, matrix, and their correlation with the degradation pathways. Environmental science and pollution research international, 24(30), 23771–23782. [Link]

  • Sharma, R., et al. (2022). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. Environmental Science and Pollution Research, 29(47), 70857–70881. [Link]

  • Tune, B. M., & Hsu, C. Y. (1989). Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin. Biochemical pharmacology, 38(5), 795–802. [Link]

  • Wang, K. H., & Lin, T. F. (2012). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. Environmental science & technology, 46(22), 12437–12445. [Link]

  • Yamane, T., et al. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of pharmaceutical sciences, 65(11), 1635–1641. [Link]

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  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]

  • Meng, L. W., et al. (2017). The long-term impact of cefalexin on organic substrate degradation and microbial community structure in EGSB system. Chemosphere, 184, 215-223. [Link]

  • da Silva, A. C. S., et al. (2021). Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products. Water Science and Technology, 83(10), 2465-2476. [Link]

  • Tune, B. M. (1997). Toxicity of cephalosporins to fatty acid metabolism in rabbit renal cortical mitochondria. Journal of Pharmacology and Experimental Therapeutics, 281(2), 738-744.
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The Sulfur Question: A Comparative Guide to the Biological Activities of Thiophenones and Furanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

In medicinal chemistry, the five-membered heterocyclic scaffolds of furanone and thiophenone are foundational pillars for developing novel therapeutics.[1] Their structural similarity, differing only by a single heteroatom—oxygen in furanones and sulfur in thiophenones—presents a classic case of bioisosterism. This seemingly minor substitution can profoundly alter a compound's electronic properties, polarity, metabolic stability, and, consequently, its biological activity. This guide provides a data-driven, comparative analysis of thiophenones and furanones across key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. By synthesizing experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers with the insights needed to make strategic decisions in scaffold selection and lead optimization.

Introduction: The Tale of Two Heterocycles

Furanones and thiophenones are privileged structures, meaning they are frequently found in biologically active compounds.[2][3] Furanone derivatives are abundant in nature, famously produced by the red alga Delisea pulchra as a defense against biofouling, and are known to participate in intra- and inter-species signaling.[4][5] Thiophenes, while less common in natural products, are a cornerstone of synthetic medicinal chemistry, with their derivatives showing a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

The critical difference lies in the heteroatom. Oxygen is more electronegative than sulfur, making the furanone ring more polar. Conversely, the larger size and greater polarizability of the sulfur atom in thiophenones can lead to different binding interactions and often results in greater metabolic stability.[1] These fundamental differences form the basis for the distinct biological profiles observed.

Comparative Analysis of Biological Activities

This section directly compares the performance of furanone and thiophenone derivatives in key therapeutic areas, supported by quantitative experimental data.

Anticancer Activity

Both scaffolds have been extensively incorporated into molecules designed to combat cancer, targeting various mechanisms like tyrosine kinase inhibition, topoisomerase inhibition, and apoptosis induction.[2][6]

Comparative Cytotoxicity Data:

Direct head-to-head comparisons reveal that the choice of heterocycle can significantly influence potency, with the superior scaffold often being cell-line dependent.[1]

Compound SeriesFuran Analogue IC₅₀ (µM)Thiophene Analogue IC₅₀ (µM)Cancer Cell LineReference Insight
Chalcone Derivatives 2.13.5A549 (Lung)The furan-containing compound showed slightly better activity against A549 and HepG2 cell lines.[1]
3.44.2HepG2 (Liver)
Pyrazole Derivatives 5.82.9A549 (Lung)In this series, the thiophene analog demonstrated superior potency against the A549 cell line.[1]

Mechanistic Insights: Thiophene-based compounds have been identified as inhibitors of topoisomerase, tyrosine kinases, and tubulin polymerization, and can induce apoptosis through the generation of reactive oxygen species (ROS).[2][6] Numerous studies have reported novel thiophene derivatives with potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (NCI-H460), and liver (HepG2) cancers, with some compounds showing higher potency than reference drugs like doxorubicin.[8][9][10][11]

Furan-fused chalcones have also demonstrated significant antiproliferative activity. Studies have shown that attaching a furan moiety to a chalcone scaffold can enhance cytotoxic activity more than twofold compared to the parent compound.[12]

Antimicrobial Activity

The fight against microbial resistance necessitates novel chemical scaffolds. Furanones and thiophenones both serve as promising platforms for the development of new antimicrobial agents.[4][13]

Furanones: Furanone derivatives, particularly 2(5H)-furanones, are well-documented for their ability to inhibit biofilm formation, a key virulence factor in persistent infections.[14][15] Their mechanisms of action are diverse. In Gram-negative bacteria like E. coli and P. aeruginosa, they interfere with quorum sensing (QS) signaling pathways.[3][13] In Gram-positive bacteria such as Staphylococcus aureus, certain furanones induce the production of ROS, leading to cell death.[5]

Thiophenones: While furanones are more extensively studied as quorum sensing inhibitors, thiophenones are also recognized for their potential in this area.[13] More broadly, thiophene-containing compounds have demonstrated significant antibacterial and antifungal activities.[16][17]

Comparative Antimicrobial Data:

Compound ClassOrganismActivity Metric (MIC/MBPC)Key FindingReference
2(5H)-Furanone (F131) S. aureus / C. albicansMBPC: 8–16 μg/mLPotent activity against both mono- and mixed-species biofilms.[14]
2(5H)-Furanone (F105) Gram-positive bacteriaMIC: 8–16 μg/mLHighly specific activity against Gram-positive bacteria, with no effect on Gram-negative bacteria even at 128 μg/mL.[5]
Thiophene-Furan Carboxylic Acids E. coli, S. aureus, C. albicansMIC: 0.9–7.0 μg/mLNatural products containing both thiophene and furan moieties showed potent, broad-spectrum antimicrobial capacity.[16]

Structure-Activity Relationship (SAR): For furanones, halogenation is a common strategy to enhance antimicrobial activity.[3] For thiophenones, the nature and position of substituents dramatically impact their biological effect, a common theme across all activities.[2]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge. Both furanone and thiophene derivatives have been developed as anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][18]

Thiophenones: Thiophene is a privileged structure for anti-inflammatory drugs, with commercial examples including Tinoridine and Tiaprofenic acid.[7] Their mechanisms often involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as 5-LOX, by blocking pathways like NF-κB.[16][18] Studies show that certain thiophene derivatives can inhibit nitric oxide (NO) production with greater potency than the reference drug dexamethasone.[16]

Furanones: The furanone scaffold is also present in potent anti-inflammatory agents. The withdrawn drug Rofecoxib (Vioxx), a highly selective COX-2 inhibitor, features a furanone core, highlighting the potential of this scaffold for developing targeted anti-inflammatory therapies.[1]

Expert Analysis: The available data suggest that both scaffolds are highly effective for designing potent COX/LOX inhibitors. The presence of carboxylic acid, ester, and amine functionalities on the thiophene ring appears important for activity.[18] Furanone derivatives, on the other hand, have demonstrated the potential for exceptional COX-2 selectivity.[1]

Mechanistic Insights and Structure-Activity Relationships

The choice between sulfur and oxygen directly impacts the molecule's physicochemical properties, governing its interaction with biological targets.

  • Aromaticity and Electron Distribution: Thiophene is considered more aromatic than furan. This difference in electron distribution affects how the ring and its substituents interact with enzyme active sites.

  • Hydrogen Bonding: The oxygen atom in a furanone is a more effective hydrogen bond acceptor than the sulfur in a thiophenone. This can lead to different binding orientations and affinities within a protein target.[1]

  • Metabolic Stability: Thiophene-containing compounds are generally considered more metabolically stable than their furan counterparts. Furans can be metabolized to form reactive intermediates, which can be a liability in drug development.[1]

The following diagram illustrates a generalized workflow for comparing these scaffolds in a drug discovery context.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & SAR cluster_3 Lead Optimization Start Lead Compound Idea Synth_F Synthesize Furanone Analog Library Start->Synth_F Synth_T Synthesize Thiophenone Analog Library Start->Synth_T Screen_F In Vitro Assay (e.g., Cytotoxicity, MIC) Synth_F->Screen_F Screen_T In Vitro Assay (e.g., Cytotoxicity, MIC) Synth_T->Screen_T Data_F Analyze Furanone Data (IC50, MIC) Screen_F->Data_F Data_T Analyze Thiophenone Data (IC50, MIC) Screen_T->Data_T SAR Comparative SAR Analysis (Identify Hits) Data_F->SAR Data_T->SAR Lead_Opt Lead Optimization (ADME, Toxicity) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Comparative drug discovery workflow for furanone and thiophenone analogs.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard protocol for assessing a key biological activity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Objective: To measure the cytotoxic effects of furanone and thiophenone derivatives on a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 (human breast adenocarcinoma) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both furanone and thiophenone analogs) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (negative control), and cells with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The bioisosteric replacement of a furanone with a thiophenone ring is a powerful strategy in medicinal chemistry, but the outcome is not universally predictable.[1] This guide demonstrates that neither heterocycle is inherently superior. Thiophene analogs may offer advantages in metabolic stability and have shown exceptional potency in certain anticancer and anti-inflammatory contexts.[1][18] Furanone derivatives have proven highly effective as antimicrobial agents, particularly against biofilms, and can be engineered for high target selectivity, as seen with COX-2 inhibitors.[1][5]

The decision to use a furanone or thiophenone scaffold must be made on a case-by-case basis, driven by the specific biological target, the desired activity profile, and the broader molecular context. Future research should focus on more direct, head-to-head comparative studies within the same experimental framework to further delineate the subtle yet critical influences of these versatile heterocycles.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). National Institutes of Health. [Link]

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  • Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. (2017). PubMed. [Link]

  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. (2016). PubMed. [Link]

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  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers. [Link]

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  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). Scirp.org. [Link]

  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. (n.d.). PubMed. [Link]

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  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

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  • Design and synthesis of thiophenone and furanthione butenolide bioisosteres with inhibitory activity towards acetylcholinesterase. (n.d.). ResearchGate. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]

  • Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. (n.d.). ResearchGate. [Link]

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (n.d.). ResearchGate. [Link]

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  • Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2015). PubMed. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Semantic Scholar. [Link]

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A Comparative Guide to the Stability of Thiophenone and Furanone Derivatives in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Heterocyclic Flavor Compounds

In the intricate world of food science, the sensory experience is paramount. Among the vast arsenal of molecules that contribute to the aroma and flavor of foods, heterocyclic compounds such as furanones and their sulfur-containing analogs, thiophenones, hold a place of distinction. Furanones, particularly derivatives like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), are celebrated for their sweet, caramel-like, and fruity notes, making them key aroma components in fruits like strawberries and pineapples, as well as in a wide array of thermally processed foods.[1][2] Thiophenones, where the oxygen atom in the furanone ring is replaced by sulfur, contribute savory, meaty, and roasted notes that are highly desirable in soups, gravies, and processed meat products.

The commercial application of these potent flavorants, however, is not without its challenges. The stability of a flavor compound within a complex food matrix is a critical determinant of the final product's sensory profile and shelf-life.[3][4][5] Degradation or unintended reactions of these molecules can lead to flavor loss, the development of off-notes, and a diminished consumer experience. This guide provides an in-depth, objective comparison of the stability of thiophenone and furanone derivatives in food systems. We will delve into the underlying chemical principles governing their degradation, present supporting experimental data, and provide robust protocols for their evaluation, empowering researchers and product developers to make informed decisions in flavor formulation and food processing.

Fundamental Factors Governing Flavor Stability in Foods

The retention of a specific flavor molecule in a food product is a complex interplay between the molecule's intrinsic chemical properties and the extrinsic conditions of the food matrix and its environment.[4][6] Understanding these factors is crucial before comparing the stability of specific compound classes.

  • Temperature: Thermal processing (e.g., pasteurization, sterilization, baking) is a double-edged sword. While essential for developing desirable flavors through reactions like the Maillard reaction, high temperatures can also accelerate the degradation of sensitive flavor compounds and cause volatilization.[1][3]

  • pH: The acidity or alkalinity of a food matrix can profoundly influence reaction kinetics. Low pH conditions, for instance, can lead to the degradation of many flavor compounds, including citrus notes and certain furanones.[1][3]

  • Oxidation: Exposure to oxygen is a primary driver of flavor degradation, particularly for lipids, leading to rancidity.[3][7] This oxidative environment can also directly impact heterocyclic flavor molecules, altering their structure and sensory properties.

  • Light Exposure: UV light can initiate photochemical reactions, leading to the decomposition of light-sensitive compounds and altering the flavor profile.[7]

  • Matrix Interactions: Flavor molecules do not exist in isolation. They interact with other food components like proteins, carbohydrates, and lipids.[6] These interactions can either protect the flavor compound or facilitate its degradation. For example, furanones can react with sulfur-containing amino acids like cysteine to form thiophenes and other sulfurous compounds.[1]

Comparative Stability Analysis: Furanones vs. Thiophenones

While both compound classes are susceptible to degradation, their structural differences—specifically the presence of a ring oxygen (furanone) versus a ring sulfur (thiophenone)—dictate distinct reactivity and stability profiles.

Furanone Derivative Stability

Furanones, especially the influential 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are known to be relatively unstable under various conditions.[2][8]

  • Effect of pH: Studies have shown that Furaneol is unstable across a range of pH values (pH 2.0-8.0).[8] Its degradation is particularly favored at lower pH levels.[1] The proposed mechanism for this degradation involves the opening of the ring structure, leading to the formation of various cyclic carbonyls and other furanones.[1]

  • Thermal Lability: High temperatures significantly accelerate the degradation of Furaneol.[1] This is a critical consideration in processes like baking, roasting, and sterilization, where substantial losses of this key aroma compound can occur.

  • Reactivity with Sulfur Compounds: A key transformation pathway for furanones in food is their reaction with hydrogen sulfide (H₂S) or sulfur-containing amino acids. The ring oxygen in Furaneol is readily exchangeable with a sulfur atom, leading to the formation of thiophene derivatives.[1] This is not merely a degradation but a transformation that fundamentally changes the flavor profile from sweet and fruity to savory and meaty.

Thiophenone Derivative Stability

Direct, comprehensive studies on the stability of thiophenones in food matrices are less abundant in the literature compared to their furanone counterparts. However, we can infer their stability based on the known chemistry of thiophenes and related sulfur compounds.

  • Oxidative Susceptibility: The sulfur atom in the thiophene ring is susceptible to oxidation. It can be oxidized to a sulfoxide and then to a sulfone. This oxidation would drastically alter the electronic structure and, consequently, the sensory properties of the molecule. While this is a known degradation pathway for thiophenes in other contexts, its kinetics and relevance within different food matrices require further investigation.[9]

  • Thermal Stability: Thiophenes generally exhibit higher aromaticity and thermal stability compared to furans. While specific data for food-relevant thiophenones is limited, it is plausible that the thiophenone ring is more resistant to thermal ring-opening than the furanone ring. However, high temperatures can still promote reactions with other food components.

  • pH Stability: The stability of the thiophene ring itself is generally high across a wide pH range. A study on the radiolytic degradation of thiophene noted that radical-induced degradation was effective over a broad pH spectrum, but this is a different mechanism than the acid/base-catalyzed hydrolysis that can affect furanones.

Summary of Comparative Stability

The following table summarizes the key stability attributes of furanone and thiophenone derivatives based on available data and chemical principles.

FeatureFuranone Derivatives (e.g., Furaneol)Thiophenone DerivativesCausality and In-Depth Explanation
Primary Degradation Pathway Ring opening, transformation via reaction with sulfur compounds.[1]Oxidation of the sulfur atom (sulfoxide/sulfone formation).The furanone ring is a cyclic hemiacetal/hemiketal, making it susceptible to acid-catalyzed ring opening. The thioether-like sulfur in thiophenones is a primary target for oxidation.
Thermal Stability Generally lower; susceptible to degradation at high temperatures.[1]Generally higher predicted ring stability, but data in food is sparse.The greater aromatic character of the thiophene ring compared to the furan ring contributes to higher intrinsic thermal stability.
pH Sensitivity Unstable across a wide pH range, with degradation favored at lower pH.[1][8]Predicted to be more stable across a wider pH range.The primary degradation mechanism for furanones (ring opening) is often pH-dependent, whereas the thiophene ring lacks a similar acid-labile functional group.
Oxidative Stability Susceptible to oxidation, but less so than thiophenones.Highly susceptible to oxidation at the sulfur atom.[9]The sulfur atom in the thiophene ring is more readily oxidized than the oxygen atom in the furanone ring, presenting a key vulnerability in aerobic environments.
Key Reactivity Reacts with H₂S and cysteine to form thiophenes.[1]Can be formed from furanones.This highlights a crucial dynamic: furanones can act as precursors to thiophenones, representing a flavor transformation from sweet to savory during processing.

Experimental Protocol: Assessing Flavor Stability in a Model Food System

To provide actionable insights, a self-validating experimental protocol is essential. The following methodology outlines a robust workflow for comparing the stability of a target furanone and thiophenone in a model food matrix. The causality for each step is explained to ensure scientific integrity.

Objective

To quantify and compare the degradation rate of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and its sulfur analog, 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone, in a pH-controlled aqueous model system under thermal stress.

Materials & Reagents
  • Target compounds: Furaneol, 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone

  • Internal Standard (IS): d4-furan or a suitable stable isotope-labeled analog.

  • Model food matrix: 0.1 M Phosphate buffer solutions at pH 4.0, 5.5, and 7.0.

  • Reagents: Methanol (HPLC grade), Saturated NaCl solution.

  • Equipment: Headspace vials (20 mL), GC-MS system with an autosampler, Solid Phase Microextraction (SPME) fibers (e.g., CAR/DVB/PDMS).[10]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of Furaneol, the target thiophenone, and the internal standard in methanol at a concentration of ~1 mg/mL.

    • Causality: Using a volatile solvent like methanol allows for easy evaporation and precise dilution into the aqueous matrix.

  • Sample Preparation and Spiking:

    • For each pH value (4.0, 5.5, 7.0), aliquot 5 g of the buffer solution into a series of 20 mL headspace vials.

    • Spike each vial with the furanone or thiophenone stock solution to achieve a final concentration relevant to food systems (e.g., 100 ng/g).

    • Add the internal standard to each vial at a constant concentration (e.g., 50 ng/g).

    • Add 5 mL of saturated NaCl solution to each vial.

    • Immediately seal the vials with magnetic crimp caps.

    • Causality: Saturated salt solution increases the ionic strength of the matrix, which enhances the partitioning of volatile analytes into the headspace, improving extraction efficiency for SPME ("salting-out" effect).[11] The internal standard corrects for variations in extraction and injection.

  • Incubation and Time Points:

    • Prepare triplicate samples for each compound at each pH for each time point.

    • Place the vials in a temperature-controlled oven or water bath set to a relevant processing temperature (e.g., 90°C).

    • Remove and immediately quench the reaction (e.g., in an ice bath) for a set of vials at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The t=0 sample represents the initial concentration.

    • Causality: This kinetic approach allows for the calculation of degradation rates rather than just a single endpoint measurement. Quenching the reaction is critical to ensure the measured concentration accurately reflects the specific time point.

  • HS-SPME Extraction:

    • Equilibrate the quenched sample vial at a specific temperature (e.g., 60°C) for 15 minutes in the autosampler's agitator.[12]

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

    • Causality: SPME is a solvent-free, sensitive, and easily automated extraction technique ideal for volatile and semi-volatile flavor compounds.[10][13] Equilibration ensures consistent partitioning between the sample and the headspace.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes.[11] Example program: 40°C hold for 2 min, ramp to 240°C at 10°C/min.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the target compounds and the internal standard.

    • Causality: GC-MS provides excellent separation and definitive identification of the target analytes.[14] SIM mode is crucial for achieving the low detection limits needed for trace flavor analysis in complex matrices.[12]

  • Data Analysis and Interpretation:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Plot the natural logarithm of the analyte concentration (or area ratio) versus time for each pH condition.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).

    • Compare the rate constants (k) for the furanone and thiophenone under each pH condition to determine their relative stability.

Visualizations: Degradation Pathways and Experimental Workflow

Conceptual Degradation Pathways

The following diagram illustrates the principal degradation and transformation pathways for furanone and thiophenone derivatives in a food matrix.

G cluster_furanone Furanone Pathway cluster_transformation Transformation Pathway cluster_thiophenone Thiophenone Pathway Furanone Furanone Derivative (e.g., Furaneol) RingOpening Ring-Opened Intermediates Furanone->RingOpening  Low pH / Heat Thiophenone Thiophenone Derivative Furanone->Thiophenone  + Sulfur Source DegradationProducts Other Carbonyls & Degradation Products RingOpening->DegradationProducts Sulfoxide Thiophenone-S-oxide Thiophenone->Sulfoxide Oxidation SulfurSource Sulfur Source (H2S, Cysteine) Sulfone Thiophenone-S,S-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Conceptual reaction pathways for furanone and thiophenone derivatives in food.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of the experimental protocol described in Section 4.

G start Start: Prepare Stock Solutions (Analytes + Internal Standard) prep Sample Preparation (Buffer + Spike Analytes/IS + Salt) start->prep incubate Thermal Incubation (e.g., 90°C) Collect samples at t = 0, 15, 30... min prep->incubate quench Quench Reaction (Ice Bath) incubate->quench spme HS-SPME Extraction (Equilibrate -> Adsorb) quench->spme gcms GC-MS Analysis (Desorb -> Separate -> Detect) spme->gcms data Data Analysis (Calculate Area Ratios -> Plot Kinetics) gcms->data end End: Compare Degradation Rates (k) data->end

Caption: Experimental workflow for comparative stability analysis of flavor compounds.

Conclusion and Future Outlook

The stability of furanone and thiophenone derivatives in food matrices is a multifaceted issue governed by their intrinsic chemical structures and the external conditions imposed by the food system and its processing. The available evidence suggests that furanones are particularly susceptible to degradation via ring-opening, especially under acidic and high-temperature conditions.[1] Conversely, their reaction with sulfur compounds represents a significant transformation pathway, creating desirable savory thiophenone notes.

Thiophenones, while likely possessing greater thermal and pH stability due to their aromatic ring structure, have a key vulnerability in their susceptibility to oxidation at the sulfur atom. This suggests that in oxygen-rich environments, their stability may be compromised.

For food scientists and product developers, the choice between these flavorants is not straightforward.

  • For applications requiring a stable, sweet, caramel note in low-oxygen, neutral pH products, furanones may be suitable if thermal processing is minimized.

  • In thermally processed, savory applications, the in-situ formation of thiophenones from furanone precursors and endogenous sulfur sources can be a viable strategy.

  • When adding pre-formed thiophenones, ensuring a low-oxygen environment through packaging or the inclusion of antioxidants could be critical to preventing oxidative degradation and preserving the desired savory flavor profile.

Ultimately, robust experimental validation, following protocols such as the one detailed in this guide, is indispensable. Further research focusing on direct, side-by-side comparisons of furanone and thiophenone stability in a wider variety of real food matrices is needed to build a more comprehensive understanding and enable more precise flavor modulation in next-generation food products.

References

  • Patil, H. (2017). Factors Affecting Flavour Stability.
  • An, B.Y., et al. (2015). Furan in Thermally Processed Foods - A Review. PMC - NIH. Retrieved from [Link]

  • StudySmarter. (2024). Flavor Stability: Techniques & Factors.
  • Weerawatanakorn, M., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2). Retrieved from [Link]

  • Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety.
  • ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation.... Retrieved from [Link]

  • Weerawatanakorn, M., et al. (2015). Reactivity and stability of selected flavor compounds. ResearchGate. Retrieved from [Link]

  • Roscher, R., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • BenchChem. (n.d.). Quantitative analysis of 3,4-Dihydroxy-5-methyl-2-furanone in food samples.
  • BenchChem. (n.d.). A Comparative Guide to Furanone Identification in Food Samples: Cross-Validation of GC-O and GC-MS.
  • Lee, K., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Retrieved from [Link]

  • Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Retrieved from [Link]

  • Palmers, S., et al. (2016). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Analytical Method for Determination of Furan in Foods. Retrieved from [Link]

  • Weerawatanakorn, M. (n.d.). Factors affecting retention and release of flavour compounds in food carbohydrates.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Retrieved from [Link]

  • Jia, C., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect.
  • Lee, K.J., et al. (2008). The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction. Preventive Nutrition and Food Science. Retrieved from [Link]

  • ResearchGate. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Weerawatanakorn, M., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. Retrieved from [Link]

  • Jakobsen, T.H., et al. (2014). Thiophenone and Furanone in Control of Escherichia Coli O103:H2 Virulence. PubMed. Retrieved from [Link]

  • Hodges, R.E., & Minich, D.M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. NIH. Retrieved from [Link]

  • Huang, Y.T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • El-Sayed, M.A.A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Retrieved from [Link]

  • Hofmann, T., & Schieberle, P. (n.d.). Stability of Thiols in an Aqueous Process Flavoring. ResearchGate. Retrieved from [Link]

  • de Souza, D., et al. (2019). Analytical methods in food additives determination: Compounds with functional applications. PubMed. Retrieved from [Link]

  • Al-Qasmi, M.M., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]

  • Jakobsen, T.H., et al. (2014). Thiophenone and Furanone in Control of Escherichia coli O103:H2 Virulence. ResearchGate. Retrieved from [Link]

  • Whitfield, F.B., & Mottram, D.S. (1999). The naturally occurring furanones: formation and function from pheromone to food. PubMed. Retrieved from [Link]

  • Rosales-Vázquez, R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Selenophene, thiophene, and furan functionalized π-extended viologen derivatives for tunable all-in-one ECDs. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). New Generation Analytical Technologies in Food Analysis. Retrieved from [Link]

  • Evtyugin, D.D., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Retrieved from [Link]

  • Woelwer-Rieck, U., et al. (2012). Stability of steviol glycosides in several food matrices. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). A Phenothiazine‐Thiophene‐linked Chalcone as a Highly Sensitive Fluorescent Chemosensor for Ag Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the reliable quantification of novel chemical entities is paramount. 3-Hydroxy-4-methylthiophen-2(5H)-one, a heterocyclic compound of emerging interest, necessitates robust analytical methodologies to ensure data integrity throughout its development lifecycle. The transition of analytical methods between laboratories, or the introduction of a new methodology, mandates a critical evaluation to guarantee the consistency and reliability of results. This guide provides an in-depth, experience-driven approach to the cross-validation of two distinct analytical methods for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. Our focus extends beyond procedural steps to elucidate the scientific rationale underpinning each decision, grounded in international regulatory standards.

Methodology Deep Dive: Crafting Two Orthogonal Analytical Approaches

The selection of two dissimilar analytical techniques is a deliberate choice to ensure a comprehensive assessment of method performance. An HPLC-UV method offers accessibility and cost-effectiveness, while a GC-MS method provides enhanced selectivity and sensitivity.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

This method is predicated on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase, with detection based on the analyte's chromophore.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable thiophenone derivative at 1 µg/mL).

    • Vortex for 10 seconds to ensure homogeneity.

    • Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 2 minutes to facilitate analyte transfer to the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 265 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique leverages the volatility of the analyte for separation in the gas phase, followed by mass-based detection, offering high specificity.

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a deuterated analog of the analyte at 1 µg/mL).

    • Vortex for 10 seconds.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Interface Temperature: 280°C.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and the internal standard.

The Cross-Validation Protocol: A Framework for Ensuring Method Concordance

The cross-validation process is designed to demonstrate that the two analytical methods produce comparable results, ensuring data consistency regardless of the method employed. This protocol is aligned with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3]

Experimental Workflow for Cross-Validation

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Hydroxy-4-methylthiophen-2(5H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one, a compound of interest in pharmaceutical and potentially other industries. Recognizing the importance of robust and reproducible analytical methods, this document outlines two distinct, yet complementary, analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis strategies, and insights into ensuring the scientific integrity of the study. By following the principles outlined herein, participating laboratories can collaboratively validate their analytical capabilities and contribute to the establishment of a reliable quantification method for this compound.

Introduction: The Analytical Challenge of 3-Hydroxy-4-methylthiophen-2(5H)-one

3-Hydroxy-4-methylthiophen-2(5H)-one, with the molecular formula C₅H₆O₂S and a molecular weight of approximately 130.17 g/mol , is a heterocyclic compound that has been identified as an impurity in certain pharmaceutical products, such as the antibiotic Cefadroxil.[1] Its structural similarity to furanones, which are known flavor and aroma compounds, also suggests its potential relevance in other fields. The accurate quantification of such impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products.

The inherent reactivity and potential for thermal instability of hydroxylated thiophenones present a unique analytical challenge. Therefore, the selection of an appropriate analytical technique is paramount. This guide proposes a comparative study of two widely used analytical techniques, HPLC-UV and GC-MS, to assess their respective strengths and weaknesses for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one. The inter-laboratory comparison format is chosen to not only evaluate the methods themselves but also to assess the reproducibility and robustness of these methods across different laboratory environments.

Study Design and Objectives

The primary objective of this inter-laboratory comparison is to evaluate the performance of HPLC-UV and GC-MS methods for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one in a standardized sample matrix.

Secondary Objectives:

  • To assess the accuracy, precision, linearity, and range of each analytical method.

  • To identify potential sources of analytical variability between laboratories.

  • To establish a consensus on the most suitable method for routine analysis.

  • To provide a framework for future validation of analytical procedures for this and similar compounds, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

The overall workflow of the inter-laboratory comparison is depicted in the following diagram:

InterLab_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Centralized Preparation of Standard Solutions and Test Samples B Characterization and Homogeneity Testing of Samples A->B C Distribution of Samples and Protocols to Participating Laboratories B->C D Sample Storage and Handling C->D E Execution of HPLC-UV and GC-MS Protocols D->E F Data Acquisition and Initial Processing E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis (e.g., Z-scores, Cochran's and Grubbs' tests) G->H I Final Report Generation and Dissemination H->I

Figure 1: Workflow of the Inter-laboratory Comparison Study.

Experimental Protocols

Participating laboratories will be provided with a set of standardized samples, including a stock solution of 3-Hydroxy-4-methylthiophen-2(5H)-one, a blank matrix, and spiked matrix samples at different concentration levels.

Reference Material

Due to the current lack of a commercially available certified reference material (CRM) for 3-Hydroxy-4-methylthiophen-2(5H)-one, a well-characterized in-house or custom-synthesized standard of high purity (≥98%) will be used. The purity of this standard will be established by a combination of techniques, such as NMR, LC-MS, and elemental analysis, by the coordinating laboratory.

Sample Preparation

A standardized sample preparation protocol is crucial to minimize variability. For this study, a simple liquid-liquid extraction (LLE) is proposed.

Protocol:

  • To 1 mL of the provided sample (or a prepared calibration standard), add 2 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1 mL of the appropriate solvent (acetonitrile for HPLC, or ethyl acetate for GC-MS).

HPLC-UV Method

This method is based on established protocols for the analysis of thiophene derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may be optimized by the coordinating laboratory prior to the study.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the reference standard (a wavelength in the range of 220-280 nm is expected).

  • Injection Volume: 20 µL.

GC-MS Method

This method is adapted from established procedures for the analysis of furanones and thiophenes in various matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, to be optimized based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan acquisition for qualitative confirmation. Key ions for SIM will be determined from the mass spectrum of the reference standard.

The following diagram illustrates a key analytical challenge: the potential for thermal degradation of the analyte in the GC inlet, which necessitates careful optimization of the injection temperature.

GC_Challenge cluster_analyte Analyte State cluster_gc_inlet GC Inlet Conditions A 3-Hydroxy-4-methylthiophen-2(5H)-one (Intact Molecule) C Optimized Temperature (e.g., 250 °C) A->C Vaporization D Excessive Temperature (e.g., >280 °C) A->D Vaporization & Degradation B Degradation Products Chromatographic Separation Chromatographic Separation B->Chromatographic Separation Co-elution/Interference C->Chromatographic Separation Transfer to Column D->B

Figure 2: Potential Thermal Degradation Pathway in GC Analysis.

Data Analysis and Performance Evaluation

Participating laboratories are required to submit their raw data, chromatograms, and calculated concentrations for each sample. The coordinating body will perform a comprehensive statistical analysis of the submitted data.

Method Validation Parameters

Each laboratory should perform a basic validation of the methods according to the principles outlined in the ICH Q2(R1) guideline.[2][4][5][6] This should include an assessment of:

  • Linearity and Range: Determined by analyzing a series of calibration standards. A correlation coefficient (r²) of >0.99 is expected.

  • Precision: Assessed by replicate injections of a mid-range standard (repeatability) and analysis of replicate samples (intermediate precision). Relative standard deviation (RSD) should be <5%.

  • Accuracy: Evaluated using the provided spiked samples. Recovery should be within 80-120%.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

Inter-laboratory Performance Assessment

The performance of each laboratory will be evaluated using Z-scores, calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean of all participant results after outlier removal).

  • σ is the standard deviation for proficiency assessment (target standard deviation).

A Z-score between -2 and 2 is considered satisfactory, between -3 and -2 or 2 and 3 is questionable, and outside of -3 or 3 is unsatisfactory.

Comparative Data Summary

The following table presents a hypothetical summary of the expected comparative data from this inter-laboratory study.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.995> 0.998
Precision (RSD%) < 3%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
LOQ (ng/mL) ~10~1
Sample Throughput HigherLower
Selectivity GoodExcellent
Cost per Sample LowerHigher
Potential Issues Co-eluting impuritiesThermal degradation

Conclusion and Recommendations

This guide provides a robust framework for an inter-laboratory comparison of two common analytical techniques for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one. The successful execution of this study will provide valuable insights into the performance and reliability of both HPLC-UV and GC-MS for this specific application. It is anticipated that the GC-MS method will offer higher sensitivity and selectivity, while the HPLC-UV method may be more suitable for routine quality control due to its higher throughput and lower cost. The results of this comparison will be instrumental in establishing a validated and reliable analytical method for this compound, thereby ensuring the quality and safety of pharmaceutical products and other relevant materials.

References

  • PubChem. 3-Hydroxy-4-methylthiophen-2(5H)-one. National Center for Biotechnology Information. [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry: An Aid to Accreditation (3rd ed. 2016). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Process of Finding Impurities in Pharmaceutical Products. [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Ministry of Health, Tanzania. Inter-Laboratory Comparison Protocol - March 2024. [Link]

  • European Commission, Joint Research Centre. Interlaboratory comparisons. [Link]

  • INIS-IAEA. DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • PubMed. Analysis of heterocyclic aromatic amines. [Link]

  • Analytical Toxicology. Sample handling. [Link]

  • Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • PubMed. A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

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Sources

A Senior Application Scientist's Guide to Thiophene Synthesis: Benchmarking Routes to 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiophenone Core in Modern Chemistry

The thiophene ring and its oxidized counterpart, the thiophenone, are privileged heterocyclic scaffolds of immense interest to researchers in medicinal chemistry and materials science.[1][2] Thiophenone derivatives are integral components of numerous pharmacologically active molecules, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3] One such derivative, 3-hydroxy-4-methylthiophen-2(5H)-one, serves as a key structural motif and a valuable building block in the synthesis of more complex molecules, such as the antibiotic Thiolactomycin.[4]

The efficient and selective synthesis of functionalized thiophenones is therefore a critical endeavor for drug development professionals and organic chemists. The choice of synthetic route can profoundly impact yield, purity, scalability, and the overall economic viability of a project. This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing substituted thiophenones, with a specific focus on benchmarking against a recently reported synthesis of 3-hydroxy-4-methylthiophen-2(5H)-one. We will delve into the mechanistic underpinnings of each method, providing not just procedural steps, but the scientific rationale that governs the selection of one pathway over another.

Comparative Analysis of Key Synthetic Strategies

The synthesis of the thiophenone core can be broadly approached through several classical and modern methodologies. This guide will focus on four prominent methods: a contemporary two-step cyclization, the Fiesselmann Synthesis, the Gewald Reaction, and the Paal-Knorr Synthesis. Each method offers distinct advantages and is suited for different substitution patterns and functional group requirements.

Data Summary: A Head-to-Head Comparison

To provide a clear, quantitative overview, the following table summarizes the key performance metrics for the synthesis of 3-hydroxy-4-methylthiophen-2(5H)-one and comparable thiophenone derivatives via the four selected routes. This data is compiled from peer-reviewed literature and serves as a direct benchmark for researchers evaluating these methods.

Performance Metric Two-Step Cyclization (for Target Molecule) Fiesselmann Synthesis Gewald Reaction Paal-Knorr Synthesis
Typical Product Class 3-Hydroxy-thiophenones3-Hydroxy-2-thiophenecarboxylates2-Amino-3-carbonyl/cyano-thiophenesPolysubstituted Thiophenes
Reported Yield (%) 18%[4]35-85% (Varies with substrate)[5]42-98% (Varies with substrate)[6]Good to Excellent (Varies with substrate)[7]
Key Reagents β-Ketoester, Bromine, Thioacetic Acid, Triethylamineα,β-Acetylenic esters, Thioglycolic acid derivatives, BaseKetone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base1,4-Dicarbonyl compound, Sulfurizing Agent (P₄S₁₀, Lawesson's Reagent)
Reaction Conditions Low to ambient temperatureBase-catalyzed, ambient to moderate heatBase-catalyzed, often heated (can be microwave-assisted)[8]High temperature, often requires strong dehydrating/sulfurizing agents
Scalability Feasible, but yield is a considerationGenerally scalableHighly scalable, used in library synthesisScalable, but H₂S byproduct is a safety concern[9]
Substrate Scope Specific to β-ketoester precursorsGood for acetylenic estersBroad for ketones and α-cyanoestersBroad for 1,4-dicarbonyls
Key Advantages Direct route to the target scaffoldHigh regiocontrol, direct access to 3-hydroxythiophenes[10]Multicomponent, high atom economy, access to 2-aminothiophenes[8]Versatile for polysubstituted thiophenes, well-established[11]
Key Disadvantages Moderate yield, requires handling of bromineLimited to specific acetylenic precursorsProduces 2-amino derivatives, requiring further modificationHarsh conditions, toxic H₂S byproduct, mechanism not fully elucidated[9]

Detailed Methodologies and Mechanistic Insights

A core tenet of robust scientific practice is the ability to reproduce and validate experimental findings. This section provides detailed, step-by-step protocols for each synthetic route, coupled with an expert analysis of the underlying reaction mechanisms. Understanding why a reaction proceeds in a certain way is paramount to troubleshooting, optimization, and adaptation.

Two-Step Synthesis of 3-Hydroxy-4-methylthiophen-2(5H)-one

This modern approach provides a direct, albeit moderately yielding, route to the target molecule. Its primary advantage lies in the use of readily available starting materials to construct the specific 3-hydroxy-4-methyl substituted pattern.

Experimental Protocol:

  • Step 1: α-Bromination of the β-Ketoester. To a stirring solution of methyl 3-oxobutanoate (1 equivalent) dissolved in chloroform (approx. 0.2 M), add bromine (1.1 equivalents) at 0 °C (ice bath). Allow the mixture to warm to ambient temperature and stir for 20 hours. After the reaction is complete (monitored by TLC), remove the solvent under vacuum to yield the crude α-bromo-β-ketoester.

  • Step 2: Thiolation and Cyclization. Dissolve the crude bromo-intermediate in tetrahydrofuran (THF, approx. 0.1 M). To this solution, add triethylamine (1.1 equivalents) followed by thioacetic acid (1.1 equivalents). Stir the reaction mixture at ambient temperature for 18 hours. Upon completion, the solvent is removed, and the crude product is purified by column chromatography or crystallization from a toluene solution to afford 3-hydroxy-4-methyl-2H-thiophen-5-one as an off-white solid.

    • Yield: 18%

    • Characterization: m.p. 397–398 K. ¹H NMR (CDCl₃) δ 3.94 (s, 2H), 1.68 (s, 3H). ¹³C NMR (CDCl₃) δ 195.1, 175.2, 111.2, 32.1, 7.2.

Causality and Expertise: The choice of a β-ketoester is critical as its structure directly maps onto the final product. The initial bromination occurs at the activated α-carbon between the two carbonyl groups. The subsequent step is a cascade involving an Sₙ2 reaction where the thioacetate displaces the bromide, followed by a base-mediated intramolecular condensation (a Dieckmann-type cyclization) to form the five-membered ring. Triethylamine acts as both a nucleophilic catalyst for the initial displacement and the base required for the cyclization. The relatively low yield suggests that side reactions, such as intermolecular condensations or elimination, may be competitive.

Workflow Diagram:

Two_Step_Thiophenone_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Ketoester Methyl 3-Oxobutanoate Bromo_Ketoester Crude α-Bromo Intermediate Ketoester->Bromo_Ketoester α-Bromination Reagents1 Br₂, Chloroform Product 3-Hydroxy-4-methyl- thiophen-2(5H)-one Bromo_Ketoester->Product Thiolation & Intramolecular Condensation Reagents2 Thioacetic Acid, Triethylamine, THF

Caption: Workflow for the two-step synthesis of the target thiophenone.

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this reaction is a powerful tool for accessing 3-hydroxy-2-thiophenecarboxylic acid derivatives, making it highly relevant for producing precursors to our target molecule class.[10]

Experimental Protocol: Synthesis of a 3-Hydroxythiophene Derivative [12]

  • To a solution of an α,β-acetylenic ester (e.g., dimethyl acetylenedicarboxylate, 1 equivalent) in a suitable solvent like methanol, add methyl thioglycolate (1 equivalent).

  • Add a catalytic amount of a base, such as sodium methoxide, and stir the mixture at room temperature.

  • The reaction typically proceeds via two consecutive Michael additions, followed by a base-catalyzed intramolecular Dieckmann condensation.

  • After an appropriate reaction time (monitored by TLC), the reaction is quenched with a weak acid, and the product is isolated via extraction and purified by crystallization or chromatography.

Causality and Expertise: The Fiesselmann synthesis is a testament to elegant reaction design. It hinges on the dual reactivity of the thioglycolate, which acts as both a nucleophile (thiol group) and a precursor to a nucleophile (the enolizable ester). The base first deprotonates the thiol, which undergoes a 1,4-conjugate addition to the acetylenic ester. A second conjugate addition can occur, followed by an intramolecular cyclization to form the thiophene ring.[1][10] The high degree of regiocontrol is a significant advantage, determined by the substitution pattern of the starting acetylenic ester.[10]

Reaction Mechanism Diagram:

Fiesselmann_Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Intermediate1 Michael Adduct (Thioether) Start->Intermediate1 Base-catalyzed Michael Addition Base Base (e.g., NaOMe) Base->Start Intermediate2 Cyclized Intermediate (Thiolane) Intermediate1->Intermediate2 Intramolecular Dieckmann Condensation Product 3-Hydroxy-2-thiophene- carboxylic Acid Derivative Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Fiesselmann Thiophene Synthesis.

Gewald Reaction

The Gewald reaction is a highly efficient, multicomponent reaction that provides access to polysubstituted 2-aminothiophenes.[8] While not a direct route to hydroxythiophenones, the resulting 2-amino group is a versatile handle for further functionalization, making this a strategically important pathway.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • In a reaction vessel, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • Add a base, such as morpholine or triethylamine (1 equivalent), dropwise with stirring.[6]

  • Heat the reaction mixture, typically between 50-80°C, for several hours. Microwave irradiation has been shown to significantly reduce reaction times.[8]

  • Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.

Causality and Expertise: The elegance of the Gewald reaction lies in its convergence. The reaction is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile.[8] The base then facilitates the reaction with elemental sulfur, which adds to the α-position of the nitrile. The final step is an intramolecular cyclization of the sulfur-containing intermediate onto the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene.[1] This one-pot procedure is highly valued in combinatorial chemistry and drug discovery for its operational simplicity and the diversity of products that can be generated.[6]

Logical Relationship Diagram:

Gewald_Reaction_Logic cluster_reactants Reactants (One Pot) Ketone Ketone / Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Logical flow of the multicomponent Gewald Reaction.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical and robust method for preparing thiophenes from 1,4-dicarbonyl compounds.[11] Its main drawback is the often harsh conditions and the generation of toxic hydrogen sulfide gas.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [9]

  • In a flask equipped for heating and gas trapping, cautiously mix a 1,4-dicarbonyl compound (e.g., acetonylacetone, 1 equivalent) with a sulfurizing agent.

  • Commonly used agents are phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.4-0.5 equivalents).[9][11]

  • Heat the mixture, often to high temperatures (e.g., >150°C). The reaction is highly exothermic and produces H₂S gas, which must be scrubbed.

  • After the reaction is complete, the product is typically isolated by distillation from the reaction mixture.

Causality and Expertise: The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed via the conversion of the 1,4-dicarbonyl compound into a furan intermediate, which is then sulfurized, or more directly through the formation of a bis-thioketone which then cyclizes.[9] Reagents like P₄S₁₀ and Lawesson's reagent act as both sulfurizing and dehydrating agents, facilitating the cyclization.[9] While effective for simple, robust substrates, this method's utility is limited by the harsh conditions and poor functional group tolerance. The significant safety hazard posed by H₂S evolution necessitates careful experimental setup and handling.

Conclusion and Future Outlook

The synthesis of functionalized thiophenones remains a vibrant area of chemical research, driven by their importance in pharmaceuticals and advanced materials. This guide has benchmarked four key synthetic strategies, providing both quantitative data and the qualitative insights necessary for informed decision-making in a research and development setting.

  • The two-step cyclization offers a direct but lower-yielding route to the specific target, 3-hydroxy-4-methylthiophen-2(5H)-one. It is best suited for small-scale synthesis where direct access is prioritized over yield.

  • The Fiesselmann Synthesis is the method of choice for producing 3-hydroxythiophene-2-carboxylates with high regioselectivity, making it an excellent strategic choice for building blocks with this specific substitution pattern.

  • The Gewald Reaction stands out for its efficiency, operational simplicity, and atom economy in producing 2-aminothiophenes, which are versatile intermediates for further derivatization. It is a workhorse for library synthesis and lead discovery.

  • The Paal-Knorr Synthesis , while historically significant and versatile for polysubstituted thiophenes, is often relegated to a secondary choice due to its harsh conditions and safety concerns, unless the required 1,4-dicarbonyl precursor is readily available and the target molecule is robust.

The choice of synthesis is not merely a procedural decision but a strategic one. Researchers must weigh factors of yield, substrate availability, scalability, safety, and the desired final substitution pattern. As the field advances, the development of milder, more efficient, and catalytic methods will continue to enhance our ability to construct these valuable heterocyclic cores, paving the way for new discoveries in medicine and materials science.

References

  • Macias, A. T., et al. (2020). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1157–1162. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • McFadden, R. M., et al. (2002). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. ResearchGate. [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. [Link]

  • Unknown. (n.d.). Synthesis of Furan and Thiophene. [Link]

  • Gomaa, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 23456-23473. [Link]

  • Sharma, N. K., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

  • Kumar, A., et al. (2013). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 113(1), 1-100. [Link]

  • ResearchGate. (n.d.). Paal thiophene synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Chen, J., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(1), 123. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • ResearchGate. (n.d.). Recent Achievement in the Synthesis of Thiophenes. [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-3-hydroxymethyl-5-iodothiophene. [Link]

  • Kim, H., et al. (2019). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Molecules, 24(12), 2269. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. [Link]

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A Head-to-Head Comparison of Thiophenone and Furanone Quorum Sensing Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial strategies, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising frontier. By intercepting these signaling pathways, we can effectively disarm pathogens without exerting the selective pressure that drives antibiotic resistance. Among the arsenal of quorum sensing inhibitors (QSIs), thiophenones and furanones have garnered significant attention. This guide provides an in-depth, head-to-head comparison of these two classes of compounds, offering experimental data and procedural insights to inform your research and development endeavors.

The Central Role of Quorum Sensing in Bacterial Pathogenesis

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This collective behavior is mediated by small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers increases, and upon reaching a certain threshold, they trigger the expression of genes that regulate a wide array of processes, including biofilm formation, virulence factor production, and motility. Consequently, the inhibition of QS represents a strategic approach to attenuate bacterial virulence and enhance their susceptibility to conventional antibiotics.

Thiophenone and Furanone: A Tale of Two Inhibitors

Furanones, particularly halogenated furanones initially isolated from the marine red alga Delisea pulchra, were among the first natural products identified as potent QSIs. Their synthetic sulphur analogs, thiophenones, have also demonstrated significant QS inhibitory activity. While structurally similar, the substitution of the oxygen atom in the furanone ring with a sulfur atom in thiophenones can profoundly influence their biological activity, bioavailability, and toxicity.

Mechanism of Action: A Competitive Edge

Both furanones and thiophenones primarily exert their QS inhibitory effects by interfering with the binding of autoinducers to their cognate receptor proteins. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, the LasR and RhlR proteins are key transcriptional regulators that bind to acyl-homoserine lactone (AHL) autoinducers. Furanones and thiophenones, due to their structural resemblance to AHLs, can act as competitive antagonists, binding to the receptor's active site and preventing its activation. This blockade disrupts the entire QS cascade, leading to a downregulation of virulence gene expression.

cluster_0 Bacterial Cell AHL AHL Autoinducer Receptor LasR/RhlR Receptor AHL->Receptor Binds & Activates Virulence Virulence Gene Expression Receptor->Virulence Promotes Inhibitor Thiophenone / Furanone Inhibitor->Receptor Competitively Binds & Inhibits

Caption: Competitive inhibition of AHL-mediated quorum sensing by thiophenones and furanones.

Head-to-Head Performance: Insights from Experimental Data

A direct comparison of the efficacy of thiophenones and furanones reveals nuances in their activity against different bacterial species and virulence factors. While comprehensive head-to-head studies with extensive quantitative data are still emerging, existing research provides valuable insights.

Anti-Biofilm Activity

Biofilm formation is a critical virulence mechanism that protects bacteria from host immune responses and antimicrobial agents. The ability of QSIs to inhibit biofilm formation is a key measure of their therapeutic potential.

Compound ClassBacterial StrainBiofilm InhibitionReference
Thiophenone (TF101) Escherichia coli O103:H2More effective than Furanone (F202)[1]
Thiophenones Staphylococcus epidermidisMore effective than Furanone[2]
Furanone (C-30) Pseudomonas aeruginosa PA1490% at 10 µM and 50 µM[3]
Furanone (GBr) Pseudomonas aeruginosa PA1490% at 10 µM and 50 µM[3]
Furanone (C-30) Pseudomonas aeruginosa (Clinical Isolate INP-57M)~30% at 10 µM, ~40% at 50 µM[3]
Furanone (GBr) Pseudomonas aeruginosa (Clinical Isolate INP-57M)~40% at 10 µM, ~50% at 50 µM[3]
Furanone (C-30) Pseudomonas aeruginosa (Clinical Isolate INP-42)~60% at 10 µM, ~70% at 50 µM[3]
Furanone (GBr) Pseudomonas aeruginosa (Clinical Isolate INP-42)~60% at 10 µM, ~75% at 50 µM[3]

Analysis: The available data suggests that thiophenones may hold an advantage over furanones in inhibiting biofilm formation in certain bacterial species. In a direct comparison, thiophenone TF101 was found to be more effective than furanone F202 against E. coli O103:H2.[1] Similarly, studies on S. epidermidis have indicated that thiophenones are more potent anti-biofilm agents than their furanone counterparts.[2] In P. aeruginosa, both furanone isomers C-30 and GBr demonstrated strong biofilm inhibition against the PA14 strain, although their efficacy was reduced against clinical isolates.[3]

Inhibition of Virulence Factor Production

The production of virulence factors, such as pigments and proteases, is a hallmark of pathogenic bacteria and is often regulated by QS.

Pyocyanin Production in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa that contributes to its pathogenicity.

CompoundConcentrationPyocyanin Inhibition (PA14)Pyocyanin Inhibition (INP-57M)Pyocyanin Inhibition (INP-42)Reference
Furanone (C-30) 10 µM~40%~20%~30%[3]
50 µM~60%~40%~50%[3]
Furanone (GBr) 10 µM~50%~30%~40%[3]
50 µM~70%~50%~60%[3]

Analysis: In the context of pyocyanin inhibition in P. aeruginosa, the furanone isomer GBr consistently demonstrated slightly higher inhibitory activity across the tested strains compared to C-30.[3] This highlights that subtle structural modifications within the same class of compounds can significantly impact their biological efficacy. While direct comparative data for thiophenones on pyocyanin production is limited, their demonstrated potency in other anti-QS assays suggests they are also likely to be effective inhibitors.

Elastase Activity in Pseudomonas aeruginosa

Elastase (LasB) is a key protease secreted by P. aeruginosa that degrades host tissues and immune components.

Cytotoxicity

An ideal QSI should exhibit minimal toxicity to host cells. Comparative studies have suggested that thiophenones may have a more favorable cytotoxicity profile than furanones. For instance, in a study on S. epidermidis, thiophenones were found to be less cytotoxic than their furanone analogue.[2] This is a critical consideration for the development of these compounds as therapeutic agents.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate your research, we provide detailed, self-validating protocols for key assays used to evaluate the efficacy of QSIs.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Causality Behind Experimental Choices: The use of a static microtiter plate model allows for high-throughput screening of multiple compounds and concentrations. Crystal violet is a simple and effective stain that binds to the negatively charged components of the biofilm matrix, allowing for quantification of the total biofilm biomass. The inclusion of a growth control is crucial to ensure that the observed anti-biofilm effect is not due to bactericidal or bacteriostatic activity.

Protocol:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Dilute Culture: Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh broth.

  • Prepare Test Plate: In a 96-well flat-bottom microtiter plate, add 180 µL of the diluted bacterial culture to each well.

  • Add Inhibitors: Add 20 µL of the test compounds (thiophenes, furanones) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor, if available).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Wash: Carefully discard the planktonic cells by inverting the plate. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash: Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilize: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantify: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.

cluster_0 Biofilm Inhibition Assay Workflow Inoculum Prepare Bacterial Inoculum Plate Plate Bacteria & Inhibitors Inoculum->Plate Incubate Incubate (24-48h) Plate->Incubate Wash1 Wash Planktonic Cells Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash Excess Stain Stain->Wash2 Solubilize Solubilize Stain Wash2->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Workflow for the crystal violet biofilm inhibition assay.

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

Causality Behind Experimental Choices: This protocol utilizes the principle of solvent extraction to isolate pyocyanin from the bacterial culture supernatant. Chloroform is used to extract the blue pyocyanin, which is then transferred to an acidic aqueous phase (HCl), where it turns pink. The absorbance of this pink solution is measured at 520 nm, which is the wavelength of maximum absorbance for acidified pyocyanin. Normalizing the pyocyanin concentration to cell density (OD600) accounts for any potential effects of the test compounds on bacterial growth.

Protocol:

  • Culture Preparation: Grow P. aeruginosa in King's A broth (or another suitable medium) in the presence and absence of the test inhibitors for 24-48 hours at 37°C with shaking.

  • Centrifugation: Centrifuge the cultures at 4,000 x g for 10 minutes to pellet the bacterial cells.

  • Extraction: Transfer the supernatant to a new tube and add an equal volume of chloroform. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.

  • Acidification: Carefully transfer the chloroform layer to a new tube and add half the volume of 0.2 M HCl. Vortex vigorously. The pyocyanin will move to the top aqueous layer and turn pink.

  • Quantification: Measure the absorbance of the top pink layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of the LasB elastase enzyme.

Causality Behind Experimental Choices: This colorimetric assay uses Elastin-Congo Red as a substrate. When elastase digests the elastin, the Congo Red dye is released into the supernatant. The amount of released dye is directly proportional to the elastase activity and can be quantified by measuring the absorbance of the supernatant at 495 nm. This method provides a direct measure of the functional activity of the secreted enzyme.

Protocol:

  • Prepare Supernatants: Grow P. aeruginosa with and without inhibitors as described for the pyocyanin assay. Collect the cell-free supernatant after centrifugation.

  • Reaction Setup: In a microcentrifuge tube, mix 900 µL of the culture supernatant with 100 µL of 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5 buffer.

  • Add Substrate: Add 10 mg of Elastin-Congo Red to each tube.

  • Incubation: Incubate the tubes for 3-6 hours at 37°C with shaking.

  • Stop Reaction: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the remaining substrate.

  • Quantify: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.

Conclusion and Future Directions

The comparative analysis of thiophenones and furanones as quorum sensing inhibitors reveals a promising landscape for the development of novel anti-virulence therapies. The available evidence suggests that thiophenones may offer advantages in terms of both efficacy and cytotoxicity in certain contexts. However, a more extensive and standardized head-to-head comparison, particularly with a focus on clinically relevant pathogens like Pseudomonas aeruginosa, is warranted to fully elucidate their respective therapeutic potential.

As research in this field progresses, the focus should be on:

  • Expanding the chemical diversity of both thiophenone and furanone libraries to optimize activity and pharmacokinetic properties.

  • Conducting comprehensive in vivo studies to validate the efficacy of lead compounds in relevant infection models.

  • Investigating the potential for synergistic interactions with conventional antibiotics to combat multidrug-resistant infections.

By continuing to explore and refine these promising classes of QSIs, the scientific community can move closer to developing innovative strategies to overcome the growing challenge of antimicrobial resistance.

References

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). National Institutes of Health. [Link]

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2025). National Institutes of Health. [Link]

  • Furanones and Thiophenones in Control of Staphylococcus epidermidis Biofilm Infections? (n.d.). ResearchGate. [Link]

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  • Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. (2022). MDPI. [Link]

  • Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. (2025). Springer. [Link]

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  • Furanones with significant anti-biofilm activity as analysed by... (n.d.). ResearchGate. [Link]

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  • The quantitative assessment of pyocyanin pigment inhibition and... (n.d.). ResearchGate. [Link]

  • Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa. (2014). National Institutes of Health. [Link]

  • Comparison of the zones of elastase activity produced by P. aeruginosa... (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed. [Link]

  • Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. (2020). National Institutes of Health. [Link]

  • Quantitative assessment of pyocyanin inhibition in P. aeruginosa at... (n.d.). ResearchGate. [Link]

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. (2020). Ulster University's Research Portal. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Sulfur Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 75% of clinically utilized drugs possessing such a moiety in their chemical skeleton.[1] Among these, sulfur-containing heterocycles have garnered significant attention from medicinal chemists due to their diverse biological activities and unique physicochemical properties.[2][3] The sulfur atom, with its available lone pairs of electrons and ability to participate in hydrogen bonding, can significantly enhance drug-receptor interactions and modulate a compound's metabolic profile.[4]

The five-membered thiophene ring, in particular, is considered a "privileged pharmacophore" in drug discovery.[4] Its bioisosteric relationship with the phenyl ring allows for strategic molecular modifications that can improve binding affinity, metabolic stability, and overall efficacy.[4] This has led to the successful development of numerous FDA-approved drugs containing a thiophene nucleus, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[4][5] This guide provides a comparative analysis of the relative potency of 3-Hydroxy-4-methylthiophen-2(5H)-one, a known degradation product of cephalosporin antibiotics[6][7], and related, pharmacologically active sulfur-containing heterocycles. While direct potency data for this specific thiophenone is limited, an examination of its structural analogs provides critical insights into the potential bioactivity of this chemical class.

Understanding Relative Potency: A Cornerstone of Drug Comparison

In pharmacology, potency is a measure of drug activity expressed in terms of the amount required to produce an effect of a given intensity. Relative potency refers to the amount of one compound required to produce a specific effect compared to a standard or alternative compound.[8] It is a critical parameter in drug development for comparing lead candidates, characterizing new molecules, and ensuring batch-to-batch consistency.

The most common method for quantifying relative potency is through a dose-response assay, where the effect of a compound is measured across a range of concentrations.[8] From the resulting dose-response curve, key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) are derived. The relative potency is then often calculated as a straightforward ratio of these values between two compounds.[8][9] A fundamental prerequisite for this comparison is that the dose-response curves of the compounds must be parallel, indicating a similar mechanism of action.[8]

G cluster_assay In Vitro Potency Assay Workflow cluster_analysis Data Analysis & Interpretation A 1. Cell Seeding (e.g., HEK293, RAW 264.7) in 96-well plates B 2. Compound Addition Serial dilutions of Test Compound & Reference Standard A->B C 3. Incubation (Time and temperature dependent on biological target) B->C D 4. Stimulus Addition (e.g., LPS for inflammation, agonist for receptor) C->D E 5. Signal Detection (Luminescence, Fluorescence, Absorbance) D->E F 6. Data Analysis E->F G Plot Dose vs. Response (Log concentration on x-axis) F->G H Fit 4- or 5-Parameter Logistic Curve G->H I Determine EC50 / IC50 Values for each compound H->I J Assess Parallelism of Curves I->J K Calculate Relative Potency (e.g., RP = EC50_ref / EC50_test) J->K

Caption: Workflow for determining the relative potency of a test compound.

Comparative Analysis: Potency Across Therapeutic Targets

The potency of a thiophene derivative is intrinsically linked to its substitution pattern and the biological target . By examining structurally related compounds, we can infer the potential activity and structure-activity relationships (SAR) relevant to the 3-Hydroxy-4-methylthiophen-2(5H)-one scaffold.

Anti-inflammatory Activity

Thiophene derivatives have been extensively investigated as anti-inflammatory agents.[10][11] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or cellular signaling pathways such as p38 MAP kinase.

A study on 2,3,5-trisubstituted thiophenes revealed that the nature of the substituents dramatically influences anti-inflammatory potency.[10] For instance, in a carrageenan-induced rat paw edema model, replacing a 3-(4-chlorophenyl) moiety with a simple 3-phenyl group led to an increase in activity for several analogs.[10] Furthermore, the introduction of a heteroaryl ring (substituted pyridyl) at the 5-position resulted in a compound (AP26) with significantly better protection (66%) than analogs with an aroyl group at the same position.[10] This highlights the critical role of the C5 substituent in modulating anti-inflammatory effects.

Compound ID3-Position Substituent5-Position SubstituentAnti-inflammatory Activity (% Protection)[10]
AP494-ChlorophenylAroyl20%
AP159PhenylAroyl38%
AP92PhenylAroyl38%
AP26PhenylSubstituted Pyridyl66%

This SAR suggests that while the core thiophene scaffold is important, potency is fine-tuned by peripheral functional groups that dictate target engagement and pharmacokinetic properties.

Antimicrobial Activity

The thiophene ring is a common feature in many antimicrobial agents. Structure-activity relationship studies on novel thiophene-based heterocycles have identified specific moieties responsible for enhanced antibacterial and antifungal potency.[12]

In one study, a series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that specific heterocyclic additions were crucial for potency against different microbial strains. For example, a derivative containing a pyrazole moiety (compound 16) showed the highest antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[12] Conversely, for antifungal activity against Aspergillus fumigates, derivatives incorporating a 4-chlorophenylaminoacryloyl moiety (compound 9), a pyridine moiety (compound 12), or a triazolo[3,4-c]triazine moiety (compound 19) were found to be more potent than the standard drug, Amphotericin B.[12]

Compound IDKey Structural MoietyActivity Highlight
16PyrazoleHigh antibacterial activity vs. P. aeruginosa & E. coli[12]
94-chlorophenylaminoacryloylPotent antifungal activity vs. A. fumigates[12]
12PyridinePotent antifungal activity vs. A. fumigates & S. racemosum[12]
19triazolo[3,4-c]triazinePotent antifungal activity vs. A. fumigates[12]

These findings underscore that the potency and spectrum of activity of thiophene-based compounds can be tailored by introducing additional heterocyclic systems.

Structure-Activity Relationship (SAR) of the Thiophene Scaffold

The biological activity of thiophene derivatives is highly dependent on the electronic and steric properties of the substituents attached to the ring. The thiophene ring itself is electron-rich and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions.[4][13]

Caption: Key positions on the thiophene ring influencing biological potency.

For the 3-Hydroxy-4-methylthiophen-2(5H)-one scaffold, the key positions for modification would be the hydroxyl group at C3 and the open C5 position.

  • C3-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a receptor's binding site. Esterification or etherification of this group would modulate its polarity and steric profile, likely leading to significant changes in potency.

  • C5-Position: As seen in anti-inflammatory thiophenes, this position is highly amenable to substitution.[10] Introducing various aryl or heteroaryl groups at C5 of the thiophenone core is a rational strategy to explore and optimize potential biological activities.

Experimental Protocol: A Self-Validating In Vitro IC50 Determination Assay

This protocol describes a general, robust method for determining the IC50 value of a test compound (e.g., a synthesized derivative of 3-Hydroxy-4-methylthiophen-2(5H)-one) against a specific enzyme or cell-based target. The inclusion of a reference standard allows for the calculation of relative potency.

Objective: To determine the concentration of a test compound that inhibits a biological response by 50% (IC50) relative to a known active compound.

Materials:

  • Test Compound (TC) and Reference Standard (RS), dissolved in DMSO to create 10 mM stock solutions.

  • Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation) or purified enzyme.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Assay buffer.

  • 96-well, white, clear-bottom tissue culture plates.

  • Detection reagent (e.g., CellTiter-Glo® for viability, Griess Reagent for nitric oxide).

  • Multichannel pipettes and a microplate reader.

Methodology:

  • Cell Seeding (for cell-based assays):

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 2 x 10^5 cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality Check: This pre-incubation ensures cells are in a healthy, logarithmic growth phase, providing a consistent biological system for the assay.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the TC and RS in assay medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "no treatment" control wells.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation: Running the RS on every plate serves as a positive control and allows for plate-to-plate normalization and the calculation of relative potency.

  • Incubation and Stimulation:

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Add a stimulant to induce the biological response (e.g., 1 µg/mL Lipopolysaccharide (LPS) to stimulate nitric oxide production). Do not add stimulant to negative control wells.

    • Incubate for a further 24 hours.

    • Expertise Insight: The pre-incubation step allows the compound to enter the cells and engage its target before the biological cascade is initiated, often leading to more consistent results.

  • Detection and Measurement:

    • Follow the manufacturer's protocol for the chosen detection reagent. For example, to measure nitric oxide, transfer 50 µL of supernatant to a new plate and add 50 µL of Griess Reagent.

    • Measure the signal (e.g., absorbance at 540 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the negative control wells from all other wells.

    • Normalize the data by setting the average signal of the vehicle control (stimulated) as 100% activity and the negative control as 0% activity.

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC50 value for both the TC and the RS.

    • Calculate the relative potency: Relative Potency = IC50 (Reference Standard) / IC50 (Test Compound) .

Conclusion and Future Directions

The thiophene scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents.[3][4] While 3-Hydroxy-4-methylthiophen-2(5H)-one is primarily documented as a chemical degradant[6], its core structure is shared by a wide range of biologically active molecules. Comparative analysis of related thiophenes demonstrates that targeted substitutions, particularly at the C5 position and through the incorporation of other heterocyclic rings, can yield compounds with high potency in anti-inflammatory and antimicrobial applications.[10][12]

The true pharmacological potential of the 3-Hydroxy-4-methylthiophen-2(5H)-one class remains an open area for investigation. Future research should focus on the synthesis of a library of derivatives, modifying the C3-hydroxyl and C5-positions, followed by systematic screening using robust, self-validating potency assays as described herein. Such studies will be instrumental in determining if this scaffold can be optimized into a novel class of therapeutic leads, transforming a simple molecular fragment into a valuable pharmacological tool.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-4-methylthiophen-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is built upon the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[1][2][3] Due to the limited specific public data on 3-Hydroxy-4-methylthiophen-2(5H)-one, the following recommendations are extrapolated from its structural motifs and the known hazards of related thiophene-based compounds, ensuring a conservative and safety-first approach.

Hazard Assessment and Waste Identification

Key Hazard Considerations:

  • Inhalation: Avoid breathing dust, mist, gas, or vapors of the compound.[6] In case of inhalation, move the individual to fresh air. If breathing is difficult, administer oxygen, and if not breathing, provide artificial respiration. Immediate medical consultation is advised.[6]

  • Skin Contact: Avoid contact with skin.[6] Upon contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Avoid contact with eyes.[6] In case of contact, rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and do not induce vomiting.[7] Seek immediate medical attention.[6][7]

Based on these potential hazards, all materials contaminated with 3-Hydroxy-4-methylthiophen-2(5H)-one, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous waste.[5][8]

Quantitative Data Summary

Parameter Information Source
Chemical Formula C5H6O2S[6]
Molecular Weight 130.16 g/mol [6]
Known Hazards Based on general safety data sheets for similar compounds, assume harmful if swallowed, and potential for skin, eye, and respiratory irritation.[6][9]
Disposal Consideration Treat as hazardous chemical waste. Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]
Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 3-Hydroxy-4-methylthiophen-2(5H)-one from the point of generation to its final removal from the laboratory.

I. Personal Protective Equipment (PPE):

  • Rationale: The primary defense against chemical exposure is appropriate PPE.

  • Procedure:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for specific solvents used).

    • Wear safety glasses or goggles to protect from splashes.

II. Waste Segregation and Collection:

  • Rationale: Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.

  • Procedure:

    • Solid Waste: Collect unused or waste 3-Hydroxy-4-methylthiophen-2(5H)-one, along with contaminated items like weigh paper and spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[10]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container designated for liquid hazardous waste. Do not mix with incompatible waste streams.

    • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container that is clearly labeled as chemically contaminated.[11]

    • Empty Containers: An empty container that held 3-Hydroxy-4-methylthiophen-2(5H)-one should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container can be disposed of as regular trash after defacing the label.[4][5]

III. Labeling and Storage:

  • Rationale: Accurate labeling is a regulatory requirement and crucial for the safety of all laboratory and waste management personnel.[8]

  • Procedure:

    • Label all waste containers with "Hazardous Waste," the full chemical name "3-Hydroxy-4-methylthiophen-2(5H)-one," and an indication of the hazards (e.g., "Toxic," "Irritant").[8]

    • Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[8][12] This area should be at or near the point of waste generation.[12]

    • Ensure all waste containers are kept tightly closed except when adding waste.[1][12]

IV. Spill Management:

  • Rationale: Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

  • Procedure:

    • Evacuate personnel from the immediate spill area.

    • Wear appropriate PPE before attempting to clean the spill.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

V. Final Disposal:

  • Rationale: The final disposal of hazardous waste must comply with all federal, state, and local regulations.[12]

  • Procedure:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][12]

    • Never dispose of 3-Hydroxy-4-methylthiophen-2(5H)-one down the drain or in the regular trash.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-4-methylthiophen-2(5H)-one.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Waste Generated (3-Hydroxy-4-methylthiophen-2(5H)-one) assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate Segregate Waste Type select_ppe->segregate solid_waste Solid Waste (Contaminated Labware, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps segregate->sharps_waste Sharps containerize_solid Use Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Use Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Use Labeled Sharps Container sharps_waste->containerize_sharps store_saa Store in Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa containerize_sharps->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for 3-Hydroxy-4-methylthiophen-2(5H)-one.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . LabManager. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal . Goodway Technologies. Available at: [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan . UNC Policies. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]

  • 3-Hydroxy-4-methylthiophen-2(5H)-one . PubChem. Available at: [Link]

  • Learn the Basics of Hazardous Waste . US EPA. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. Available at: [Link]

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Navigating the Safe Handling of 3-Hydroxy-4-methylthiophen-2(5H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 3-Hydroxy-4-methylthiophen-2(5H)-one, a heterocyclic ketone, presents a unique set of handling considerations that demand a thorough understanding of its chemical nature to ensure both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence within your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a comprehensive Safety Data Sheet (SDS) is the foundational document for any chemical, a senior scientist's perspective involves interpreting this data to anticipate and mitigate risks proactively. For 3-Hydroxy-4-methylthiophen-2(5H)-one, the key areas of concern revolve around its potential for irritation and the currently limited toxicological data.

The thiophene moiety, a sulfur-containing heterocycle, is a common structural motif in many biologically active molecules. While essential for its chemical reactivity, the sulfur atom can also contribute to irritant properties. Thiophene and its derivatives are generally considered harmful and irritants[1]. The primary routes of exposure to be concerned with are inhalation, skin contact, and eye contact[2].

Table 1: Hazard Profile of 3-Hydroxy-4-methylthiophen-2(5H)-one and Related Compounds

Hazard Classification3-Hydroxy-4-methylthiophen-2(5H)-oneGeneral Thiophene DerivativesGeneral Heterocyclic Ketones
Acute Oral Toxicity Data not availableHarmful if swallowed[1][3]May be harmful if swallowed[4]
Skin Corrosion/Irritation Potential for irritation[2]Can cause skin irritation[1][3]Causes skin irritation[4]
Serious Eye Damage/Irritation Potential for irritation[2]Can cause eye irritation[1][3]Causes serious eye irritation[4]
Respiratory Irritation Avoid breathing dust/vapors[2]May cause respiratory irritationMay cause respiratory irritation[4]

The causality behind these recommendations is rooted in the chemical's ability to interact with biological tissues. Skin and eye contact can lead to localized irritation due to the compound's acidic and electrophilic nature. Inhalation of fine particles or vapors can irritate the respiratory tract. Given the incomplete toxicological profile, a cautious approach is warranted, treating the compound as potentially harmful through all routes of exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, a robust PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[5].

Hand Protection: The Critical Barrier

Standard laboratory gloves, such as nitrile gloves, are generally sufficient for incidental contact. However, for prolonged handling or in the event of a spill, double-gloving is recommended[1]. The outer glove can then be removed and disposed of as hazardous waste upon any known or suspected contact[6]. Always inspect gloves for any signs of degradation or perforation before and during use[7].

Body Protection: Shielding from Splashes and Spills

A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists[8].

Eye and Face Protection: An Uncompromised Necessity

Chemical splash goggles are the minimum requirement for eye protection when handling 3-Hydroxy-4-methylthiophen-2(5H)-one[9]. Safety glasses with side shields do not provide adequate protection from splashes[5]. In situations where there is a significant risk of splashing, such as when transferring large volumes or working with the material under pressure, a face shield should be worn in addition to chemical splash goggles[5].

Respiratory Protection: A Precautionary Measure

Given that the compound is a solid, the primary respiratory hazard is the inhalation of dust particles. Therefore, all weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize the generation of airborne dust[2]. If a fume hood is not available, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used[7].

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Hydroxy-4-methylthiophen-2(5H)-one at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3]. The container should be tightly closed to prevent the absorption of moisture and to minimize any potential for sublimation or dust formation.

Weighing and Solution Preparation

All handling of the solid compound must be performed within a chemical fume hood to control exposure to dust. Use anti-static weigh boats or paper to prevent electrostatic discharge, which can cause the fine powder to become airborne. When preparing solutions, add the solid slowly to the solvent to avoid splashing.

Experimental Use

Conduct all reactions and procedures involving 3-Hydroxy-4-methylthiophen-2(5H)-one in a well-ventilated chemical fume hood. Ensure that all equipment is properly assembled and secured.

Emergency Procedures: Preparedness is Key

Even with the most stringent safety protocols, accidents can happen. A well-defined emergency plan is essential.

Spills

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office. For a small spill, and only if you are trained and have the appropriate PPE, you can proceed with cleanup.

Step-by-Step Spill Cleanup:

  • Don appropriate PPE: This includes double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to cover the spill[1].

  • Collect the material: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of all materials: All cleaning materials, including contaminated PPE, must be disposed of as hazardous waste[1].

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan: Environmental Responsibility

All waste containing 3-Hydroxy-4-methylthiophen-2(5H)-one must be treated as hazardous chemical waste[1].

  • Solid Waste: Collect any unused solid material, contaminated weigh boats, and other disposable labware in a dedicated and clearly labeled hazardous waste container[1].

  • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[1].

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[1].

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[1][10].

Workflow for Safe Handling of 3-Hydroxy-4-methylthiophen-2(5H)-one

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Solid in Fume Hood Weigh Solid in Fume Hood Prepare Work Area->Weigh Solid in Fume Hood Prepare Solution Prepare Solution Weigh Solid in Fume Hood->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS End End Dispose via EHS->End Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid Start Start Start->Assess Hazards

Caption: A logical workflow for the safe handling of 3-Hydroxy-4-methylthiophen-2(5H)-one.

Conclusion

The responsible and safe handling of 3-Hydroxy-4-methylthiophen-2(5H)-one is not merely a matter of compliance but a reflection of a laboratory's commitment to scientific excellence and the well-being of its personnel. By understanding the underlying hazards, implementing a comprehensive PPE and operational plan, and being prepared for emergencies, researchers can confidently work with this compound, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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3-Hydroxy-4-methylthiophen-2(5H)-one
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